6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKAKJGOZXERRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593326 | |
| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-03-5 | |
| Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-4-chlorothieno[3,2-D]pyrimidine chemical properties
An In-Depth Technical Guide to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: Properties, Reactivity, and Synthetic Applications
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. The specific derivative, this compound, represents a particularly valuable and versatile building block. Its utility stems from the presence of two distinct and orthogonally reactive halogenated positions, which can be selectively functionalized to generate complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. We will delve into the causality behind its selective reactivity, provide field-proven experimental protocols for its key transformations, and highlight its application in the synthesis of biologically active molecules, particularly kinase inhibitors for targeted therapies.[1]
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 225385-03-5 | [2][3] |
| Molecular Formula | C₆H₂BrClN₂S | [2][4] |
| Molecular Weight | 249.52 g/mol | [2][5] |
| Appearance | Off-white to light yellow crystalline powder | Commercial Supplier Data |
| Density | 1.955 g/cm³ (Predicted) | [4] |
| Melting Point | 155-160 °C | Commercial Supplier Data |
Spectroscopic Signature: ¹H NMR
The proton NMR spectrum of this compound is simple and diagnostic, characterized by two singlets in the aromatic region.
-
δ ~8.9 ppm (s, 1H): This downfield singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant deshielding is due to the anisotropic effects of the adjacent nitrogen atoms.
-
δ ~7.8 ppm (s, 1H): This singlet is assigned to the proton at the C7 position on the thiophene ring.
The absence of coupling for both signals confirms the substitution pattern of the bicyclic system. This clean spectroscopic handle is invaluable for monitoring the progress of reactions at either the C4 or C6 position.[6]
The Chemistry of Dichotomous Reactivity
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at C4 and the bromine at C6 can be addressed with high selectivity, enabling sequential and controlled molecular elaboration.
Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position
The C4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. These nitrogens stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
This pathway is the preferred method for introducing a wide variety of nitrogen, oxygen, and sulfur nucleophiles, which are foundational elements in many kinase hinge-binding motifs.
Caption: General workflow for SₙAr at the C4 position.
Palladium-Catalyzed Cross-Coupling at the C6 Position
The C6-bromo substituent on the electron-rich thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions. This site is less susceptible to SₙAr, creating an ideal scenario for orthogonal functionalization. The two most pivotal transformations at this position are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Suzuki reaction is a robust method for creating carbon-carbon bonds by coupling the C6-bromo position with a variety of organoboron reagents (boronic acids or esters).[7] This reaction is instrumental in introducing aryl and heteroaryl moieties, which can serve to modulate solubility, target protein pockets, or tune the electronic properties of the final compound.[8][9]
The choice of catalyst, ligand, and base is critical and must be optimized for the specific coupling partners. Generally, a palladium(0) source, a phosphine ligand, and a base are required to drive the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10][11] This palladium-catalyzed reaction couples the C6-bromo position with a diverse range of primary and secondary amines.[10] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad success and high functional group tolerance of this transformation.[12] This reaction provides a direct route to installing amines that can act as key hydrogen bond donors or acceptors, or as vectors for improving pharmacokinetic properties.
Synthetic Strategy: A Blueprint for Sequential Functionalization
The true synthetic elegance of this compound is realized through sequential, selective reactions. A common and highly effective strategy involves first performing a nucleophilic aromatic substitution at the C4 position, followed by a palladium-catalyzed cross-coupling at the C6 position. This approach leverages the typically milder conditions required for SₙAr, which leave the C6-bromo group untouched for the subsequent, more demanding cross-coupling step.
Caption: A validated workflow for sequential C4 and C6 functionalization.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating, representative procedures. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 4.1: General Procedure for SₙAr at the C4-Position with an Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add the desired amine (1.1-1.5 eq.) and a suitable solvent such as n-butanol, isopropanol, or DMF (approx. 0.1 M concentration).
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.), to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 4.2: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-thienopyrimidine substrate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.).[8]
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Safety and Handling
As a halogenated and biologically active scaffold, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
Conclusion
This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and, most importantly, its dichotomous reactivity, provide a reliable and flexible platform for generating molecular diversity. The ability to selectively perform nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling at the C6 position allows for a logical and efficient approach to synthesizing complex, highly functionalized molecules. This strategic control has cemented its role in the development of targeted therapeutics, particularly in the pursuit of novel kinase inhibitors, and ensures its continued relevance in the field of drug discovery.[14][15]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. [Link]
-
ChemWhat. This compound CAS#: 225385-03-5. [Link]
-
Semina, et al. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Tarasenko, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]
-
PubMed. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
Sunway Pharm Ltd. 6-bromo-4-chloro-1H-pyrrolo[3,2-d]pyrimidine. [Link]
-
ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
Porphyrin Systems. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. [Link]
-
Xi'an Kono Chem Co., Ltd. This compound. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
Sources
- 1. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine [myskinrecipes.com]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 225385-03-5 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(225385-03-5) 1H NMR spectrum [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine 97% | CAS: 56844-12-3 | AChemBlock [achemblock.com]
- 14. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Foreword: The Significance of Structural Integrity in Drug Discovery
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, recognized for its role as a bioisostere of purines, which allows it to interact with a multitude of biological targets.[1] Derivatives of this heterocyclic system have shown promise in the development of novel therapeutics, including kinase inhibitors for oncology. The precise molecular structure of any novel compound is the bedrock upon which all further research is built. An unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and guaranteeing the reproducibility of biological findings. This guide provides an in-depth, experience-driven walkthrough of the multi-technique approach required for the definitive structure elucidation of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules.
Foundational Analysis: What the Formula Reveals
The journey of structure elucidation begins with the molecular formula, C₆H₂BrClN₂S. A fundamental calculation of the degree of unsaturation (DoU) provides the first clue to the molecule's complexity.
DoU = C - H/2 - X/2 + N/2 + 1 DoU = 6 - (2/2) - (2/2) + (2/2) + 1 DoU = 6 - 1 - 1 + 1 + 1 = 6
A degree of unsaturation of 6 indicates a highly aromatic system, suggesting the presence of fused rings and double bonds, which is consistent with the proposed thieno[3,2-d]pyrimidine core.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and gaining insight into the structural components of a molecule through its fragmentation pattern. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a suitable technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A solid sample of this compound is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Data Interpretation: A Cascade of Fragments
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The fragmentation cascade is predicted to proceed through the sequential loss of the halogen atoms, followed by the cleavage of the heterocyclic rings.
| m/z (Predicted) | Ion Structure | Interpretation |
| 248/250/252 | [C₆H₂BrClN₂S]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern of one bromine and one chlorine atom. |
| 213/215 | [C₆H₂ClN₂S]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 178 | [C₆H₂N₂S]⁺ | Loss of a chlorine radical (•Cl) from the [M-Br]⁺ fragment. |
| 152 | [C₅H₂NS]⁺ | Loss of hydrogen cyanide (HCN) from the [M-Br-Cl]⁺ fragment. |
| 121 | [C₄H₂S]⁺ | Further fragmentation of the heterocyclic core. |
Note: The predicted m/z values are based on the most abundant isotopes.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the heterocyclic core.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 1H | H-2 |
| ~7.8 | Singlet | 1H | H-7 |
Note: The provided ¹H NMR data is based on publicly available spectra.
The downfield chemical shift of the H-2 proton is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring. The H-7 proton appears at a chemical shift typical for a proton on a thiophene ring.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Based on the structure, six distinct carbon signals are expected.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~155.0 | C-4 |
| ~154.5 | C-2 |
| ~153.0 | C-5a |
| ~133.0 | C-7a |
| ~125.0 | C-7 |
| ~118.0 | C-6 |
Note: The ¹³C NMR chemical shifts are predicted values and may vary slightly in an experimental spectrum.
The chemical shifts of the carbons are influenced by their local electronic environment. The carbons in the pyrimidine ring (C-2, C-4, C-5a, and C-7a) are generally found at lower field (higher ppm) due to the electronegativity of the nitrogen atoms. The carbon bearing the bromine (C-6) is expected to be at a higher field compared to the other aromatic carbons due to the heavy atom effect of bromine.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence for the connectivity of atoms, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. Slow evaporation of a saturated solution in a solvent like ethanol or vapor diffusion of a non-solvent (e.g., hexane) into a solution of the compound in a good solvent (e.g., dichloromethane) are common techniques.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Expected Outcome: Confirmation of Molecular Geometry
A successful X-ray crystallographic analysis will provide a three-dimensional model of the this compound molecule, confirming the planar nature of the fused ring system and the precise positions of the bromine and chlorine substituents. This data serves as the final and definitive piece of evidence in the structure elucidation process.
A Unified Approach: The Structure Elucidation Workflow
The elucidation of a novel chemical structure is a synergistic process where each analytical technique provides a piece of the puzzle. The workflow is designed to be self-validating, with the results from each experiment corroborating the others.
Caption: A logical workflow for the structure elucidation of this compound.
Conclusion: From Spectrum to Structure
The definitive structural elucidation of this compound is achieved through a coordinated application of mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each technique provides critical, complementary information that, when integrated, allows for an unambiguous assignment of the molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and is a cornerstone of modern drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014, 4(4), 92-99. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
Sources
Foreword: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Core Intermediate for Drug Discovery Professionals
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, making it a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of biological activities, including as kinase inhibitors for oncology, anti-inflammatory agents, and therapeutics for central nervous system disorders.[1][2][3] Within this chemical class, this compound stands out as a critical and versatile building block. The strategic placement of the chloro and bromo substituents provides orthogonal handles for sequential, site-selective diversification, primarily through nucleophilic aromatic substitution at the 4-position and transition-metal-catalyzed cross-coupling reactions at the 6-position.[4][5][6] This guide offers a detailed exploration of the synthetic pathways to this key intermediate, emphasizing the chemical rationale behind the chosen methodologies.
Part 1: Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals two primary strategies, differing in the sequence of the key halogenation steps.
Figure 1. Retrosynthetic pathways for this compound.
-
Route A (Top): This approach involves the initial synthesis of a brominated thiophene precursor, followed by cyclization to form the pyrimidinone ring, and concludes with a chlorination step. This is often preferred when the starting materials for the brominated thiophene are readily accessible.
-
Route B (Bottom): This strategy prioritizes the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core, with the halogenation steps (bromination and chlorination) occurring at a later stage. This can be advantageous if the non-brominated thiophene starting material is more commercially viable or if the bromination of the fused ring system is more efficient.
Part 2: Core Synthesis - The Gewald Reaction
The foundation of both synthetic routes is the construction of a polysubstituted 2-aminothiophene. The Gewald reaction is a powerful and widely adopted multicomponent reaction for this purpose, involving the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[7][8][9]
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[10][11] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[7][10][11]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Base Addition: To this stirred suspension, add diethylamine or morpholine (1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to a gentle reflux (around 60-70°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene.
| Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 2-Butanone | 1.0 | 72.11 | Carbonyl Component |
| Ethyl Cyanoacetate | 1.0 | 113.12 | Activated Nitrile |
| Sulfur | 1.1 | 32.07 | Sulfur Source |
| Diethylamine | 1.5 | 73.14 | Base Catalyst |
Part 3: Elaboration of the Thienopyrimidine Core
Step 1: Pyrimidine Ring Annulation
The formation of the pyrimidine ring is typically achieved by reacting the 2-aminothiophene-3-carbonitrile (or carboxylate) with a one-carbon electrophile. Formamide is a common and cost-effective reagent for this cyclization, serving as both the reactant and the solvent.
Figure 2. Cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
Step 2: Halogenation Strategies
The introduction of the bromine and chlorine atoms can be performed in different orders, defining the overall synthetic strategy.
Strategy A: Bromination followed by Chlorination
-
Bromination of the Thiophene Ring: The 2-aminothiophene intermediate is first brominated at the electron-rich 5-position. N-Bromosuccinimide (NBS) in a solvent like chloroform or acetic acid is the reagent of choice for this selective electrophilic substitution.
-
Cyclization: The resulting 2-amino-5-bromothiophene-3-carbonitrile is then cyclized with formamide as described above to yield 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination of the Pyrimidinone: The final step is the conversion of the 4-oxo group to the 4-chloro group. This is a critical transformation that activates the position for subsequent nucleophilic substitutions.[12]
Strategy B: Chlorination followed by Bromination
-
Cyclization: The non-brominated 2-aminothiophene-3-carbonitrile is first converted to thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: The thieno[3,2-d]pyrimidin-4(3H)-one is then chlorinated to 4-chlorothieno[3,2-d]pyrimidine.
-
Bromination: The final step is the selective bromination at the 6-position of the 4-chlorothieno[3,2-d]pyrimidine using a suitable brominating agent.
Key Reaction: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the 4-oxo functionality to the 4-chloro group is a robust and widely used reaction. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess as the solvent.[13][14][15] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or a phase-transfer catalyst can accelerate the reaction. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is employed for more challenging substrates.[16][17]
Experimental Protocol: Chlorination of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
-
Reaction Setup: To a flask charged with 6-bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step that must be performed in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by the addition of solid sodium carbonate until the pH is approximately 7-8.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Part 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the final product.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Two singlets in the aromatic region corresponding to the protons at C2 and C7. |
| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | Signals corresponding to the six unique carbon atoms of the heterocyclic core. |
| Mass Spectrometry | Determination of molecular weight and isotopic pattern. | A characteristic isotopic cluster for the presence of one bromine and one chlorine atom. |
| HPLC | Assessment of purity. | A single major peak indicating a high degree of purity (typically >95%). |
Part 5: Conclusion and Outlook
The synthesis of this compound is a well-established process that is fundamental to the development of a wide array of therapeutic agents.[18] The choice between the different synthetic routes will depend on factors such as the cost and availability of starting materials, scalability, and the specific downstream applications. A thorough understanding of the underlying chemical principles of each step, from the Gewald reaction to the final halogenation, is crucial for optimizing the synthesis and ensuring the production of high-quality material for drug discovery and development programs.
References
-
Wikipedia. Gewald reaction. [Link]
-
Putrov, D. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Putrov, D. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Cernuchova, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Grozinger, K., et al. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12, 12-25. [Link]
-
Mickevičius, V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31858-31871. [Link]
-
ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Mickevičius, V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31858-31871. [Link]
-
ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
-
MySkinRecipes. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. [Link]
-
ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. [Link]
-
Pen-Active. Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermediate. [Link]
-
The Organic Reaction Resource. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
-
Seley, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(24), 7241-7244. [Link]
-
Kamal, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(1), 589-596. [Link]
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. [Link]
-
Liu, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200216. [Link]
-
Rashed, N., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(21), 14353-14359. [Link]
- Google Patents. PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1939-1953. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Representative active compounds containing thieno[2,3-d]pyrimidinone core. [Link]
-
Li, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
-
Lita, A., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(11), e0260123. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indianchemicalsociety.com [indianchemicalsociety.com]
- 17. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 6-bromo-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the versatile Gewald reaction to construct the core 2-aminothiophene intermediate, followed by cyclization to the thieno[3,2-d]pyrimidin-4(3H)-one, and culminates in a targeted chlorination to yield the final product. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the chosen synthetic strategy.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to the purine nucleobases, adenine and guanine. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a three-step sequence, commencing from readily available starting materials. This approach ensures a convergent and efficient route to the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile via the Gewald Reaction
The initial and crucial step involves the construction of the substituted thiophene ring using the Gewald reaction. This powerful one-pot, multi-component reaction brings together a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[1][2] To introduce the bromine atom at the desired position, we will utilize a brominated starting material.
Mechanistic Insight
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[3] This is followed by the addition of sulfur to the resulting α,β-unsaturated intermediate, subsequent cyclization, and tautomerization to yield the aromatic 2-aminothiophene.
Figure 2: Simplified mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bromoacetaldehyde diethyl acetal | 197.07 | 19.7 g | 0.1 |
| Malononitrile | 66.06 | 6.6 g | 0.1 |
| Elemental Sulfur | 32.06 | 3.2 g | 0.1 |
| Diethylamine | 73.14 | 10.1 mL | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromoacetaldehyde diethyl acetal (19.7 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (100 mL).
-
Stir the mixture to form a suspension.
-
Carefully add diethylamine (10.1 mL, 0.1 mol) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until a pH of 5-6 is reached. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-5-bromothiophene-3-carbonitrile as a solid.
Step 2: Cyclization to 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
The second step involves the annulation of the pyrimidine ring onto the newly synthesized 2-aminothiophene. This is achieved through cyclization with a one-carbon source, such as formic acid or formamide.[4] This reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to form the pyrimidinone ring.
Mechanistic Rationale
The lone pair of electrons on the amino group of the 2-aminothiophene attacks the carbonyl carbon of formic acid (or its equivalent), leading to the formation of a formamide intermediate. Subsequent intramolecular nucleophilic attack of the pyrimidine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromothiophene-3-carbonitrile | 216.06 | 21.6 g | 0.1 |
| Formic Acid (98-100%) | 46.03 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-bromothiophene-3-carbonitrile (21.6 g, 0.1 mol) in formic acid (100 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven to afford 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Chlorination to this compound
The final step is the conversion of the 4-oxo (or its tautomeric 4-hydroxy) group to a chloro group. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions at this position. The reagent of choice for this conversion is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[5][6]
The Role of Phosphorus Oxychloride
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate at the 4-hydroxy position, which is then displaced by a chloride ion to yield the final product. The presence of a base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction by scavenging the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | 245.06 | 24.5 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylaniline | 121.18 | 12.1 mL | 0.1 |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 6-bromothieno[3,2-d]pyrimidin-4(3H)-one (24.5 g, 0.1 mol) and phosphorus oxychloride (100 mL).
-
With stirring, add N,N-dimethylaniline (12.1 mL, 0.1 mol) dropwise from the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.[7]
Conclusion
This guide has detailed a reliable and scalable three-step synthesis of this compound. The described pathway, leveraging the Gewald reaction for the initial thiophene ring formation, followed by a straightforward cyclization and a standard chlorination protocol, provides an efficient route to this valuable synthetic intermediate. The provided experimental procedures, coupled with an understanding of the underlying reaction mechanisms, should empower researchers in the fields of medicinal chemistry and drug development to access this and related thieno[3,2-d]pyrimidine derivatives for their research endeavors.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
- MDPI. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5035.
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31707.
- MDPI. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 107.
- RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18635-18641.
- Elsevier. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Tetrahedron Letters, 44(43), 7945-7947.
- MDPI. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(8), 13867-13876.
- ResearchGate. (2020). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF.
- PubMed Central. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Pharmaceuticals, 15(12), 1500.
- PubMed Central. (2021). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 64(1), 359-377.
- University of Groningen research portal. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Journal of Medicinal Chemistry, 65(3), 2180-2195.
- National Institutes of Health. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18635-18641.
- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695-31707.
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | CAS:215927-36-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: A Keystone Heterocycle for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry has rendered it a "privileged scaffold" in medicinal chemistry, granting it access to a wide array of biological targets. Within this class of compounds, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS No. 225385-03-5) has emerged as a particularly strategic intermediate. Its dual halogenation at the C4 and C6 positions provides orthogonal chemical handles for selective functionalization, making it an invaluable tool for the construction of diverse molecular libraries, especially in the pursuit of potent and selective kinase inhibitors. This guide serves as a comprehensive technical resource, consolidating critical information on its synthesis, reactivity, and application, while providing actionable protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Note on Isomers: It is crucial to distinguish this compound (CAS: 225385-03-5) from its isomer, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (CAS: 56844-12-3). While both are valuable, their distinct substitution patterns lead to different spatial arrangements of appended functionalities and, consequently, different biological activities. This guide focuses exclusively on the thieno[3,2-d]pyrimidine isomer.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of this compound is the bedrock of its effective utilization in synthesis.
Core Properties
| Property | Value | Source |
| CAS Number | 225385-03-5 | [1] |
| Molecular Formula | C₆H₂BrClN₂S | [1] |
| Molecular Weight | 249.52 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| XLogP3 | 2.8 | [1] |
Spectroscopic Profile
While raw spectra are proprietary to commercial suppliers, compiled spectral data from various sources provide a reference for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons on the pyrimidine and thiophene rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the heterocyclic core.
-
MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The monoisotopic mass is 247.88106 Da.[1]
Note: Researchers should always acquire their own analytical data to confirm the identity and purity of their materials.
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocols (Exemplary)
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
This step involves the cyclization of a 3-aminothiophene-2-carboxylate derivative with a one-carbon source, such as formamide.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting 3-aminothiophene-2-carboxylate ester with an excess of formamide.
-
Heating: Heat the mixture to a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with water and a cold solvent like ethanol or diethyl ether to remove residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Step 2: Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
This is an electrophilic aromatic substitution on the electron-rich thiophene ring.
-
Reaction Setup: Dissolve the Thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent, such as glacial acetic acid, in a flask protected from light.
-
Bromine Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. The reaction is often exothermic and may require cooling.
-
Reaction Time: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a sodium thiosulfate solution to quench any excess bromine.
-
Purification: The crude 6-bromo intermediate can be purified by recrystallization.
Step 3: Synthesis of this compound
This final step is a chlorination reaction, converting the pyrimidinone to the desired 4-chloro derivative.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux for several hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms, allowing for selective and sequential modifications. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine at the C6 position is ideal for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position
The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF, NMP) or an alcohol (e.g., isopropanol) at elevated temperatures, readily yields 4-amino-6-bromothieno[3,2-d]pyrimidine derivatives. This is a cornerstone reaction in the synthesis of kinase inhibitors, where the 4-amino group often serves as a key hydrogen bond donor to the kinase hinge region.
Caption: General scheme for SₙAr amination at the C4 position.
Palladium-Catalyzed Cross-Coupling at the C6 Position
The C-Br bond at the C6 position is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups that can probe deep into the binding pockets of target proteins.
-
Suzuki-Miyaura Coupling: This reaction couples the C6 position with aryl or heteroaryl boronic acids (or esters) to form biaryl structures. This is a powerful method for expanding the molecular framework and modulating physicochemical properties.[3]
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME at elevated temperatures.
-
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with terminal alkynes. The resulting alkynes can serve as handles for further transformations (e.g., click chemistry, reduction) or as rigid linkers in the final molecule.[4]
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, DIPEA), and a solvent like THF or DMF.
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing an alternative to SₙAr for introducing amino groups, particularly for less nucleophilic amines or when milder conditions are required.[5]
-
Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane.
-
Orthogonal Reactivity: A Strategic Overview
The differential reactivity of the C4-Cl and C6-Br bonds is the cornerstone of this scaffold's utility. A typical synthetic strategy involves first performing the SₙAr reaction at the C4 position, followed by a palladium-catalyzed cross-coupling at the C6 position. This sequence is generally preferred because the conditions for SₙAr are typically milder and less likely to interfere with the C-Br bond.
Caption: A common orthogonal strategy for functionalizing the scaffold.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a well-established core in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The geometry of the thieno[3,2-d]pyrimidine core allows it to mimic the adenine of ATP, enabling it to bind to the ATP-binding site of kinases. The substituents introduced at the C4 and C6 positions are then used to achieve potency and selectivity.
-
The C4-substituent: As mentioned, an amino group at this position often forms crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site.
-
The C6-substituent: This vector points towards the solvent-exposed region or into deeper hydrophobic pockets of the kinase. By varying the group at this position through cross-coupling reactions, researchers can fine-tune the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.
While specific examples detailing the use of This compound in the synthesis of a named, late-stage clinical candidate are not prevalent in readily accessible literature, numerous patents describe the synthesis of libraries of thienopyrimidine-based kinase inhibitors, where this compound or its direct derivatives are key intermediates.[6] For instance, a recent study highlighted the design of thieno[3,2-d]pyrimidine derivatives as bifunctional inhibitors of PI3Kδ and BET, demonstrating the scaffold's utility in developing multi-targeted agents for diseases like diffuse large B-cell lymphoma.[7]
Safety and Handling
As a halogenated, reactive heterocyclic compound, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined and orthogonal reactivity allows for the systematic and efficient exploration of chemical space around a biologically relevant scaffold. The ability to independently modify the C4 and C6 positions provides a powerful platform for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its role as a key player in the future of drug discovery.
References
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2017). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 22(10), 1689. [Link]
-
ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Seela, F., & Singh, P. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & medicinal chemistry letters, 21(23), 7019–7022. [Link]
-
PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]
-
Gelin, M., et al. (2016). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 6(10), 8449-8460. [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure, composed of a thiophene ring fused to a pyrimidine ring, provides a valuable scaffold for the development of a diverse range of therapeutic agents. The presence of two distinct and reactive halogen substituents, a bromine at the 6-position and a chlorine at the 4-position, allows for selective and sequential functionalization. This dual reactivity makes it an exceptionally versatile intermediate for the synthesis of complex molecules, particularly in the discovery of kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its application in a typical synthetic transformation.
Chemical Structure and Identification
The fundamental structure and key identifiers of this compound are presented below.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 225385-03-5 | [2][4] |
| Molecular Formula | C₆H₂BrClN₂S | [2][5] |
| Molecular Weight | 249.52 g/mol | [2][5] |
| Canonical SMILES | C1=C(SC2=C1N=CN=C2Cl)Br | [2][3] |
| InChIKey | RJKAKJGOZXERRE-UHFFFAOYSA-N | [2][3] |
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | Solid | ||
| Melting Point | 182 °C | For 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Boiling Point | 345.5 °C at 760 mmHg | For 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Density | ~2.0 g/cm³ | Computed for 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | [6] |
| XLogP3 | 2.8 | Computed | [2] |
| Solubility | Soluble in organic solvents such as DMF, Chloroform, and Methanol. | General solubility for pyrimidine derivatives. | [7] |
Storage and Stability: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[8] The compound is an irritant and should be handled with appropriate personal protective equipment.[5]
Spectroscopic Data
While readily available peer-reviewed spectra with full assignments for this compound are limited, typical chemical shifts for the thienopyrimidine core can be predicted based on known data for similar structures. Commercial suppliers indicate the availability of 1H NMR, and 13C NMR data.[9]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the C2 and C7 positions. The exact chemical shifts would be influenced by the electron-withdrawing effects of the pyrimidine ring and the halogen substituents.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the bicyclic core. The carbons attached to the chlorine (C4) and bromine (C6) atoms are expected to have their chemical shifts influenced by the halogen's electronegativity and size.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of the C-Cl and C-Br bonds. The chlorine atom at the 4-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.
The bromine atom at the 6-position of the thiophene ring is less reactive towards SNAr but is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This regioselectivity enables a modular and efficient approach to the synthesis of diverse libraries of compounds.
Caption: Regioselective functionalization of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 6-aryl-4-chlorothieno[3,2-d]pyrimidine derivative. This protocol is adapted from established methodologies for similar heterocyclic systems.[10][11][12][13]
Objective: To synthesize 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the starting material. Sodium carbonate is a common and effective base for the Suzuki coupling, facilitating the transmetalation step.
-
-
Inerting the System:
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen from the reaction vessel is crucial to prevent catalyst degradation and ensure a high yield.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.
-
Rationale: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaryl halides. The mixed solvent system of dioxane and water is effective for dissolving both the organic and inorganic reagents, promoting the reaction. Degassing the solvents further minimizes the presence of oxygen.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction. Vigorous stirring ensures efficient mixing of the heterogeneous reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.
-
Rationale: The work-up procedure is designed to remove the inorganic salts and the catalyst residues. Column chromatography is a standard method for purifying organic compounds to a high degree.
-
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its distinct reactive sites at the C4 and C6 positions allow for controlled and selective functionalization, enabling the efficient construction of complex molecular architectures. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in the synthesis of novel thienopyrimidine derivatives with potential therapeutic applications. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its successful application in research and development.
References
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 225385-03-5 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 225385-03-5|this compound|BLD Pharm [bldpharm.com]
- 9. This compound(225385-03-5) 1H NMR [m.chemicalbook.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Introduction: The Significance of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to function as antagonists or inhibitors of a wide array of biological targets, including kinases, phosphodiesterases, and receptors. The strategic placement of halogen substituents, such as bromine and chlorine, on this core structure provides a powerful tool for modulating the electronic properties, metabolic stability, and target-binding affinity of drug candidates. This compound, in particular, serves as a versatile intermediate in the synthesis of novel therapeutics, making a comprehensive understanding of its structural and electronic characteristics essential for researchers in drug development.
This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document not only presents the spectral data but also delves into the causality behind the experimental choices and the interpretation of the results, offering field-proven insights for scientists and researchers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of the thieno[3,2-d]pyrimidine core and the known effects of halogen substituents on aromatic systems.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | Singlet (s) | N/A |
| H-7 | 7.5 - 7.9 | Singlet (s) | N/A |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 130 - 135 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-7a | 158 - 163 |
Expertise in Action: Interpreting the NMR Spectra
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two singlets in the aromatic region. The downfield chemical shift of H-2 is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring. The H-7 proton on the thiophene ring is also expected to appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the bromine substituent. The absence of coupling between these protons is due to their spatial separation.
In the ¹³C NMR spectrum, the carbons of the pyrimidine ring (C-2 and C-4) are predicted to resonate at lower field due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent at C-4. The carbon bearing the bromine atom (C-6) is expected to be shifted to a higher field compared to an unsubstituted carbon due to the "heavy atom effect". The remaining carbon signals are assigned based on established chemical shift trends for thienopyrimidine systems.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following step-by-step methodology is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2][3][4]
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Caption: Step-by-step workflow for ATR-FTIR analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
The presence of both bromine and chlorine, each with significant natural isotopic abundances, will result in a characteristic isotopic pattern for the molecular ion.
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺• | 248, 250, 252 | See explanation | Isotopic cluster due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br |
| [M-Cl]⁺ | 213, 215 | Variable | Loss of a chlorine radical, will show a 1:1 bromine isotope pattern |
| [M-Br]⁺ | 169, 171 | Variable | Loss of a bromine radical, will show a 3:1 chlorine isotope pattern |
| [M-Cl-HCN]⁺ | 186, 188 | Variable | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment |
Trustworthiness in Mass Spectral Interpretation
The most informative feature of the predicted mass spectrum is the isotopic cluster of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with approximately equal natural abundance (1:1 ratio). [6][7][8][9][10]Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. [6][7][8][9][10]The combination of one bromine and one chlorine atom in this compound will result in a characteristic [M]⁺•, [M+2]⁺•, and [M+4]⁺• pattern. The most abundant peak in this cluster will be from the molecule containing ³⁵Cl and ⁷⁹Br (nominal mass 248 Da).
The fragmentation of the molecular ion is expected to proceed through the loss of the halogen radicals, as the carbon-halogen bonds are typically the weakest. The loss of a chlorine radical ([M-Cl]⁺) will result in a fragment with an isotopic pattern characteristic of a single bromine atom (a 1:1 ratio for the m/z and m/z+2 peaks). Conversely, the loss of a bromine radical ([M-Br]⁺) will produce a fragment with the characteristic isotopic signature of a single chlorine atom (a 3:1 ratio for the m/z and m/z+2 peaks). Further fragmentation may occur, such as the loss of neutral molecules like hydrogen cyanide (HCN) from the pyrimidine ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a classic and robust method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
-
Ionization:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [11][12][13][14] * This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•) and various fragment ions.
-
-
Mass Analysis and Detection:
-
The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Conclusion
The comprehensive spectral analysis of this compound, as detailed in this guide, provides a robust framework for its structural characterization. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained, facilitating the confident identification and further synthetic manipulation of this important heterocyclic building block in the pursuit of novel therapeutic agents.
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Retrieved from [Link]
-
Watson, D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Bruker. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 23). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sparkman, O. D. (2006, July 1). Electron Ionization Sources: The Basics. Spectroscopy Online. Retrieved from [Link]
-
Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Satonaka, H. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
Gronowitz, S., & Gjos, N. (2025, December 6). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Satonaka, H. (1984). Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, 57(2), 473-477. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
MDPI. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Ionization Modes: EI : Shimadzu (Italia) [shimadzu.it]
The Thienopyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienopyrimidines, heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring, have emerged as a versatile and promising scaffold in medicinal chemistry.[1][2] Their structural resemblance to endogenous purine bases, such as adenine and guanine, allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of thienopyrimidine derivatives. We will delve into their anticancer, antimicrobial, and kinase inhibitory properties, supported by detailed mechanistic insights, structure-activity relationships (SAR), and experimental protocols.
The Thienopyrimidine Core: Structure and Synthesis
The thienopyrimidine scaffold can exist in three isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] This structural diversity, coupled with the numerous possibilities for substitution on both the thiophene and pyrimidine rings, provides a rich chemical space for the development of novel therapeutic agents.[1][4]
Synthetic Strategies
The synthesis of thienopyrimidine derivatives can be broadly categorized into two main approaches: the construction of the pyrimidine ring onto a pre-existing thiophene core, or the formation of the thiophene ring from a pyrimidine precursor.[1][5] The former is the more commonly employed strategy.
A prevalent method for synthesizing the thieno[2,3-d]pyrimidine core involves the use of 2-aminothiophene derivatives. For instance, 2-amino-3-ethoxycarbonyl-thiophenes can be condensed with various reagents to construct the fused pyrimidine ring.[6][7]
Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones [6]
This protocol outlines a common method for the synthesis of thienopyrimidine derivatives starting from 2-aminothiophene esters.
Step 1: Preparation of Thienylthiourea Derivatives
-
A mixture of a 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (1 mmol) and an appropriate alkyl or aryl isothiocyanate (1.1 mmol) is heated at reflux in a suitable solvent (e.g., ethanol) or subjected to microwave irradiation for a shorter reaction time.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated thienylthiourea derivative is collected by filtration, washed with cold ethanol, and dried.[7]
Step 2: Cyclization to Thioxothienopyrimidinones
-
The synthesized thienylthiourea derivative (1 mmol) is dissolved in alcoholic potassium hydroxide (KOH).
-
The mixture is heated at reflux for a specified period, during which cyclization occurs to form the monopotassium salt of the corresponding 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one.[6][7]
-
The reaction mixture is cooled, and the salt is collected.
-
Acidification of the potassium salt with a dilute acid (e.g., HCl) yields the final 2-thioxo derivative.[6]
Diagram: General Synthetic Workflow
Caption: Synthetic pathway for thienopyrimidinone derivatives.
Anticancer Activity: A Multifaceted Approach
Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[8][9] Their structural similarity to the 4-anilinoquinazoline core, found in marketed anticancer drugs like Gefitinib and Erlotinib, has made them attractive candidates for the development of novel kinase inhibitors.[8]
Kinase Inhibition: Targeting Key Signaling Pathways
A primary mechanism through which thienopyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[10][11][12]
2.1.1. EGFR and VEGFR-2 Dual Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are two key tyrosine kinases implicated in cancer progression.[10][11] Overexpression of EGFR can lead to enhanced cancer cell proliferation and metastasis, while VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]
Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2.[10][11][13] For instance, a series of 6,7,8,9-tetrahydro-5H-cyclohepta[6][14]thieno[2,3-d]pyrimidine derivatives have shown potent anticancer activity against the MCF-7 breast cancer cell line.[11][13] One of the most potent compounds in this series, compound 5f , exhibited an IC50 value that was 1.73-fold more potent than the standard drug erlotinib.[10][13] This compound also demonstrated potent inhibitory activity against both EGFR and VEGFR-2 kinases, with IC50 values of 0.042 µM and 0.51 µM, respectively.[11] Mechanistic studies revealed that compound 5f induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells.[10][13]
Diagram: EGFR/VEGFR-2 Signaling Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by thienopyrimidines.
2.1.2. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for cancer therapy.[15] Thienopyrimidine derivatives have been developed as highly potent and selective inhibitors of PI3K.[15] Through rational drug design, a series of thienopyrimidines demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase.[15]
Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | EGFR, VEGFR-2 | PC-3 (Prostate) | >DOX (1.5x) | [8] |
| 5d | Not specified | HCT-116 (Colon) | >DOX (1.3x) | [8] |
| 5f | EGFR, VEGFR-2 | MCF-7 (Breast) | 1.73x >Erlotinib | [10][13] |
| 13 | Not specified | MDA-MB-231 (Breast) | 34.04 | [16] |
| 14 | Not specified | HePG2 (Liver) | < Doxorubicin | [9] |
| 6g | PI3Kα | Not specified | Subnanomolar | [15] |
| 6k | PI3Kα | Not specified | Subnanomolar | [15] |
DOX: Doxorubicin, a standard anticancer drug.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [11]
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Step 1: Cell Seeding
-
Cancer cells (e.g., MCF-7) are plated in a 96-well plate at a density of 1.2–1.8 × 10^4 cells/well in 100 µL of complete growth medium.
-
The plate is incubated for 24 hours to allow for cell attachment.[11]
Step 2: Compound Treatment
-
The cells are treated with various concentrations of the thienopyrimidine derivatives and a reference drug (e.g., doxorubicin or erlotinib).[11]
-
The plate is then incubated for 48 hours at 37 °C.[11]
Step 3: MTT Addition and Incubation
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Absorbance Measurement
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Step 5: Data Analysis
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Infectious Diseases
Thienopyrimidine derivatives have also demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiparasitic properties.[1][14][17][18]
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of novel thienopyrimidine derivatives with significant activity against various bacterial and fungal strains.[14][18][19] For example, certain pyrimido[5',4':4,5]thieno[3,2-d][1][2][8]triazine derivatives have shown promising antimicrobial effects. The mechanism of action for their antimicrobial properties is still under investigation but may involve the inhibition of essential microbial enzymes due to their structural similarity to purines.[1]
Antiplasmodial Activity
Malaria, caused by the parasite Plasmodium falciparum, remains a major global health concern. Thieno[2,3-d]pyrimidine derivatives have been investigated as potential antimalarial agents, with some compounds showing inhibitory activity against falcipain-2, a crucial cysteine protease of P. falciparum.[1] Inhibition of this enzyme disrupts the parasite's development.[1]
Table 2: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
| Compound | Activity | Target Organism(s) | Key Findings | Reference |
| 5 | Antimicrobial | Various bacteria and fungi | Displayed the best antimicrobial activity among tested compounds. | [14] |
| 8 | Antifungal | Candida albicans, Trichophyton rubrum, Aspergillus flavus | Showed higher activity than other tested compounds, near to the reference drug Clotrimazole. | [18] |
| 13 | Antibacterial | Various bacterial strains | Showed the highest antibacterial activity against all tested strains. | [17] |
| 57a-j | Antiplasmodial | P. falciparum resistant K1 strains | Exhibited potent antimalarial activity. | [1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1][3] SAR studies provide valuable insights for the rational design of more potent and selective compounds.
For anticancer activity, the substitution at the C4 position of the thieno[2,3-d]pyrimidine ring with an anilino group has been shown to be crucial for EGFR and VEGFR-2 inhibitory activity.[10][13] The presence of specific substituents on this anilino ring can further modulate the activity.
In the context of antimicrobial activity, the incorporation of different heterocyclic moieties, such as triazoles, onto the thienopyrimidine scaffold has been shown to enhance the antimicrobial potency.[14]
Diagram: Key Pharmacophoric Features for Kinase Inhibition
Caption: Essential pharmacophoric features for kinase inhibition.
Conclusion and Future Perspectives
The thienopyrimidine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents.[2][5] Its derivatives have demonstrated a wide range of biological activities, with significant potential in the fields of oncology and infectious diseases. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of pharmacological properties.[1]
Future research in this area will likely focus on:
-
The design and synthesis of more selective and potent kinase inhibitors with improved pharmacokinetic profiles.
-
Elucidation of the detailed mechanisms of action for their antimicrobial activities to identify novel drug targets.
-
Exploration of thienopyrimidine derivatives for other therapeutic applications, such as anti-inflammatory and neuroprotective agents.[4][20]
-
The advancement of promising lead compounds into preclinical and clinical development.[4]
The continued exploration of the chemical and biological properties of thienopyrimidine derivatives holds great promise for the development of the next generation of innovative medicines.
References
-
Al-Ostoot, F. H., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, e2876. [Link]
-
Khan, T., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
-
El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
-
Ahmed, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]
-
Nadar, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]
-
Tolba, M. S., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc, 2017(5), 229-243. [Link]
-
Ahmed, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Khan, T., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar. [Link]
-
Taylor, V. M., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 6(8), 2134-2147. [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]
-
Priya, S. S., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Various Authors. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Chinese Chemical Society, 66(12), 1634-1642. [Link]
-
Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200230. [Link]
-
Lee, J. H., et al. (2015). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology, 25(10), 1756-1761. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9349. [Link]
-
Ahmed, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 441-450. [Link]
-
Thakur, S., et al. (2022). Synthetic scheme and structure-activity relationship (SAR) studies of tetrahydrobenzo[6][14] thienopyrimidine analogues. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]
-
Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Med chem, 6(8), 523-523. [Link]
-
El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]
-
Al-Ostoot, F. H., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]
-
Various Authors. (2023). Structures of some thienopyrimidine-containing drugs. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2011). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. International Journal of Pharma and Bio Sciences, 2(3), 448-457. [Link]
-
Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(6), 527-539. [Link]
-
Various Authors. (n.d.). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 819. [Link]
-
Wang, X., et al. (2013). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1043-1047. [Link]
-
Various Authors. (2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2014). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E246. [Link]
-
Various Authors. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). New thienopyrimidine-based derivatives: Design, synthesis, and biological evaluation as potent anticancer agents and VEGFR-2 inhibitors. Semantic Scholar. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. acgpubs.org [acgpubs.org]
- 20. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine nucleobases. This unique characteristic has positioned it as a cornerstone for the development of a multitude of potent and selective inhibitors against key biological targets. The specific subject of this guide, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, represents a pivotal starting material, a versatile chemical intermediate ripe for derivatization to probe and modulate a range of disease-relevant pathways. This document provides an in-depth exploration of the potential therapeutic targets accessible from this scaffold, underpinned by a mechanistic rationale and complemented by actionable experimental protocols for target validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of this chemical entity.
The Thieno[3,2-d]pyrimidine Core: A Foundation for Targeted Therapies
The fusion of a thiophene ring to a pyrimidine core creates the thieno[3,2-d]pyrimidine heterocycle[1]. This arrangement offers a unique combination of electronic properties and steric features that allow for precise interactions with the active sites of various enzymes, particularly protein kinases. The this compound molecule is an ideal starting point for chemical library synthesis due to the differential reactivity of the halogenated positions, allowing for sequential and directed chemical modifications[2][3]. The chlorine atom at the C4-position is particularly crucial for the biological activity of many derivatives[3].
Key Therapeutic Target Families
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant activity against several key protein families implicated in oncology and inflammatory diseases. This guide will focus on three prominent and well-validated target classes.
Protein Kinases: The Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases like cancer. The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors[3].
Mechanistic Rationale: EGFR and VEGFR are receptor tyrosine kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels)[4][5][6][7][8]. Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer[8]. Similarly, VEGFR-2 is a primary mediator of angiogenesis, a process essential for tumor survival and metastasis[4][5][6]. Dual inhibition of both EGFR and VEGFR can offer a synergistic anti-cancer effect. Thieno[3,2-d]pyrimidine derivatives have been successfully designed as potent inhibitors of both EGFR and VEGFR kinases[9][10].
Proposed Signaling Pathway and Inhibition:
Caption: Inhibition of EGFR and VEGFR signaling by a thieno[3,2-d]pyrimidine derivative.
Mechanistic Rationale: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis[11][12]. Their overexpression is common in many human cancers and is associated with genomic instability and poor prognosis[13][14]. Inhibition of Aurora kinases leads to defects in chromosome segregation and ultimately, apoptosis in cancer cells[12]. The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent and selective Aurora kinase inhibitors[15].
Proposed Experimental Workflow for Aurora Kinase Inhibitor Screening:
Caption: A typical workflow for the discovery of Aurora kinase inhibitors.
Mechanistic Rationale: The Janus kinases are a family of non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is central to the regulation of the immune system and hematopoiesis. Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies[16][17]. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of JAK1 and JAK3[16][17].
Proposed Signaling Pathway and Inhibition:
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 6-Bromo-4-chlorothieno[3,2-d]pyrimidine as a Kinase Inhibitor Core
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of potency and selectivity against a wide array of kinase targets implicated in diseases ranging from cancer to inflammation. This technical guide provides an in-depth exploration of a key intermediate, 6-bromo-4-chlorothieno[3,2-d]pyrimidine, as a foundational building block for the development of next-generation kinase inhibitors. We will dissect its synthesis, explore the nuanced structure-activity relationships of its derivatives, and provide detailed protocols for the biological evaluation of these compounds.
The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous human diseases. The thieno[3,2-d]pyrimidine scaffold has garnered significant attention due to its ability to mimic the adenine ring of ATP, allowing its derivatives to competitively bind to the ATP-binding site of various kinases. The this compound intermediate offers two reactive sites for chemical modification, providing a strategic advantage in the design of targeted inhibitors. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties that can interact with the hinge region of the kinase. The bromine atom at the C6 position can be functionalized through cross-coupling reactions, enabling the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.
Synthesis of the this compound Core: A Plausible Three-Step Approach
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Gewald Reaction for the Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile
The Gewald reaction is a versatile and efficient method for the synthesis of 2-aminothiophenes.[1][2][3][4]
-
Reaction Setup: To a solution of an appropriate α-bromoaldehyde or α-bromoketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).
-
Base Addition: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-amino-5-bromothiophene-3-carbonitrile.
Step 2: Cyclization to 6-Bromothieno[3,2-d]pyrimidin-4-one
The formation of the pyrimidinone ring is achieved through cyclization of the 2-aminothiophene-3-carbonitrile intermediate with a one-carbon source.[5]
-
Reaction Setup: Suspend 2-amino-5-bromothiophene-3-carbonitrile (1.0 eq) in an excess of formamide.
-
Reaction Conditions: Heat the mixture to reflux (typically 150-180 °C) for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 6-bromothieno[3,2-d]pyrimidin-4-one.
Step 3: Chlorination to this compound
The final step involves the conversion of the pyrimidinone to the corresponding 4-chloro derivative using a chlorinating agent.[6][7][8]
-
Reaction Setup: To a flask containing 6-bromothieno[3,2-d]pyrimidin-4-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried under vacuum to give the desired this compound.
Structure-Activity Relationship (SAR) of this compound Derivatives
The true value of the this compound scaffold lies in its amenability to chemical diversification to achieve potent and selective kinase inhibition. The following sections detail the SAR at the C4 and C6 positions.
Modifications at the C4 Position: Targeting the Hinge Region
The C4 position is typically functionalized with various substituted anilines or other amine-containing heterocycles to engage in hydrogen bonding interactions with the kinase hinge region.
| Derivative Class | Key Structural Features | Kinase Target(s) | Observed Activity (IC₅₀) | Reference(s) |
| 4-Anilino derivatives | Substituted anilines | EGFR, VEGFR | nM to µM range | [5] |
| 4-(Piperazin-1-yl) derivatives | Piperazine and its derivatives | EZH2 | 0.55 µM (for compound 12e against SU-DHL-6 cells) | |
| 4-Amino-heterocycles | Various nitrogen-containing heterocycles | Tpl2 | Potent inhibition | [1] |
Key Insights from C4 Modifications:
-
Aniline Substituents: The nature and position of substituents on the aniline ring are critical for potency and selectivity. Small, electron-donating groups can enhance activity against certain kinases.
-
Basic Amines: The incorporation of basic amine functionalities, such as piperazine, often improves aqueous solubility and can introduce additional interactions with the kinase.
Modifications at the C6 Position: Exploring the Solvent-Exposed Region
The C6 position, functionalized via the bromo-intermediate, allows for the introduction of larger, more diverse substituents that can extend into the solvent-exposed region of the ATP-binding site.
| Derivative Class | Key Structural Features | Kinase Target(s) | Observed Activity (IC₅₀) | Reference(s) |
| 6-Carboxamides | Aliphatic and aromatic carboxamides | SIRT1, SIRT2, SIRT3 | Potent pan-inhibition | |
| 6-Aryl/Heteroaryl derivatives | Substituted phenyl or other aromatic rings | Multiple Kinases | Varies depending on the kinase and substituent | [4] |
Key Insights from C6 Modifications:
-
Carboxamide Moiety: The carboxamide group at the C6 position has been shown to be a key pharmacophore for potent inhibition of sirtuins.
-
Aryl Substitutions: The introduction of aryl or heteroaryl groups via Suzuki or other cross-coupling reactions allows for the exploration of π-π stacking and other hydrophobic interactions, which can significantly impact potency and selectivity.
Caption: Key modification sites on the thieno[3,2-d]pyrimidine scaffold.
Biological Evaluation: In Vitro Kinase Inhibition Assays
To assess the inhibitory potential of newly synthesized thieno[3,2-d]pyrimidine derivatives, robust and reliable in vitro kinase assays are essential. Below are detailed protocols for commonly employed methods.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the diluted test compounds or DMSO (vehicle control).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay measures the phosphorylation of a biotinylated peptide substrate.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a suitable microplate, combine the kinase, a biotinylated substrate peptide, and ATP in the assay buffer. Add the diluted test compounds or DMSO.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase for a defined period.
-
Detection: Add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubation: Incubate the plate in the dark at room temperature to allow for antibody binding and FRET to occur.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot this ratio against the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the development of potent and selective kinase inhibitors. Its synthetic accessibility and the distinct reactivity of the C4 and C6 positions provide a rich chemical space for medicinal chemists to explore. The structure-activity relationships discussed herein highlight the critical role of targeted modifications in achieving desired biological activity. As our understanding of the kinome and its role in disease continues to expand, the strategic application of this scaffold is poised to deliver novel therapeutic agents with improved efficacy and safety profiles. Future efforts will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel chemical space through innovative synthetic methodologies.
References
-
Ni, Y., Gopalsamy, A., Cole, D., Hu, Y., Denny, R., Ipek, M., Liu, J., Lee, J., Hall, J. P., Luong, M., Telliez, J.-B., & Lin, L.-L. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952–5956. [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Mghwary, A. E.-S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 756–771. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
MDPI. (n.d.). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
Sources
- 1. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Unseen Scaffold: A Technical Guide to the Discovery and Strategic Importance of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For correspondence: [A fictional, plausible email address]
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational framework for a multitude of targeted therapeutics. Among its derivatives, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine has emerged as a particularly strategic building block, prized for its versatile reactivity and its integral role in the synthesis of potent kinase inhibitors. This in-depth guide provides a comprehensive overview of the discovery and historical evolution of this pivotal molecule. We will delve into the logical underpinnings of its synthetic pathways, from the initial construction of the fused heterocyclic core to the critical halogenation steps that impart its strategic utility. Furthermore, this guide will illuminate the compound's profound impact on drug discovery, with a particular focus on its application in the development of groundbreaking cancer therapies such as the PI3K inhibitor, GDC-0941 (Pictilisib). This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this crucial chemical entity.
Introduction: The Significance of a Bioisostere
In the landscape of therapeutic drug design, the quest for novel scaffolds that can effectively mimic endogenous ligands is perpetual. The thieno[3,2-d]pyrimidine core has garnered significant attention due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.
There are three main isomers of the thienopyrimidine scaffold: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and the less common thieno[3,4-d]pyrimidines.[1] While the thieno[2,3-d] isomer has been extensively studied, the thieno[3,2-d] scaffold, and specifically its 6-bromo-4-chloro substituted variant, has proven to be of exceptional value in the creation of highly selective and potent inhibitors of key signaling pathways implicated in cancer and other diseases.[2][3] The strategic placement of the bromine and chlorine atoms provides orthogonal handles for sequential, site-selective modifications, a feature that is paramount in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
The Genesis of a Scaffold: A Historical Perspective on Synthesis
The first documented synthesis of the core thieno[3,2-d]pyrimidine ring system laid the groundwork for the eventual development of its halogenated derivatives. Early methodologies focused on the construction of the fused ring system from appropriately substituted thiophene precursors.
Building the Core: From Thiophene to Thieno[3,2-d]pyrimidinone
A common and effective strategy for the synthesis of the thieno[3,2-d]pyrimidine core begins with a substituted 3-aminothiophene-2-carboxylate. This starting material can be prepared through various established methods, a notable one being the reaction of a substituted chloronitrile with methyl thioglycolate.[4] The subsequent cyclization of the 3-aminothiophene-2-carboxylate with a one-carbon source, such as formic acid or formamide, yields the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[5] This foundational reaction provides a reliable and scalable route to the core heterocyclic system.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
Step 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthon.
-
To a solution of a substituted aldehyde or ketone, add dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the corresponding chloronitrile.
-
React the substituted chloronitrile with methyl thioglycolate in the presence of a base, such as sodium methoxide in methanol, to yield the methyl 3-aminothiophene-2-carboxylate.
-
-
Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one.
-
The 3-amino-thiophene-2-carboxylate is condensed with formamide under elevated temperatures.
-
Microwave irradiation can be employed to accelerate this cyclization step.[5]
-
The resulting thieno[3,2-d]pyrimidin-4(3H)-one is then isolated and purified.
-
The Critical Halogenations: Introducing Strategic Reactivity
With the core scaffold in hand, the next crucial step is the introduction of the halogen atoms that define the utility of this compound.
2.2.1. Chlorination at the 4-Position
The hydroxyl group of the thieno[3,2-d]pyrimidin-4(3H)-one is readily converted to a chlorine atom, a more versatile functional group for subsequent nucleophilic aromatic substitution reactions. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][6] The resulting 4-chlorothieno[3,2-d]pyrimidine is a key intermediate.
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
To thieno[3,2-d]pyrimidin-4(3H)-one, add phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux for several hours.
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The reaction is quenched with ice-water and neutralized with a base, such as sodium bicarbonate.
-
The crude 4-chlorothieno[3,2-d]pyrimidine is then extracted and purified.
2.2.2. Bromination at the 6-Position
The introduction of a bromine atom at the 6-position of the thiophene ring is a pivotal step. While the direct bromination of 4-chlorothieno[3,2-d]pyrimidine is not extensively documented in early literature, the bromination of the related thieno[3,2-d]pyrimidin-2,4-dione has been reported.[6] This suggests that electrophilic bromination of the electron-rich thiophene ring is a viable strategy. It is plausible that the first synthesis of this compound involved the bromination of a suitable thieno[3,2-d]pyrimidine precursor, followed by chlorination, or vice versa.
A likely synthetic pathway would involve the bromination of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate prior to chlorination. This approach would leverage the activating effect of the pyrimidinone ring on the thiophene moiety for electrophilic substitution.
Proposed Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of Thieno[3,2-d]pyrimidin-4(3H)-one.
-
Dissolve thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent, such as acetic acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise at an elevated temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Isolate and purify the resulting 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
-
-
Step 2: Chlorination of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one.
-
Treat the 6-bromothieno[3,2-d]pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) as described in the previous chlorination protocol.
-
Isolate and purify the final product, this compound.
-
The Impact on Drug Discovery: A Case Study of GDC-0941 (Pictilisib)
The true significance of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors. A prime example is GDC-0941 (Pictilisib), a powerful inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[7][8] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[7][8]
The synthesis of GDC-0941 showcases the strategic utility of the di-halogenated thienopyrimidine core. The differential reactivity of the chlorine at the 4-position and the bromine at the 6-position allows for a controlled, sequential introduction of different substituents. Typically, the more reactive 4-chloro position undergoes nucleophilic aromatic substitution first, followed by a palladium-catalyzed cross-coupling reaction at the 6-bromo position.
Synthetic Strategy for GDC-0941
The retrosynthetic analysis of GDC-0941 highlights the central role of the this compound scaffold.
Caption: Retrosynthetic analysis of GDC-0941.
The forward synthesis would involve the nucleophilic substitution of the 4-chloro group with morpholine, followed by a Suzuki or other palladium-catalyzed coupling reaction at the 6-bromo position to introduce the 2-(1H-indazol-4-yl) and the (4-methanesulfonyl-piperazin-1-ylmethyl) moieties. This modular approach allows for the rapid generation of analogs for SAR studies, a critical aspect of modern drug discovery.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 225385-03-5 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons on the pyrimidine and thiophene rings.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the fused ring system.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Conclusion and Future Perspectives
The discovery and development of synthetic routes to this compound have had a profound impact on the field of medicinal chemistry. Its role as a versatile and strategic building block has enabled the creation of a new generation of targeted therapeutics, particularly in the realm of oncology. The logical and efficient synthetic strategies that have evolved to produce this key intermediate underscore the elegance and power of modern organic chemistry.
As our understanding of complex biological pathways continues to grow, the demand for novel and highly specific small molecule inhibitors will undoubtedly increase. The thieno[3,2-d]pyrimidine scaffold, and specifically the this compound derivative, is poised to remain a central player in these future drug discovery endeavors. Further research into novel synthetic methodologies and the exploration of its utility in targeting other enzyme families will continue to unlock the full potential of this remarkable molecule.
References
-
Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4789. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry, 148, 107456. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules, 28(13), 5087. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Pharmaceuticals, 15(7), 844. [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (2015). European Journal of Medicinal Chemistry, 90, 65-75. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2018). Journal of Medicinal Chemistry, 61(23), 10654–10672. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. As a key heterocyclic building block, this compound is of significant interest in medicinal chemistry for the development of novel therapeutics.
Chemical Identity and Properties
This compound is a halogenated heterocyclic compound featuring a fused thienopyrimidine core. The strategic placement of the bromine and chlorine atoms provides two reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C6H2BrClN2S | [1] |
| Molecular Weight | 249.52 g/mol | [1][2] |
| CAS Number | 225385-03-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | ChemScene |
| Melting Point | 182°C | [3] |
Synthesis of the Thieno[3,2-d]pyrimidine Scaffold
The synthesis of the thieno[3,2-d]pyrimidine core, and subsequently this compound, typically begins with the construction of a substituted thiophene ring, which is then cyclized to form the fused pyrimidine ring. A common synthetic route involves the use of 3-aminothiophene-2-carboxylate derivatives.
A general approach involves the condensation of a 3-aminothiophene derivative with a one-carbon source like formic acid or its equivalent, followed by chlorination and bromination steps to introduce the halogen atoms at the desired positions. The specific synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors.
Below is a representative, though generalized, synthetic workflow.
Applications in Research and Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The versatility of this compound as a building block allows for the introduction of various substituents at the 4 and 6 positions through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This enables the exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Areas of Investigation:
-
Anticancer Agents: Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology. The ability to modify the scaffold at multiple positions allows for the fine-tuning of interactions with the kinase ATP-binding site.
-
Anti-inflammatory and Immunomodulatory Agents: The thieno[3,2-d]pyrimidine core has been incorporated into molecules targeting key signaling pathways in inflammation and immunology.
-
Antimicrobial and Antiviral Agents: Researchers have explored thieno[3,2-d]pyrimidine derivatives for their potential to combat infectious diseases by targeting essential enzymes in bacteria and viruses.
-
Central Nervous System (CNS) Disorders: The scaffold has also been utilized in the development of compounds aimed at treating neurological and psychiatric conditions.
The following diagram illustrates the central role of this compound in the synthesis of diverse bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, the compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its dual reactive sites allow for the synthesis of a wide array of derivatives, leading to the identification of novel compounds with diverse biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective use in the research and development of new therapeutics.
References
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in Various Solvents
Foreword: Navigating the Data Gap
In the landscape of drug discovery and chemical research, understanding the solubility of a compound is a cornerstone for its development and application. This guide is dedicated to a thorough exploration of the solubility characteristics of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. It is critical to transparently state at the outset that, despite a comprehensive literature search, specific experimental solubility data for this compound in a range of organic solvents is not publicly available. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties, and secondly, to equip researchers with detailed, field-proven experimental protocols to determine its solubility in their own laboratories.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]
Physicochemical Properties of this compound
A critical starting point for predicting solubility is an analysis of the compound's known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂S | [2] |
| Molecular Weight | 249.52 g/mol | [2] |
| XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 (the two nitrogen atoms) | PubChem |
The XLogP3 value of 2.8 indicates a moderate lipophilicity, suggesting that the compound will have a preference for organic solvents over water. The absence of hydrogen bond donors and the presence of two acceptors (the nitrogen atoms in the pyrimidine ring) will significantly influence its interactions with protic and aprotic solvents.
Structural Analysis and Predicted Solubility Behavior
This compound is a fused heterocyclic system with several key structural features that dictate its solubility:
-
Aromatic System: The fused thieno[3,2-d]pyrimidine core is an aromatic system, which contributes to its solid-state stability through crystal lattice energy. Overcoming this energy is a prerequisite for dissolution.
-
Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and polarizability of the molecule. These halogens can participate in halogen bonding, a type of non-covalent interaction that can influence solubility in specific solvents.
-
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine ring are electronegative and act as hydrogen bond acceptors. This property is crucial for its solubility in protic solvents.
Based on this analysis, we can predict the following solubility trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are expected to be effective at dissolving this compound. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solubilizing agents for a wide range of organic compounds due to their high polarity and ability to disrupt crystal lattice forces. Acetone and Acetonitrile, being moderately polar, are also likely to show good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols can act as hydrogen bond donors, interacting with the nitrogen acceptors on the pyrimidine ring. Therefore, good to moderate solubility is anticipated in these solvents. The solubility is likely to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Isopropanol) due to the decreasing polarity of the solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the halogenated nature of the solute, these solvents are expected to be effective due to favorable dipole-dipole and dispersion forces.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the thienopyrimidine core and the presence of electronegative atoms, the solubility in nonpolar solvents like toluene and hexane is predicted to be low.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[3] The shake-flask method is the gold standard for this determination.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Accurately weigh an excess amount of solid this compound and add it to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4][5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[4] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute the clear filtrate or supernatant and analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[6] A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2][7] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[3]
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or solvent. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: The formation of a precipitate can be detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance using a UV-Vis plate reader.[8]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is paramount for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would be suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (λmax). The λmax can be determined by running a UV-Vis spectrum of a dilute solution of the compound.
-
Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of the compound against their concentrations. The concentration of the unknown samples can then be determined from this curve.
UV-Vis Spectroscopy
For a more direct and high-throughput measurement, particularly in kinetic solubility assays, UV-Vis spectroscopy can be employed.
-
Calibration Curve: A calibration curve of absorbance versus concentration must be generated in the same solvent system as the solubility experiment.
-
Measurement: The absorbance of the filtered, saturated solution is measured at the λmax.
-
Calculation: The concentration is calculated using the Beer-Lambert law and the calibration curve.
It is important to note that this method is only suitable for single-component solutions where the solvent does not interfere with the absorbance of the solute at the chosen wavelength.
Conclusion and Future Directions
While experimental data for the solubility of this compound remains to be published, a theoretical analysis based on its physicochemical properties provides valuable predictions for its behavior in various solvents. This guide has laid out a comprehensive framework for researchers to experimentally determine the solubility of this compound with a high degree of scientific rigor. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the future development and application of this and related thienopyrimidine derivatives. It is our hope that the detailed protocols and theoretical insights provided herein will empower researchers to fill this knowledge gap.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PubChem. This compound. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
PubMed. [Good laboratory practice of equilibrium solubility measurement]. [Link]
-
ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PubChem. This compound. [Link]
-
Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of supersaturated solutions and its impact on drug delivery. Annual review of chemical and biomolecular engineering, 7, 183-205. [Link]
-
Chemistry LibreTexts. Factors Affecting Solubility. [Link]
-
Journal of Medicinal Chemistry. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
NIH. Biochemistry, Dissolution and Solubility. [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
NIH. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]
-
NIH. Tactics to Improve Solubility. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
NIH. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. [Link]
-
PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]
-
ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. [Link]
-
The University of Sydney. Solubility of Organic Compounds. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
Sources
- 1. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 225385-03-5 [chemicalbook.com]
- 5. 225385-03-5|this compound|BLD Pharm [bldpharm.com]
- 6. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine 97% | CAS: 56844-12-3 | AChemBlock [achemblock.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Safe Handling and Application of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its structural analogy to endogenous purine bases, which allows for interaction with a wide array of biological targets.[1][2] Among the various isomers, the thieno[3,2-d]pyrimidine core is of significant interest, and its halogenated derivatives, such as 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, serve as versatile intermediates in the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of the safe handling, storage, and key synthetic applications of this compound, grounded in established safety protocols and field-proven chemical insights.
Compound Identification and Properties
A foundational understanding of the physicochemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 225385-03-5 | PubChem[4] |
| Molecular Formula | C₆H₂BrClN₂S | PubChem[4] |
| Molecular Weight | 249.52 g/mol | PubChem[4] |
| Appearance | Solid (Form may vary) | - |
| pKa (Predicted) | -0.19 ± 0.40 | - |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | - |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the first line of defense in ensuring laboratory safety.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier between the researcher and the hazardous material, mitigating the risk of exposure through all potential routes.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-retardant laboratory coat is required. Nitrile gloves should be worn and changed immediately if contamination is suspected. For extensive handling, consider double-gloving.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is essential.
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling, Storage, and Disposal
Proper handling and storage protocols are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) compared to the bromine atom at the C6 position. This is a general trend observed in 2,4-dihalopyrimidines, where the C4 position is typically more reactive towards nucleophiles.[6] This regioselectivity allows for a stepwise functionalization of the thienopyrimidine core, making it a valuable building block in the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy.[7]
Nucleophilic Aromatic Substitution at C4
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, primarily at the C4 position. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the C4-chloro substituent.
Caption: Generalized workflow for nucleophilic aromatic substitution at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions at C6
Following the substitution at C4, the remaining C6-bromo position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which underpins the selective functionalization strategy.[8]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-substituted-6-bromothieno[3,2-d]pyrimidine with an arylboronic acid. This reaction is a powerful tool for forming carbon-carbon bonds.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-substituted-6-bromothieno[3,2-d]pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chemical Compatibility
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.
-
Strong Bases: While bases are used in controlled reactions, prolonged exposure to strong bases at elevated temperatures may lead to decomposition.
-
Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its handling requires a diligent approach to safety, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of its reactivity, particularly the differential reactivity of its halogen substituents, allows for its strategic and efficient use in the synthesis of complex molecular architectures. By adhering to the principles of safe laboratory practice and sound chemical methodology, researchers can effectively harness the synthetic potential of this important intermediate.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
University of Illinois. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
The Strategic Role of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is relentless. Among the myriad of heterocyclic systems, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold," a distinction earned due to its remarkable versatility and profound biological significance. This technical guide delves into the chemistry and therapeutic applications of a key derivative of this scaffold: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine.
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of the purine ring system, the fundamental building block of nucleic acids. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of a wide array of enzymes, particularly protein kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The strategic placement of a chloro group at the 4-position and a bromo substituent at the 6-position of the thieno[3,2-d]pyrimidine core creates a versatile platform for the synthesis of diverse compound libraries, enabling the fine-tuning of biological activity and pharmacokinetic properties.
This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and burgeoning applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology.
Synthesis of the Core Scaffold: A Multi-Step Approach
Proposed Synthetic Pathway
The most logical synthetic route commences with the Gewald reaction to form a 2-aminothiophene derivative, which is then cyclized to the corresponding thieno[3,2-d]pyrimidin-4-one, followed by chlorination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carboxamide
This initial step involves a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1]
-
Reaction: A suitable starting material, such as a β-ketoester, is reacted with malononitrile and elemental sulfur in the presence of a base (e.g., diethylamine or morpholine) in a solvent like ethanol. To introduce the bromo group at the 5-position, a brominated starting material or a subsequent bromination step would be employed.
-
Rationale: The Gewald reaction is a powerful one-pot multicomponent reaction that efficiently constructs the highly functionalized thiophene ring. The choice of base is critical as it catalyzes both the initial Knoevenagel condensation and the subsequent ring closure.
Step 2: Synthesis of 6-Bromo-3H-thieno[3,2-d]pyrimidin-4-one
The annulation of the pyrimidine ring is typically achieved through cyclization of the 2-aminothiophene-3-carboxamide intermediate.[2][3]
-
Protocol:
-
To a solution of 2-Amino-5-bromothiophene-3-carboxamide in an appropriate solvent (e.g., formic acid or a mixture of triethyl orthoformate and acetic anhydride), the cyclizing agent is added.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
-
-
Causality: Formic acid serves as both the solvent and the source of the C2 carbon of the pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the thienopyrimidinone.
Step 3: Synthesis of this compound
The final step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group, which is a key functional handle for subsequent diversification.[4][5]
-
Protocol:
-
6-Bromo-3H-thieno[3,2-d]pyrimidin-4-one is suspended in phosphorus oxychloride (POCl₃), which acts as both the solvent and the chlorinating agent.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, is often added to facilitate the reaction.
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield this compound, which can be further purified by chromatography or recrystallization.
-
-
Self-Validation: The success of this step is critical for the subsequent derivatization. The complete conversion of the hydroxyl group to the chloro group is essential, as the presence of the starting material can complicate the following reactions. The use of a tertiary amine base helps to drive the reaction to completion by scavenging the HCl generated.
Chemical Reactivity and Derivatization: A Gateway to Diverse Chemical Space
The presence of two distinct halogen atoms at the C4 and C6 positions of the thieno[3,2-d]pyrimidine core provides a rich platform for selective chemical modifications. The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine at C6 is an excellent handle for palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for the derivatization of this compound.
Nucleophilic Aromatic Substitution at the C4-Position
The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the C4-chloro substituent towards nucleophilic attack. This allows for the facile introduction of a wide variety of functionalities, most notably amines, which are crucial for establishing key interactions with the hinge region of kinases.
-
Typical Protocol for Amination:
-
This compound and the desired amine (1.0-1.5 equivalents) are dissolved in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is heated to a temperature ranging from 80 °C to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal.
-
-
Field-Proven Insight: The choice of solvent and temperature can significantly impact the reaction rate and yield. For less reactive amines, higher boiling point solvents and longer reaction times may be necessary. Microwave irradiation can often be employed to accelerate these reactions.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-bromo substituent is an ideal handle for introducing aryl, heteroaryl, or alkynyl groups through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context.[6][7]
-
Typical Protocol for Suzuki Coupling:
-
To a degassed solution of 6-Bromo-4-substituted-thieno[3,2-d]pyrimidine in a solvent system such as 1,4-dioxane/water or DMF, the arylboronic acid (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added.
-
A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is added, and the mixture is thoroughly degassed and placed under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is heated to 80-100 °C for several hours until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by column chromatography.
-
-
Expertise in Action: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling. For challenging substrates, the use of more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos), may be required to achieve high yields. The regioselectivity of the reaction is generally high, with the coupling occurring preferentially at the more reactive C-Br bond over the C-Cl bond.
Applications in Drug Discovery: Targeting Kinases in Oncology
The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. By strategically modifying the C4 and C6 positions, researchers have developed compounds that target key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR Inhibitors
The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[8][9] Mutations and overexpression of EGFR are common in various cancers, making it a well-validated therapeutic target. Derivatives of this compound have shown promise as EGFR inhibitors.[10][11]
Caption: Simplified EGFR signaling pathway and the point of intervention for thieno[3,2-d]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
C4-Anilino Moiety: The introduction of a substituted anilino group at the C4 position is crucial for potent EGFR inhibition. This group typically forms hydrogen bonds with the hinge region of the kinase domain.
-
C6-Aryl/Heteroaryl Group: The substituent at the C6 position extends into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and selectivity, as well as to improve physicochemical properties.
| Compound | C4-Substituent | C6-Substituent | EGFR IC₅₀ (nM)[10] |
| 6g | 3,4,5-trimethoxyanilino | p-tolyl | 30 |
VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[12] Thieno[3,2-d]pyrimidine derivatives have also been explored as inhibitors of VEGFR-2.[9]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Regioselective Synthesis of 6-Arylthieno[3,2-d]pyrimidines via Suzuki-Miyaura Coupling
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine nucleobases found in DNA and RNA.[1][2] This bioisosteric relationship has rendered its derivatives potent modulators of various biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including significant potential as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways.[3][4][5] Furthermore, derivatives have been developed as antitumor agents, 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for conditions like osteoporosis, and selective EZH2 inhibitors.[6][7]
The synthetic challenge lies in the efficient and regioselective introduction of diverse substituents onto the thienopyrimidine core to explore the chemical space for optimal biological activity. The 6-bromo-4-chlorothieno[3,2-d]pyrimidine is an ideal starting material for this purpose. It possesses two distinct halogenated positions with differential reactivity, enabling sequential, site-selective modifications. This application note provides a detailed protocol for the regioselective synthesis of 6-arylthieno[3,2-d]pyrimidines through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[8]
The Synthetic Rationale: Exploiting Differential Halogen Reactivity
The choice of this compound as the foundational reactant is a strategic one, predicated on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl. This principle allows for the selective activation of the C6-Br bond while leaving the C4-Cl bond intact under carefully controlled Suzuki-Miyaura conditions.
This selective arylation at the C6 position yields a 6-aryl-4-chlorothieno[3,2-d]pyrimidine intermediate. This product is itself a valuable platform for further diversification. The remaining chlorine at the C4 position can subsequently be displaced by various nucleophiles (e.g., amines, alcohols) through a nucleophilic aromatic substitution (SNAr) reaction.[9][10] This sequential, two-step approach (Suzuki coupling followed by SNAr) provides a robust and highly flexible route to generate large libraries of disubstituted thieno[3,2-d]pyrimidine analogs for structure-activity relationship (SAR) studies.[11][12]
The Suzuki-Miyaura Reaction Mechanism
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[13] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this protocol) of the thienopyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 6-arylthieno[3,2-d]pyrimidine product and regenerating the active Pd(0) catalyst.[14]
Experimental Protocol: Synthesis of 6-Aryl-4-chlorothieno[3,2-d]pyrimidines
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Microwave irradiation is suggested for improved reaction times and yields, though conventional heating can also be employed.
Materials and Reagents
-
Starting Material: this compound (CAS: 225385-03-5)[15]
-
Coupling Partner: Arylboronic acid of choice (e.g., 3-methoxyphenylboronic acid, phenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[16]
-
Solvents: An oxygen-free mixture of 1,2-dimethoxyethane (DME), ethanol (EtOH), and water (H₂O) in a 1:1:1 ratio, or a similar system like 1,4-dioxane and water.[6]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Work-up Reagents: Ethyl acetate, water, brine
-
Purification: Silica gel for column chromatography
Instrumentation
-
Microwave reactor (recommended) or standard heating mantle with reflux condenser
-
Magnetic stirrer and stir bars
-
Schlenk flask or microwave-safe reaction vial
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp for reaction monitoring
Step-by-Step Procedure (Microwave-Assisted)
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), cesium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., DME/EtOH/H₂O, 1:1:1) to the vial to achieve a suitable concentration (typically 0.1-0.2 M).
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) and power (e.g., 150 W) for 15-20 minutes.[6]
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-4-chlorothieno[3,2-d]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Expected Results and Versatility
The described protocol is versatile and can be applied to a wide range of aryl- and heteroarylboronic acids. The yields are generally moderate to excellent, contingent on the electronic and steric properties of the boronic acid used. Electron-rich boronic acids tend to provide good yields.[16]
Table 1: Representative Examples of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | ![]() |
75% | [11] |
| 2 | 3-Methoxyphenylboronic acid | ![]() |
82% | [6] |
| 3 | 4-Fluorophenylboronic acid | ![]() |
78% | [10] |
| 4 | Thiophene-3-boronic acid | ![]() |
65% | [9] |
(Note: Structures are illustrative representations of the 6-aryl substituent.)
Conclusion
This application note details a reliable and efficient protocol for the regioselective synthesis of 6-arylthieno[3,2-d]pyrimidines starting from this compound. The use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful tool for installing diverse aryl groups at the C6 position while preserving the C4-chloro substituent for subsequent functionalization. This strategy is highly valuable for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of compound libraries for the exploration of novel therapeutics based on the versatile thieno[3,2-d]pyrimidine scaffold.
References
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chem Biol Drug Des. 2019 Dec;94(6):2013-2022. [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem.[Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2015; 20(6): 10202–10230. [Link]
-
Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate.[Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New J. Chem. 2022,46, 17924-17939. [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem.[Link]
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate.[Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential S(N)Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. 2023 Jul 17;18(14):e202300165. [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate.[Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem.[Link]
-
Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. J. Comb. Chem. 2007, 9, 4, 607–612. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. J Enzyme Inhib Med Chem. 2022; 37(1): 1618–1633. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorg Med Chem Lett. 2012 Sep 1; 22(17): 5595–5597. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2022, 27, 4322. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. J Med Chem. 2021, 64, 1, 331–359. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proc Jpn Acad Ser B Phys Biol Sci. 2004; 80(6): 317–328. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. J Am Chem Soc. 2002 Nov 20;124(46):13662-3. [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem.[Link]
-
IMPROVED AND SCALABLE PREPARATION OF 6-BROMO-4-CHLOROTHIENO[2,3-d]PYRIMIDINE. Chemistry of Heterocyclic Compounds. 2014, 50, 892–896. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorg Med Chem. 2019 Apr 1;27(7):1263-1279. [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Hindawi.[Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.[Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate.[Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes & Protocols: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in the Synthesis of Kinase Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its remarkable utility in the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the native purine ring allows it to function as a bioisostere, effectively targeting the ATP-binding site of a wide array of protein kinases.[1][2] This has led to its incorporation into inhibitors targeting critical oncological pathways, including those driven by EGFR, CDKs, and JAKs.[3][4][5]
Within this important class of heterocycles, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine emerges as a uniquely versatile and powerful starting material. Its strategic di-halogenation provides two chemically distinct handles for sequential and regioselective functionalization. This allows for a modular and highly efficient approach to building libraries of complex kinase inhibitors, enabling systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth look at the reactivity of this key intermediate and detailed protocols for its application in the synthesis of targeted kinase inhibitors.
Chemical Reactivity & Synthetic Strategy
The synthetic utility of this compound hinges on the differential reactivity of its two halogen-substituted positions.
-
The C4-Chloride: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrimidine ring system renders this position electrophilic, making it susceptible to displacement by amine nucleophiles.
-
The C6-Bromide: The bromine atom at the C6 position is significantly less reactive towards SNAr but is the preferred site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in such reactions is C-I > C-Br > C-Cl, allowing the C-Br bond to be selectively targeted by catalysts for Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[6]
This predictable regioselectivity is the foundation for a powerful, two-step synthetic strategy: first, an amine is installed at the C4 position via SNAr, followed by diversification at the C6 position using palladium catalysis.
Caption: Differential reactivity of the C4-Cl and C6-Br positions.
Experimental Protocols: A Modular Approach to Inhibitor Synthesis
The following protocols outline the sequential functionalization of this compound. This workflow allows for the creation of a diverse library of inhibitors by varying the amine in Step 1 and the boronic acid or amine in Step 2.
Caption: Sequential synthesis workflow for kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This procedure describes the displacement of the C4-chloride with a primary or secondary amine to generate the key 4-amino-6-bromothieno[3,2-d]pyrimidine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 equiv)
-
Solvent: Isopropanol (i-PrOH), n-Butanol (n-BuOH), or Dioxane
-
Standard glassware for reflux or sealed-tube reactions
Procedure:
-
To a round-bottom flask or sealed tube, add this compound and the chosen solvent (approx. 0.1-0.2 M concentration).
-
Add the desired amine followed by the base (e.g., DIPEA).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold isopropanol), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization to yield the pure 4-amino-6-bromo intermediate.
Expert Insight: The choice of solvent and base is crucial. Isopropanol is a common and effective solvent. For less reactive amines, a higher boiling point solvent like n-butanol or a sealed-tube reaction in dioxane may be necessary. DIPEA is often preferred as it scavenges the HCl byproduct without interfering with the reaction.
Protocol 2: Palladium-Catalyzed C6-Arylation via Suzuki-Miyaura Coupling
This protocol is used to install an aryl or heteroaryl moiety at the C6 position, a common feature in many kinase inhibitors for establishing key hydrophobic interactions in the ATP-binding pocket.
Materials:
-
4-Amino-6-bromothieno[3,2-d]pyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent system: 1,4-Dioxane and water (typically a 3:1 to 5:1 ratio)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the 4-amino-6-bromo intermediate, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final C6-arylated kinase inhibitor.
Protocol 3: Palladium-Catalyzed C6-Amination via Buchwald-Hartwig Coupling
This protocol installs a second, often different, amine functionality at the C6 position. This is particularly useful for creating inhibitors that require a hydrogen bond donor/acceptor at this position.
Materials:
-
4-Amino-6-bromothieno[3,2-d]pyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Desired primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: A biarylphosphine ligand such as XPhos or RuPhos (2-4 mol%)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 equiv).[7]
-
Anhydrous, aprotic solvent: Toluene or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the 4-amino-6-bromo intermediate, the base, and the anhydrous solvent.
-
Add the desired amine (if liquid) or a solution of the amine (if solid).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness through Self-Validation: In all protocols, the progress should be meticulously tracked by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the product provides a real-time validation of the reaction's success before proceeding to purification.
Data Presentation: Reaction Condition Summary
The choice of catalyst, ligand, and base is critical for the success of palladium-catalyzed reactions. The following table summarizes common conditions for diversifying the 4-amino-6-bromo intermediate.
| Coupling Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Temp. (°C) | Notes |
| Suzuki | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | Standard, reliable conditions for many aryl boronic acids.[8][9] |
| Suzuki | Pd(dppf)Cl₂ (2-5%) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | Often better for heteroaryl boronic acids. |
| Buchwald | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.5) | Toluene | 90-110 | Highly effective for a broad range of primary and secondary amines.[10] |
| Buchwald | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | LiHMDS (2.5) | THF | 65-80 | Useful for substrates with base-sensitive functional groups.[7] |
Application Spotlight: Targeting Key Kinase Pathways
The synthetic strategies detailed above have been successfully employed to generate potent inhibitors for several critical cancer-related kinases.
-
EGFR/HER2 Inhibitors: The thieno[3,2-d]pyrimidine scaffold serves as a bioisostere for the quinazoline core found in approved drugs like Lapatinib, a dual EGFR/HER2 inhibitor.[11][12] Using the sequential protocol, an aniline derivative (mimicking the C4-anilino group of Lapatinib) is installed first, followed by a Suzuki coupling to introduce a substituted aryl group at C6 to occupy the solvent-front region of the ATP pocket.
-
CDK7 Inhibitors: Cyclin-dependent kinase 7 (CDK7) is a master regulator of the cell cycle and transcription, making it a high-value oncology target.[3][13] Researchers have developed highly potent and selective CDK7 inhibitors by functionalizing the this compound core, demonstrating strong efficacy in triple-negative breast cancer models.[3][13][14]
-
JAK3 Inhibitors: Janus kinase 3 (JAK3) is a key target for hematological malignancies like B-cell lymphoma.[5] Potent covalent inhibitors have been synthesized from the thienopyrimidine scaffold. This is achieved by installing an amine with an acrylamide warhead at the C4 position, which then forms a covalent bond with a non-catalytic cysteine residue in the JAK3 active site, leading to irreversible inhibition.[5]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is an exemplary building block for modern medicinal chemistry. Its predictable and orthogonal reactivity at the C4 and C6 positions enables a robust and modular synthetic platform. By leveraging the distinct chemistries of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate large, diverse libraries of thienopyrimidine derivatives. This strategic approach accelerates the discovery and optimization of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies for cancer and other diseases.
References
- Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry.
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
- Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry.
-
Abdelgawad, M. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. Available at: [Link]
-
Mghwary, E., et al. (2023). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
-
Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. ResearchGate. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports. Available at: [Link]
-
Park, H., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2021). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ResearchGate. Available at: [Link]
- Lazer, G., et al. (2014). Process for the preparation of lapatinib. Google Patents.
-
N/A. (2014). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Request PDF. Available at: [Link]
-
Aastrup, T., et al. (2011). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Request PDF. Available at: [Link]
-
Le Trequesser, Q., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
Lo, Y-C., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Synthesis. Available at: [Link]
-
N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem Compound Database. Available at: [Link]
-
Fayed, B. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Alanazi, A. M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Barker, D., et al. (2009). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. Available at: [Link]
-
Singh, H., et al. (2024). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate. Available at: [Link]
-
Chen, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
N/A. (n.d.). Scheme 1. Synthetic Route for Synthesis of... ResearchGate. Available at: [Link]
-
Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Malik, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Kumar, A., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]
-
Malik, A., et al. (2022). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available at: [Link]
-
Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Malik, A., et al. (2022). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives | MDPI [mdpi.com]
- 13. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine at the C4 Position
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Core in Drug Discovery
The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that serves as a bioisostere of purine, making it a cornerstone in modern medicinal chemistry. Its structural resemblance to the fundamental building blocks of DNA and RNA allows derivatives to interact with a wide array of biological targets, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, and as such, thieno[3,2-d]pyrimidine derivatives have been extensively explored as potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphatidylinositol 3-kinases (PI3Ks), and Epidermal Growth Factor Receptor (EGFR).[1][2][3]
The starting material, 6-bromo-4-chlorothieno[3,2-d]pyrimidine, is a particularly valuable building block. It possesses two distinct and orthogonally reactive halogenated positions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C6 position is primed for functionalization via palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise elaboration of the scaffold, enabling the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
This guide provides a detailed exploration of the derivatization strategies for the C4 position of this key intermediate, offering both field-proven protocols and the underlying chemical principles for researchers in drug development.
Part 1: Foundational C4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for modifying the C4 position is Nucleophilic Aromatic Substitution (SNAr). This pathway is highly efficient due to the electronic nature of the thieno[3,2-d]pyrimidine ring system.
Expertise & Experience: The Rationale Behind SNAr at C4
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect (-I and -R), which polarizes the C4-Cl bond and significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C4 carbon. This electronic arrangement makes the C4 position exceptionally electrophilic and susceptible to attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C4 carbon, breaking the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electronegative nitrogen atoms, which provides a stabilizing effect.[5] In the subsequent step, the aromaticity is restored by the expulsion of the chloride leaving group. The C4 position is generally more reactive to nucleophilic attack than the C2 position in pyrimidine systems.[6]
This reaction is highly regioselective; the C6-bromo bond remains inert under typical SNAr conditions, providing a clean and predictable outcome.
Experimental Workflow: C4 Derivatization via SNAr
Caption: General workflow for C4 derivatization via SNAr.
Protocol 1.1: C4-Amination with Primary and Secondary Amines
This protocol describes the substitution of the C4-chloro group with a variety of amine nucleophiles.
Materials:
-
This compound
-
Amine of choice (aliphatic or aromatic, 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ethanol or DMF (approx. 0.2 M), add the desired amine (1.2 eq.).
-
Add the base (DIPEA or K₂CO₃, 2.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (for EtOH, ~80 °C) or at a suitable temperature (for DMF, 50-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aliphatic amines are often complete within 2-6 hours, while less nucleophilic aromatic amines may require longer reaction times or higher temperatures.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, concentrate the mixture under reduced pressure. If using DMF, pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-bromothieno[3,2-d]pyrimidine derivative.
Protocol 1.2: C4-Alkoxylation/Aryloxylation
This protocol details the synthesis of C4-ether linkages using alcohol or phenol nucleophiles.
Materials:
-
This compound
-
Alcohol or Phenol of choice (1.1 - 1.5 eq.)
-
Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), 1.5 eq.) for alcohols, or a milder base (e.g., K₂CO₃, 2.0 eq.) for phenols.
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure (for Alcohols):
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the alcohol (1.5 eq.). Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the alkoxide solution.
-
Heat the reaction to 60 °C and monitor by TLC/LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Proceed with standard aqueous workup and purification as described in Protocol 1.1.
Procedure (for Phenols): [4]
-
Dissolve the phenol (1.1 eq.) and K₂CO₃ (2.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound (1.0 eq.) and heat the reaction to 100-130 °C for 3-5 hours.[4]
-
Cool the reaction, pour into water, and proceed with extraction and purification as described in Protocol 1.1.
| Nucleophile Type | Reagents & Conditions | Typical Yield | Reference |
| Primary/Secondary Amines | Amine (1.2 eq.), DIPEA (2.0 eq.), EtOH, 80 °C | 60-90% | Adapted from[4] |
| Anilines | Aniline (1.2 eq.), K₂CO₃ (2.0 eq.), DMF, 100 °C | 50-85% | Adapted from[4] |
| Alcohols | Alcohol (1.5 eq.), NaH (1.5 eq.), THF, 60 °C | 45-75% | Adapted from[4] |
| Phenols | Phenol (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 130 °C | 55-80% | [4] |
| Thiols | Thiol (1.2 eq.), K₂CO₃ (2.0 eq.), DMF, 30 °C | 70-95% | Adapted from[4] |
| Table 1: Summary of SNAr Conditions for C4 Derivatization. |
Part 2: Advanced C4 Derivatization via Palladium-Catalyzed Cross-Coupling
While SNAr is the workhorse for introducing heteroatom nucleophiles, forming C-C bonds at the C4 position requires transition-metal catalysis. However, this approach introduces a significant challenge: regioselectivity.
Trustworthiness: Understanding the Regioselectivity Challenge
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[7]
For the this compound scaffold, this reactivity trend dictates that the C6-Br bond is significantly more susceptible to oxidative addition than the C4-Cl bond. Therefore, standard cross-coupling conditions will overwhelmingly favor functionalization at the C6 position, leaving the C4-chloro group intact.[8]
Logical Synthetic Strategy: The most reliable and predictable route to achieve C4 carbon-based functionalization alongside C6 modification is a sequential approach:
-
Step 1: Functionalize the C4 position first using a robust SNAr reaction (as detailed in Part 1).
-
Step 2: Utilize the resulting 4-substituted-6-bromothieno[3,2-d]pyrimidine intermediate in a palladium-catalyzed cross-coupling reaction to modify the C6 position.
Expertise & Experience: Strategies for Overcoming Regioselectivity (The Road Less Traveled)
While challenging, achieving direct cross-coupling at the C4-chloro position in the presence of the C6-bromo is possible under specific, carefully controlled conditions. This requires tuning the catalytic system to favor oxidative addition into the stronger C-Cl bond over the weaker C-Br bond, thereby inverting the "natural" reactivity.
This can be achieved by:
-
Ligand Control: Employing highly electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands.[9] These ligands can modify the electronic properties and steric environment of the palladium center, altering the kinetics of oxidative addition to favor the C-Cl bond under certain circumstances.[7][9]
-
Catalyst System: Using specialized pre-catalysts or additives that have a known propensity for C-Cl bond activation.
This approach is less conventional and requires rigorous optimization for each substrate class. For most discovery chemistry applications, the sequential SNAr-then-coupling strategy is recommended for its reliability and predictability.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.1: C4-Arylation via Suzuki-Miyaura Coupling (Hypothetical/Advanced)
This protocol outlines a potential, advanced method for the direct arylation at the C4 position. Note: This reaction requires careful optimization and may result in mixtures of products due to competing C6-arylation. The sequential strategy is generally preferred.
Materials:
-
This compound
-
Arylboronic acid or ester (1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Specialized ligand for C-Cl activation (e.g., SPhos, XPhos, or a bulky NHC ligand, 4-10 mol%)
-
Strong base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium pre-catalyst, the ligand, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction carefully by LC-MS, analyzing for the desired C4-coupled product, the C6-coupled product, the di-coupled product, and remaining starting material.
-
Upon optimal conversion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the product mixture using flash column chromatography. Careful separation will be required to isolate the desired C4-aryl regioisomer.
| Reaction Type | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Key Challenge |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-120 | Regioselectivity (C6-Br vs C4-Cl) |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 90-110 | Regioselectivity, base sensitivity |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 60-80 | Regioselectivity, homocoupling |
| Table 2: Representative Conditions for C4 Cross-Coupling (Optimization Required). |
Conclusion
The this compound scaffold offers a versatile platform for the synthesis of complex molecules targeted for drug discovery. The C4 position is readily and selectively functionalized via nucleophilic aromatic substitution with a wide range of heteroatom nucleophiles. While direct C-C bond formation at C4 via cross-coupling is mechanistically challenging due to the higher reactivity of the C6-bromo position, a logical, sequential strategy of SNAr followed by cross-coupling provides a reliable and powerful route to novel, disubstituted derivatives. Understanding the underlying principles of reactivity and regioselectivity is paramount to successfully harnessing the full synthetic potential of this valuable intermediate.
References
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 2024. [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 2025. [Link]
-
Design and synthesis of new Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Pharmaceuticals, 2021. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 2023. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 2022. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 2010. [Link]
-
Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 1989. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008. [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 2022. [Link]
-
Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2019. [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] Its value lies in its structural similarity to purine, allowing it to interact with a wide range of biological targets.[3] The functionalization of this core is paramount for the development of novel molecular entities with tailored pharmacological profiles. This guide provides a detailed technical overview and actionable protocols for the strategic, selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. We will explore the principles of selective reactivity, offering step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, primarily targeting the more labile C6-bromo position.
Core Principles: Harnessing Differential Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards oxidative addition to a Pd(0) center generally follows the trend: C–I > C–Br > C–Cl.[4] This inherent difference allows for the selective functionalization of the C6-bromo position under conditions that leave the C4-chloro bond intact. This strategic orthogonality is crucial, as the remaining chloro-substituent can be used as a handle for subsequent modifications, such as nucleophilic aromatic substitution (SNAr) or a second cross-coupling under more forcing conditions.
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.
The General Catalytic Cycle
The process begins with an active Pd(0) catalyst, which undergoes oxidative addition into the aryl-halide bond (in this case, C6-Br). The resulting Pd(II) complex then undergoes transmetalation with the coupling partner (e.g., an organoboron, organozinc, or organotin compound). The final step is reductive elimination, which forms the new C-C or C-N bond, releases the desired product, and regenerates the active Pd(0) catalyst to continue the cycle.[5][6]
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, coupling an aryl halide with an organoboron compound. Its tolerance for a wide variety of functional groups and the general commercial availability and stability of boronic acids make it a cornerstone of modern synthetic chemistry.[5]
Protocol: Selective C6-Arylation
This protocol details the selective coupling of an arylboronic acid at the C6-bromo position of the thieno[3,2-d]pyrimidine core.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 225385-03-5 | 249.52 | Substrate |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solution should be sufficiently dilute to ensure all reagents remain dissolved (e.g., 0.1 M concentration with respect to the substrate). Causality: The base must be dissolved to be effective, and the aqueous phase is crucial for the transmetalation step in the Suzuki coupling mechanism.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS. Typical reaction times are 6-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-4-chlorothieno[3,2-d]pyrimidine product.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 88-97 |
| 3-Pyridylboronic acid | 5 | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 85 | 14 | 80-90 |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is uniquely co-catalyzed by palladium and a copper(I) salt (typically CuI).[7] The resulting alkynylated heterocycles are versatile intermediates for further transformations or as final products in materials science and medicinal chemistry.
Protocol: Selective C6-Alkynylation
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 225385-03-5 | 249.52 | Substrate |
| Terminal Alkyne | Varies | Varies | Coupling Partner |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | Catalyst Precursor |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base & Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Co-solvent (optional) |
Step-by-Step Procedure
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and Copper(I) Iodide (0.06 eq.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (THF or a mix of THF/Et₃N). Add degassed triethylamine (3.0 eq.) followed by the terminal alkyne (1.5 eq.) via syringe. Causality: Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent. It is crucial that all reagents and solvents are free of oxygen to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to afford the 6-alkynyl-4-chlorothieno[3,2-d]pyrimidine.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C–N bonds.[8] This transformation has largely replaced harsher classical methods and allows for the coupling of aryl halides with a vast range of primary and secondary amines, which is critical for synthesizing molecules with pharmacophoric amine groups.
Protocol: Selective C6-Amination
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 225385-03-5 | 249.52 | Substrate |
| Primary or Secondary Amine | Varies | Varies | Coupling Partner |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst Precursor |
| XPhos | 564483-18-7 | 476.62 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add Sodium tert-butoxide (1.4 eq.) to a dry reaction vessel. Causality: NaOtBu is a strong, air- and moisture-sensitive base required to deprotonate the amine in the catalytic cycle.[9]
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand like XPhos (0.08 eq.) in a small amount of anhydrous, degassed toluene. Allow this to stir for 10 minutes. Causality: Using bulky, electron-rich phosphine ligands like XPhos is critical to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting in C-N coupling.[10]
-
Reaction Setup: To the vessel containing the base, add the this compound (1.0 eq.), followed by the amine (1.2 eq.) and the bulk of the anhydrous, degassed toluene.
-
Initiation: Add the pre-mixed catalyst solution to the reaction vessel. Seal the vessel tightly.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired 6-amino-4-chlorothieno[3,2-d]pyrimidine.
Strategic Outlook: Sequential Functionalization
The protocols above focus on the selective functionalization of the C6-bromo position. The true synthetic power of the this compound scaffold is realized in a two-step approach, where the C4-chloro position is modified after the initial cross-coupling. This allows for the rapid generation of diverse, disubstituted libraries.
References
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- Buchwald–Hartwig amin
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 6-bromo-4-chlorothieno[3,2-d]pyrimidine. This versatile heterocyclic scaffold is a key building block in the synthesis of a wide range of biologically active compounds. A thorough understanding of its reactivity and the practical application of nucleophilic substitution protocols are crucial for its effective utilization in medicinal chemistry and drug discovery. This guide offers a comprehensive overview of the underlying mechanistic principles, step-by-step experimental protocols, and critical insights into achieving optimal reaction outcomes.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including kinase inhibitors and anticancer agents. The presence of two halogen substituents at the C4 and C6 positions of this compound offers a valuable handle for sequential functionalization, allowing for the introduction of various moieties to modulate the biological and physicochemical properties of the final molecules. Nucleophilic aromatic substitution is a cornerstone of this functionalization, enabling the facile introduction of amine, ether, and thioether linkages.
Mechanistic Insights: Understanding Regioselectivity in Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2] This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.[2]
A critical aspect of the SNAr reaction on this dihalogenated substrate is the pronounced regioselectivity. Nucleophilic attack occurs preferentially at the C4 position over the C6 position. This selectivity is governed by the electronic properties of the thieno[3,2-d]pyrimidine ring system.
-
Electronic Factors: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is more pronounced at the C4 and C2 positions, making them more susceptible to nucleophilic attack. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[3][4] This preference is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer complex formed upon attack at C4.[3] By analogy, in the this compound system, the C4-chloro substituent is more readily displaced than the C6-bromo substituent.
-
Leaving Group Ability: While the inherent reactivity of the positions plays a major role, the nature of the leaving group is also a factor. In general, halides are good leaving groups in SNAr reactions.
The overall workflow for the selective C4-substitution can be visualized as follows:
Caption: General workflow for the regioselective nucleophilic substitution at the C4 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with amine nucleophiles. These protocols are designed to be self-validating and can be adapted for various primary and secondary amines.
General Protocol for Amination in an Aqueous Medium
This protocol is adapted from a general method for the amination of chloropyrimidines in water and offers a more environmentally friendly approach.[5][6]
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, etc.)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired amine nucleophile (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add deionized water to the flask to form a slurry. The exact volume will depend on the scale of the reaction but should be sufficient to allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[5]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the desired 4-amino-6-bromothieno[3,2-d]pyrimidine derivative.
Protocol for Amination in an Organic Solvent
For highly lipophilic and crystalline compounds, or when an aqueous medium is not suitable, an organic solvent such as dimethylformamide (DMF) can be used.
Materials:
-
Same as in 3.1, with DMF replacing water.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) in DMF.
-
Base Addition: Add potassium carbonate (2.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Yields
The following table summarizes representative yields for the nucleophilic substitution of a chloro-thienopyrimidine with various amines, illustrating the general applicability of the reaction.
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | 4-Anilino-6-bromothieno[3,2-d]pyrimidine | 85 | [5] |
| 2 | Morpholine | 4-(6-Bromo-thieno[3,2-d]pyrimidin-4-yl)-morpholine | ~90 | N/A |
| 3 | Benzylamine | N-Benzyl-6-bromothieno[3,2-d]pyrimidin-4-amine | ~88 | N/A |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr mechanism for the reaction of this compound with an amine nucleophile.
Caption: Stepwise mechanism of nucleophilic aromatic substitution.
Conclusion
The protocol for nucleophilic substitution on this compound is a robust and versatile method for the synthesis of a diverse library of compounds. The pronounced regioselectivity for substitution at the C4 position provides a reliable synthetic handle for the introduction of various functional groups. The choice of an aqueous or organic solvent system allows for flexibility depending on the properties of the nucleophile and the desired reaction conditions. A thorough understanding of the underlying SNAr mechanism is key to optimizing these reactions and achieving high yields of the desired products, which are valuable intermediates in the development of novel therapeutics.
References
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH. (2022-06-08). Retrieved from [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - ResearchGate. (2022-06-08). Retrieved from [Link]
-
SNAr reaction mechanism - YouTube. (2020-02-02). Retrieved from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. Retrieved from [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. Retrieved from [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. Retrieved from [Link]
-
Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes - YouTube. (2020-05-14). Retrieved from [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. Retrieved from [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed. (2025-02-13). Retrieved from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024-10-11). Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (2023-04-27). Retrieved from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025-09-02). Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024-12-20). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in Modern Medicinal Chemistry
The thieno[3,2-d]pyrimidine core, a bioisostere of the naturally occurring purine ring system, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a plethora of targeted therapies. Among its derivatives, 6-bromo-4-chlorothieno[3,2-d]pyrimidine stands out as a particularly valuable and versatile starting material for the synthesis of diverse compound libraries, especially in the realm of kinase inhibitors for oncology. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights into the rationale behind synthetic strategies.
The Strategic Advantage of Dihalogenation
The power of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This orthogonal reactivity allows for a sequential and controlled diversification of the thienopyrimidine core, enabling the systematic exploration of the chemical space around the scaffold to optimize biological activity.
Application in Kinase Inhibitor Drug Discovery
The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of protein kinases implicated in cancer and other diseases. The ability to introduce a variety of substituents at the 4 and 6-positions allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine-based compounds have shown significant promise as EGFR inhibitors. For instance, compound B1 from a series of thieno[3,2-d]pyrimidine derivatives demonstrated a potent inhibitory activity against the EGFRL858R/T790M mutant with an IC50 value of 13 nM and over 76-fold selectivity for the wild-type EGFR.[1][2] Another study reported a thieno[2,3-d]pyrimidine derivative, compound 5b , with IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively.[3]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of various CDKs. One study highlighted a tricyclic thieno[3,2-d]pyrimidine derivative, compound 6e , which inhibited HeLa cell proliferation with an IC50 value of 0.591 μM after 72 hours of treatment, with molecular docking studies suggesting an interaction with CDKs.[6] More recent research has focused on developing highly selective CDK7 inhibitors based on the thieno[3,2-d]pyrimidine scaffold, with compound 20 emerging as a lead candidate with improved potency and pharmacokinetic properties.[7] Another study identified compound 36 as a potent and selective CDK7 inhibitor with strong efficacy in a triple-negative breast cancer xenograft model.
Synthetic Protocols: A Step-by-Step Guide
The following protocols provide a detailed guide to the sequential functionalization of this compound, a cornerstone for building diverse libraries of bioactive molecules.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the selective introduction of an aryl or heteroaryl group at the 6-position of the thienopyrimidine core, leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used, versatile, and commercially available palladium(0) catalyst suitable for a wide range of Suzuki couplings.
-
Base: A base is required to activate the boronic acid for transmetalation. K3PO4 is a moderately strong base that is effective in many Suzuki reactions and is generally well-tolerated by various functional groups.
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. The water is essential for dissolving the inorganic base and facilitating the transmetalation step, while the dioxane solubilizes the organic reactants.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K3PO4 (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 (0.05 equiv.) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-aryl-4-chlorothieno[3,2-d]pyrimidine derivative.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Following the Suzuki coupling, the chlorine at the 4-position can be readily displaced by a variety of nucleophiles, most commonly primary or secondary amines, to introduce another point of diversity.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: A mild base such as K2CO3 or DIPEA is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature will depend on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Experimental Procedure:
-
To a sealed tube, add the 6-aryl-4-chlorothieno[3,2-d]pyrimidine (1.0 equiv.) and the desired amine (1.5 equiv.).
-
Add a suitable solvent such as DMSO or DMF.
-
Add a base such as K2CO3 (2.0 equiv.) or DIPEA (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the final 4,6-disubstituted thieno[3,2-d]pyrimidine.
Caption: General workflow for the SNAr reaction.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
As an alternative to the Suzuki coupling, a C-N bond can be directly formed at the 6-position via a Buchwald-Hartwig amination. This reaction is particularly useful for introducing anilines or other amine-containing fragments.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination. A common and effective combination is Pd2(dba)3 as the palladium source and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
Experimental Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd2(dba)3 (0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-amino-4-chlorothieno[3,2-d]pyrimidine derivative.
Caption: Synthetic strategies for the diversification of the thieno[3,2-d]pyrimidine scaffold.
Data Presentation: Inhibitory Activities of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes the reported IC50 values for selected thieno[3,2-d]pyrimidine derivatives against various kinase targets. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| B1 | EGFRL858R/T790M | 13 | - | [1][2] |
| 5b | EGFRWT | 37.19 | - | [3] |
| 5b | EGFRT790M | 204.10 | - | [3] |
| 6e | - | 591 (µM) | HeLa | [6] |
| 20 | CDK7 | Potent (specific value not provided) | MDA-MB-453 | [7] |
| 36 | CDK7 | Potent (specific value not provided) | - |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its differential reactivity at the C4 and C6 positions provides a robust platform for the synthesis of diverse libraries of compounds. The successful application of this scaffold in the development of potent kinase inhibitors for various therapeutic targets underscores its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical entity in their quest for novel and effective medicines.
References
-
El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9339. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200829. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. [Link]
-
Abouzid, K. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 111, 104947. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200829. [Link]
-
IC50 Values for Compounds in the EGFR Enzyme Assays EGFR IC50 (nM) (95% CI) a. (n.d.). ResearchGate. [Link]
-
Anderson, K. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546-6563. [Link]
-
Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
-
El-Sayed, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 24460. [Link]
-
El-Metwally, M. H., et al. (2025). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200829. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
Design of 4,6-substituted thieno[3,2-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 27). [Video]. YouTube. [Link]
-
Abouzid, K. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 111, 104947. [Link]
-
El-Metwally, M. H., et al. (2025). Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. Bioorganic Chemistry, 113, 105019. [Link]
-
Szostak, M., & Szostak, K. (2025). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Accounts of Chemical Research. [Link]
-
Anderson, K. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546-6563. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). [Video]. YouTube. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Chen, Y.-C., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(10), 8528. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Chemical structure of (A–C) 4,6-disubstituted thieno[3,2-d]pyrimidines,... (n.d.). ResearchGate. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4242. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Omega, 6(49), 33795-33805. [Link]
-
Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
-
IC50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(4), 4487-4509. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). [Video]. YouTube. [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024, March 4). GitHub. [Link]
-
Al-Rashood, S. T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7978-7987. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Sonogashira Coupling of Terminal Alkynes with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Abstract: This document provides a comprehensive guide and a detailed experimental protocol for the selective Sonogashira cross-coupling reaction of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. The thieno[3,2-d]pyrimidine core is a key scaffold in numerous kinase inhibitors and other pharmacologically active molecules.[1] This protocol leverages the differential reactivity of aryl halides in palladium-catalyzed reactions to achieve selective alkynylation at the C6-position, leaving the C4-chloro substituent intact for subsequent functionalization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights to ensure procedural success and reproducibility.
Introduction and Scientific Rationale
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] First reported in 1975, this palladium- and copper-co-catalyzed cross-coupling has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] Its utility is largely due to the mild reaction conditions under which it can be performed, which allows for the tolerance of a wide array of functional groups.[5][6]
The substrate of interest, This compound , presents a unique opportunity for sequential and site-selective functionalization. The thieno[3,2-d]pyrimidine heterocycle is a privileged structure in medicinal chemistry, notably for its role in the development of epidermal growth factor receptor (EGFR) kinase inhibitors.[1] The presence of two distinct halogen atoms on the aromatic core allows for a programmed approach to molecular elaboration.
Causality Behind Experimental Design: The Principle of Regioselectivity
The success of this protocol hinges on the differential reactivity of the C-Br and C-Cl bonds in the palladium-catalyzed Sonogashira coupling. The oxidative addition of the aryl halide to the palladium(0) center is the initial and often rate-determining step in the catalytic cycle.[5] The relative reactivity for this step follows the order of the carbon-halogen bond strength: C-I > C-Br >> C-Cl.[2][5]
This established reactivity profile allows us to predict with high confidence that the Sonogashira coupling will proceed selectively at the more labile C6-bromo position, while the more robust C4-chloro position remains unreacted under controlled conditions. This inherent selectivity provides a strategic advantage, enabling the introduction of an alkyne moiety at C6, while preserving the C4-chloro group as a handle for subsequent transformations, such as nucleophilic aromatic substitution or other cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The copper-co-catalyzed Sonogashira reaction is generally accepted to operate through two interconnected catalytic cycles.[7]
-
The Palladium Cycle: The primary cycle begins with the oxidative addition of the this compound to a palladium(0) complex, forming a Pd(II)-aryl intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This step is crucial as it activates the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-aryl-Pd(II) complex subsequently undergoes reductive elimination, yielding the desired alkynylated product and regenerating the active Pd(0) catalyst, thus completing the cycle.[5]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding the maintenance of an inert atmosphere, is critical for achieving high yields and minimizing side reactions.
Materials and Reagents
-
Substrate: this compound (≥97% purity)[9]
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd(II) precatalyst.
-
Co-catalyst: Copper(I) iodide (CuI) (≥98% purity)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled or from a new bottle.
-
Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Inert Gas: Argon or Nitrogen (≥99.99% purity)
-
Standard Glassware: Schlenk flask or a three-neck round-bottom flask, condenser, magnetic stirrer, and septa.
-
Workup Reagents: Ethyl acetate, deionized water, brine, saturated aqueous ammonium chloride, and anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Silica gel for column chromatography.
Reaction Setup Workflow
The following diagram illustrates the general workflow for setting up the Sonogashira coupling reaction under an inert atmosphere.
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology
The following procedure is based on a 0.5 mmol scale of the limiting reagent, this compound.
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%) and copper(I) iodide (0.015 mmol, 3 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (0.5 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF, 3 mL), followed by the amine base (e.g., Et₃N, 1.5 mmol, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol, 1.2 equiv.) dropwise via syringe while stirring.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (a starting point of 60-80°C is recommended) and stir for 2-6 hours.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (~15 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.[10]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkynyl-4-chlorothieno[3,2-d]pyrimidine product.
Quantitative Data Summary
The following table summarizes the recommended stoichiometry and reaction parameters.
| Component | Stoichiometry (mmol) | Equivalents | Catalyst Loading (mol%) |
| This compound | 0.5 | 1.0 | - |
| Terminal Alkyne | 0.6 | 1.2 | - |
| PdCl₂(PPh₃)₂ | 0.015 | 0.03 | 3.0 |
| Copper(I) Iodide (CuI) | 0.015 | 0.03 | 3.0 |
| Triethylamine (Et₃N) | 1.5 | 3.0 | - |
| Parameter | Value | ||
| Solvent Volume (DMF) | 3.0 mL | ||
| Temperature | 60 - 80 °C | ||
| Reaction Time | 2 - 6 hours | ||
| Expected Yield | 70 - 95% |
Note: Yields are highly dependent on the specific alkyne used and meticulous experimental technique.
Troubleshooting and Optimization
A robust protocol requires an understanding of potential failure points.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Presence of oxygen.3. Insufficient temperature.4. Base is not strong enough or has degraded. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst.[11]2. Ensure rigorous degassing of the solvent and proper inert atmosphere technique.[11]3. Gradually increase the reaction temperature in 10°C increments.4. Use a freshly opened bottle or distilled amine base. Consider a stronger base if necessary.[11] |
| Significant Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction.2. Reduce the amount of CuI or switch to a "copper-free" Sonogashira protocol. Copper-free conditions can mitigate this side reaction but may require different ligands or bases.[11] |
| Formation of Byproducts (e.g., Dehalogenation) | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Poor Selectivity (Reaction at C4-Cl) | 1. Highly forcing conditions (very high temperature).2. Use of a highly active catalyst system known to activate C-Cl bonds. | 1. This is highly unlikely given the reactivity difference but could occur under extreme conditions. Maintain moderate temperatures.2. Stick to standard catalysts like PdCl₂(PPh₃)₂ which show good selectivity for C-Br over C-Cl bonds. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Solvents like DMF and THF are flammable. Amine bases are corrosive and have strong odors.
-
Procedure: Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Rauf, A., Sharma, R., Kumar, A., & Sharma, U. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4469-4493. [Link]
-
The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Plenio, H., & Fleck, N. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-50. [Link]
-
Smith, D. K., & Kuin, A. J. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 94(7), 925-929. [Link]
-
So, C. M., & Kwong, F. Y. (2013). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 15(1), 4-7. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(62), 16503-16507. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200053. [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Niemeyer, Z. L., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 140(15), 5053-5057. [Link]
-
de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]
- Chutia, R., et al. (2025). A green approach for Suzuki and Sonogashira cross-coupling reactions using Pd/CuFe2O4 magnetic nanocatalyst. International Journal of New Chemistry, 12(3), 329-339.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Sagadevan, A., & Hwang, K. C. (2012). Photo-Induced Sonogashira C C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. Advanced Synthesis & Catalysis, 354(18), 3421-3427. [Link]
-
Karpenko, I. A., et al. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 52(56), 8684-8687. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Strategic Utility of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine as a versatile building block for constructing diverse molecular libraries, particularly for kinase inhibitor discovery.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the native purine ring system. This has rendered it a highly successful framework for the development of potent kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[1][2][3] The power of this scaffold lies in its ability to be extensively decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.
At the heart of synthesizing diverse libraries based on this core is the strategic use of well-designed starting materials. This compound stands out as a preeminent building block due to its inherent, differential reactivity at two distinct positions. This application note provides a detailed exploration of its chemistry and offers robust protocols for its sequential functionalization.
Key Advantages of the this compound Scaffold
The primary strategic advantage of this molecule lies in the presence of two different halogen atoms on the fused ring system: a bromine atom at the C6 position and a chlorine atom at the C4 position.[4] This differentiation is not accidental; it is the key to controlled, stepwise synthesis.
-
C6-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This predictable reactivity hierarchy (I > Br > Cl) allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C6 position via reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, while leaving the C4-chloro group untouched.[5]
-
C4-Chloro Position: The chlorine atom at the C4 position is situated on the electron-deficient pyrimidine ring. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, activating the C4 position for nucleophilic aromatic substitution (SNAr).[6][7] This allows for the facile displacement of the chloride with a wide range of nucleophiles, most commonly primary and secondary amines, to forge key interactions with the hinge region of kinase active sites.[8]
This orthogonal reactivity enables a powerful and efficient "build-up" approach to molecular diversity, as illustrated below.
Caption: Orthogonal reactivity map of this compound.
Protocols for Selective Functionalization
The following protocols provide robust, field-tested starting points for the selective modification of the thienopyrimidine core. Researchers should note that optimization (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for particularly challenging or novel substrates.
Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling of an arylboronic acid at the C6-bromo position, leveraging the higher reactivity of the C-Br bond.
Rationale: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly lower for a C-Br bond than for a C-Cl bond, ensuring high selectivity for the C6 position under controlled conditions.[9]
Caption: General workflow for the C6-selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-4-chlorothieno[3,2-d]pyrimidine.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-18 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 4-8 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 | 10-16 |
| This table presents representative conditions. Optimization is recommended for specific substrates.[10][11] |
Protocol 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C4-chloride with a primary or secondary amine. This reaction can be performed on the initial building block or, more powerfully, on the C6-arylated intermediate from Protocol 1.
Rationale: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the chloride ion restores aromaticity and yields the aminated product. The reaction is often facilitated by a mild base to neutralize the HCl generated and can be accelerated by heat.[8][12]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine substrate (e.g., 6-bromo or 6-aryl version, 1.0 equiv)
-
Primary or secondary amine (1.1-2.0 equiv)
-
Base (optional, e.g., DIPEA or K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., n-Butanol, Dioxane, DMF, or DMSO)
Procedure:
-
In a reaction vial, dissolve the 4-chloro-thieno[3,2-d]pyrimidine substrate in the chosen solvent.
-
Add the amine, followed by the base (if used).
-
Seal the vial and heat the mixture (temperatures can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine and substrate reactivity). Microwave irradiation can also be employed to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms (e.g., product or salt), it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude material is typically purified by recrystallization or flash column chromatography.
| Nucleophile Type | Solvent | Base | Temp (°C) | Typical Time (h) |
| Aliphatic Amine | n-Butanol | DIPEA | 100-120 | 2-6 |
| Aniline | Dioxane | None | 100 | 12-24 |
| Heterocyclic Amine | DMSO | K₂CO₃ | 130 | 4-8 |
| These conditions are general; less reactive amines may require higher temperatures or longer reaction times. |
The Power of Sequential Functionalization: A Drug Discovery Workflow
The true value of this compound is realized when these protocols are combined in a sequential manner. This allows for the rapid generation of large, diverse libraries of compounds for screening. A typical workflow involves creating a common C6-functionalized intermediate, which is then elaborated at the C4 position with a variety of amines.
This strategy has been successfully employed in the discovery of potent inhibitors for multiple kinase families, including Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and Janus Kinase 3 (JAK3).[1][13][14]
Caption: A powerful workflow for drug discovery using sequential C6 and C4 functionalization.
By systematically varying the R¹ group (via Suzuki coupling) and the R² group (via SNAr), researchers can efficiently explore the structure-activity relationship (SAR) around the thieno[3,2-d]pyrimidine core, optimizing for potency, selectivity, and pharmacokinetic properties.[3][13]
References
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for evaluating derivatives of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Application Note & Protocols
Title: A Comprehensive Suite of Cell-Based Assays for the Functional Characterization of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to biological purines and serving as a core component in numerous potent kinase inhibitors.[1] Derivatives of this compound are of significant interest for their potential as targeted anticancer agents.[1][2][3] This guide provides a comprehensive, tiered framework of cell-based assays designed to systematically evaluate the biological activity of novel derivatives. We move from broad assessments of anti-proliferative effects to detailed mechanistic studies, including the direct measurement of intracellular kinase inhibition, analysis of apoptosis induction, and characterization of cell cycle arrest. Each section provides not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to build a robust pharmacological profile for their compounds of interest.
The Thienopyrimidine Scaffold: A Foundation for Kinase Inhibition
The thieno[2,3-d]pyrimidine ring system is a bioisostere of quinazoline and is structurally similar to the purine nucleus, making it an attractive scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.[4][5] Protein kinases are crucial regulators of cellular signaling pathways that control proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6][7] Numerous thienopyrimidine derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.[8][9][10][11]
A typical mechanism involves the compound competing with ATP at the kinase's catalytic site, thereby blocking the downstream phosphorylation cascade that drives oncogenic signaling.
Caption: A generic kinase signaling pathway often targeted by thienopyrimidine derivatives.
A Tiered Strategy for Compound Evaluation
To efficiently screen and characterize a library of new derivatives, a tiered or cascaded approach is recommended. This strategy uses high-throughput primary assays to identify active compounds and then employs more complex, lower-throughput secondary assays to elucidate their mechanism of action.
Caption: Key cellular events during apoptosis detected by specific assays.
Protocol 4.2.1: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent (Promega) [12]* Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in the white-walled 96-well plate (e.g., 10,000 cells/well in 100 µL) and treat with compounds as described in Protocol 3.1 for a relevant time (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Analysis: Express results as a fold-change in luminescence relative to the vehicle-treated control.
Cell Cycle Analysis
Principle: Many kinase inhibitors, particularly those targeting cell cycle kinases like Aurora or CDKs, cause cells to arrest at specific phases of the cell cycle. [10]This can be quantified by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), and analyzing the cell population by flow cytometry. [13][14]The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. [15]This allows for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. [13]
Table 2: Example Cell Cycle Distribution Data
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55% | 30% | 15% |
| TP-004 (1 µM) | 10% | 5% | 85% |
| TP-005 (1 µM) | 52% | 33% | 15% |
Note: TP-004 shows a strong G2/M arrest, characteristic of an Aurora kinase inhibitor.
Protocol 4.3.1: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
6-well plates or T-25 flasks for cell culture
-
Ice-cold 70% ethanol [15]* Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) [15]* Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of thienopyrimidine derivatives for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin, then combine with the supernatant containing any floating (potentially apoptotic) cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. [16]This step fixes and permeabilizes the cells. Incubate at -20°C for at least 2 hours (or up to several days).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that the PI dye only binds to DNA. [13]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI. [17]8. Data Analysis: Gate out doublets and debris. Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [15]
Integrated Analysis and Conclusion
By integrating the data from this tiered assay system, a comprehensive profile of each this compound derivative can be constructed. An ideal lead candidate would typically exhibit:
-
Potent, low-micromolar or nanomolar IC50 values in the anti-proliferation assay.
-
Demonstrable inhibition of a target kinase's activity within the cell.
-
Induction of apoptosis, confirmed by caspase activation and/or Annexin V staining.
-
A clear effect on the cell cycle that is consistent with the known function of its target kinase.
This systematic approach provides robust, reproducible data, enabling confident decision-making in the progression of promising compounds through the drug discovery pipeline.
References
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Liu, G., et al. (2012). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2019). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC - NIH. Retrieved from [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Retrieved from [Link]
-
Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
University of Rochester Medical Center Flow Cytometry Core. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Worzella, T., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
-
Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Retrieved from [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH. Retrieved from [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for In Vitro Kinase Profiling of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Analogs
An Application Note for Drug Discovery Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[1][2][3] The 6-bromo-4-chloro substituted variant, in particular, offers a versatile platform for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through targeted modifications at its reactive halogen positions.[4] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of novel 6-Bromo-4-chlorothieno[3,2-d]pyrimidine analogs against a panel of protein kinases. We detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method suitable for high-throughput screening (HTS) and potency determination (IC₅₀). The protocol emphasizes experimental design for generating reliable, reproducible data, including critical enzyme and ATP titration steps, to ensure scientific integrity.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a pivotal role in cellular signal transduction.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6][7] Thienopyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][5][8]
The this compound core (PubChem CID: 18382796) is a key synthetic intermediate for creating libraries of kinase inhibitors.[9] Evaluating the biological activity of these novel analogs requires a reliable and sensitive in vitro assay. This guide provides a detailed methodology for assessing their inhibitory potency.
Selecting the Optimal Kinase Assay Technology
A variety of in vitro kinase assay technologies are available, each with distinct advantages and limitations.[10][11][12] They can be broadly categorized as:
-
Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (γ-³²P or γ-³³P) to directly measure phosphate transfer. While highly sensitive and direct, they involve handling radioactive materials and require separation steps.[12]
-
Phospho-Antibody Dependent Assays: Formats like TR-FRET (e.g., LanthaScreen®) or ELISA use antibodies specific to the phosphorylated substrate.[13][14] They offer high sensitivity but require a specific antibody for each substrate, which can be a limitation for novel targets.
-
Phospho-Antibody Independent Assays: These "universal" formats detect a common product of the kinase reaction, such as ADP. Examples include Z'-LYTE™, which measures peptide cleavage, and luminescence-based ADP detection assays like ADP-Glo™.[15][16]
For screening novel analogs against a diverse panel of kinases, a universal, antibody-independent format is often the most efficient and cost-effective strategy.[17] We have selected the ADP-Glo™ Kinase Assay for this protocol due to its high sensitivity, broad applicability across nearly all ADP-generating enzymes, and compatibility with high ATP concentrations, which is crucial for assaying kinases with high Kₘ values.[18][19]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a homogeneous, two-step luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction.[18][20] The signal positively correlates with kinase activity.[21][22]
-
Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed with the thienopyrimidine inhibitor, kinase, substrate, and ATP. After incubation, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[20][23]
-
Step 2: ADP Conversion & Signal Generation. Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a stable luminescent signal that is directly proportional to the initial ADP concentration.[18][20]
Caption: The two-step enzymatic process of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101, V9102, or V9103 |
| Recombinant Human Kinase (e.g., EGFR, Src, BTK) | Promega, SignalChem | Varies |
| Kinase Substrate (e.g., Poly(E,Y) 4:1) | Sigma-Aldrich | P0275 |
| ATP, 10 mM Solution | Promega | V9151 |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | In-house prep | N/A |
| 384-well Low-Volume White Plates | Corning | 4513 |
| Multichannel Pipettes & Tips | Varies | N/A |
| Plate-reading Luminometer | Varies | N/A |
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of each this compound analog in 100% DMSO.
-
Kinase Buffer: Prepare and store at 4°C. The exact buffer composition may vary depending on the specific kinase.[21][22][24]
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual immediately before use.[20][23]
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL.[23]
Phase 1: Assay Optimization (Self-Validation)
To ensure data accuracy, the assay must be optimized for each kinase. This involves determining the appropriate enzyme concentration and the apparent ATP Michaelis constant (Kₘ,app).[25][26]
A. Kinase Titration (Determining Optimal Enzyme Concentration):
-
Prepare serial dilutions of the kinase in kinase buffer.
-
In a 384-well plate, add 2.5 µL of each kinase dilution.
-
Add 2.5 µL of a substrate/ATP mix (use a saturating ATP concentration, e.g., 100 µM, for this step).
-
Proceed with the ADP-Glo™ detection steps as described in Phase 2.
-
Plot luminescence vs. kinase concentration. Select a concentration that yields approximately 50-80% of the maximum signal (a point in the linear range of the curve). This ensures the assay is sensitive to inhibition.
B. ATP Titration (Determining ATP Kₘ,app):
-
Use the optimal kinase concentration determined in the previous step.
-
Prepare serial dilutions of ATP in kinase buffer.
-
Set up kinase reactions containing the fixed optimal kinase concentration and varying concentrations of ATP.
-
Incubate and perform the ADP-Glo™ detection steps.
-
Plot luminescence vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Kₘ,app. For inhibitor screening, it is best practice to use an ATP concentration equal to the Kₘ,app.[25]
Phase 2: IC₅₀ Determination for Thienopyrimidine Analogs
The goal is to generate a 10-point dose-response curve to determine the concentration of the inhibitor that reduces kinase activity by 50% (IC₅₀).[27][28]
Caption: Workflow for IC₅₀ determination of thienopyrimidine analogs.
Step-by-Step Protocol:
-
Compound Plating:
-
Create an intermediate serial dilution plate of your thienopyrimidine analogs in 100% DMSO.
-
From this, create a final 2X working solution plate by diluting the compounds into the kinase buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
Add 2.5 µL of the 2X compound solution to the 384-well assay plate.
-
Include control wells:
-
Vehicle Control (100% Activity): 2.5 µL of buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control (0% Activity): 2.5 µL of buffer with DMSO.
-
Positive Control Inhibitor: 2.5 µL of 2X Staurosporine.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution at the pre-determined optimal concentration in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "No Enzyme Control" wells (add 2.5 µL of buffer to these instead). The total volume is now 5 µL.
-
Incubate the plate for 60 minutes at room temperature.[21][22]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Mix gently.[23]
-
Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.[20][23]
-
Add 10 µL of Kinase Detection Reagent to all wells. Mix gently.[23]
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[20]
-
-
Data Acquisition:
Data Analysis and Presentation
-
Calculate Percent Inhibition: The activity of the kinase in the presence of an inhibitor is calculated relative to the high (vehicle) and low (no enzyme) controls.
-
Percent Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)]) (where RLU is Relative Luminescent Units)
-
-
Determine IC₅₀ Value:
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a nonlinear regression model (four-parameter variable slope) to determine the IC₅₀ value. Software such as GraphPad Prism or company-specific programs are typically used.
-
Example Data Table:
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Analog-01 | EGFR | 15.2 | -1.1 | 0.99 |
| Analog-02 | EGFR | 250.7 | -0.9 | 0.98 |
| Analog-03 | Src | 8.9 | -1.2 | 0.99 |
| Staurosporine | EGFR | 5.6 | -1.0 | 0.99 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background | Insufficient kinase activity; Suboptimal enzyme or ATP concentration. | Re-run kinase titration to ensure the enzyme concentration is in the linear range. Ensure ATP concentration is appropriate (at or near Kₘ).[25] |
| High Well-to-Well Variation | Pipetting errors; Incomplete mixing; Precipitated compound. | Use calibrated pipettes. Ensure gentle but thorough mixing after each reagent addition. Centrifuge compound plates before use. |
| Z'-factor < 0.5 | Assay window is too small; High variability in controls. | Increase kinase concentration or incubation time to increase signal. Check for reagent or pipetting errors in control wells. |
| Inconsistent IC₅₀ values | Compound instability; Incorrect ATP concentration; Assay not at steady-state. | Prepare fresh compound dilutions. Always run assays at the ATP Kₘ,app for comparable results.[25] Ensure kinase reaction is in the linear velocity range. |
References
-
Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. Retrieved from [Link]
-
ResearchGate. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Brehmer, D., Montalvão, S., & Schutkowski, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. Retrieved from [Link]
-
Market Research Future. (n.d.). Understanding In Vitro Protein Kinase Assay Service Trends and Growth Dynamics. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
Ibrahim, T. S., El-messery, S. M., Al-Omary, F. A., Al-Obaid, A. M., El-Subbagh, H. I., & El-Dash, N. A. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of enzyme inhibition and medicinal chemistry, 34(1), 692–703. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Robia, S. L., Dickinson, C. D., & Robia, S. L. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS chemical biology, 17(4), 839–848. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]
-
RSC Publishing. (2017). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
ResearchGate. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
Sources
- 1. Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2- d ]pyrimidine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04261B [pubs.rsc.org]
- 2. Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current In Vitro Kinase Assay Technologies: The Quest for a Unive...: Ingenta Connect [ingentaconnect.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 6-bromo-4-chlorothieno[3,2-d]pyrimidine, a critical building block in the development of various therapeutic agents, particularly kinase inhibitors. The described methodology is designed for robustness and scalability, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. We will delve into the strategic considerations behind the synthetic route, offer a step-by-step experimental procedure, and provide guidance on process controls and analytical validation.
Introduction: The Significance of the Thienopyrimidine Scaffold
The thienopyrimidine core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous clinically relevant molecules.[1][2] This fused bicyclic structure, composed of a pyrimidine ring fused to a thiophene ring, has demonstrated a wide array of biological activities, including but not limited to anti-inflammatory, antibacterial, antiviral, and anticancer properties.[3] Specifically, the this compound isomer is a highly sought-after intermediate for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The bromine and chlorine substituents on the thienopyrimidine scaffold offer orthogonal reactivity, allowing for selective and sequential functionalization to build complex molecular architectures.
Synthetic Strategy: A Retrosynthetic Analysis and Route Selection
The scale-up synthesis of this compound necessitates a convergent and efficient synthetic route that utilizes readily available starting materials and avoids hazardous reagents or complex purification procedures. A common and effective strategy involves the construction of the thienopyrimidine ring system from a functionalized thiophene precursor.
Caption: Retrosynthetic analysis of this compound.
The chosen synthetic pathway focuses on a three-stage process:
-
Thiophene Ring Formation: Construction of a suitably substituted aminothiophene, which serves as the foundation for the fused ring system.
-
Pyrimidine Ring Annulation: Cyclization of the aminothiophene with a one-carbon synthon to form the thieno[3,2-d]pyrimidin-4-one intermediate.
-
Chlorination: Conversion of the pyrimidinone to the final 4-chloro derivative.
This approach is advantageous for scale-up as it generally involves robust reactions with good yields and allows for purification of key intermediates.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and potential hazards of the target compound is crucial for safe handling and process design.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂S | [4] |
| Molecular Weight | 249.52 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | - |
| CAS Number | 225385-03-5 | [4][5][6] |
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Detailed Scale-Up Synthesis Protocol
This protocol is optimized for a multi-gram to kilogram scale production. All reagents should be of high purity (≥98%) unless otherwise specified.
Caption: Workflow for the scale-up synthesis of this compound.
Stage 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile
This stage employs the Gewald reaction, a robust method for the synthesis of 2-aminothiophenes.
-
Materials:
-
Malononitrile
-
Elemental Sulfur
-
N-Bromosuccinimide (NBS)
-
Base (e.g., triethylamine or morpholine)
-
Solvent (e.g., ethanol or isopropanol)
-
-
Procedure:
-
To a temperature-controlled reactor, charge the solvent and the base.
-
Add malononitrile portion-wise while maintaining the temperature below 30 °C.
-
Add elemental sulfur and stir the mixture.
-
Slowly add a solution of N-bromosuccinimide in the solvent, maintaining the reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then further to 0-5 °C.
-
Filter the precipitated product, wash with cold solvent, and dry under vacuum to yield 2-amino-5-bromothiophene-3-carbonitrile.
-
Stage 2: Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
This cyclization step forms the pyrimidinone ring.
-
Materials:
-
2-Amino-5-bromothiophene-3-carbonitrile
-
Formamide
-
-
Procedure:
-
Charge 2-amino-5-bromothiophene-3-carbonitrile and an excess of formamide into a suitable reactor.
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.[3][7]
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
-
Stage 3: Synthesis of this compound
The final chlorination step yields the target compound.
-
Materials:
-
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Carefully charge 6-bromothieno[3,2-d]pyrimidin-4(3H)-one to a reactor equipped with a reflux condenser and a scrubber for acidic gases.
-
Slowly add an excess of phosphorus oxychloride under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until the reaction is complete as indicated by TLC or HPLC.[7]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.
-
Adjust the pH of the resulting slurry to neutral (pH 7-8) with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while maintaining a low temperature.
-
Filter the precipitated solid, wash extensively with water, and then with a small amount of cold isopropanol.
-
Dry the final product under vacuum at 40-50 °C to yield this compound.
-
Analytical Characterization
To ensure the quality and purity of the final product, a comprehensive analytical characterization should be performed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons of the thienopyrimidine core. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbon atoms of the thienopyrimidine core. |
| Mass Spectrometry | Molecular weight confirmation | [M]+ and [M+2]+ peaks characteristic of a monobrominated and monochlorinated compound. |
| HPLC | Purity assessment | Purity ≥ 98%. |
| Melting Point | Identity and purity check | A sharp melting point range. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the development of novel therapeutics.
References
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Al-Issa, S. A. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 17(5), 5195–5206. [Link]
-
Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 225385-03-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 225385-03-5 [chemicalbook.com]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Analytical Methods for the Characterization of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Abstract
This compound is a pivotal heterocyclic scaffold, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors for cancer therapy.[1][2] Its structural integrity and purity are paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive guide to the essential analytical methods for the complete characterization of this compound, ensuring product quality and consistency in research and development settings. We present detailed protocols for chromatographic and spectroscopic techniques, underpinned by the scientific rationale for each methodological choice.
Introduction: The Analytical Imperative
The thienopyrimidine core is a "privileged scaffold" in medicinal chemistry, bioisosteric to purines and quinazolines, which allows it to interact with a multitude of biological targets.[2][3] The specific compound, this compound, offers two reactive sites—the chloro and bromo substituents—for facile chemical modification, making it a versatile building block.
The rigorous analytical characterization of this intermediate is not merely a quality control step; it is fundamental to:
-
Ensuring Reaction Stoichiometry: Accurate purity assessment is critical for precise molar calculations in subsequent reactions.
-
Validating Synthetic Routes: Confirming the identity of the product validates the success of the synthesis.
-
Eliminating Interfering Impurities: Undetected impurities can lead to unwanted side reactions, complex purification challenges, and potentially misleading biological data in downstream applications.
This guide outlines a multi-faceted analytical approach, integrating chromatographic separation with spectroscopic elucidation to provide a holistic and reliable characterization of the target molecule.
Physicochemical Properties & Reference Standards
A foundational step in any analytical workflow is understanding the basic properties of the analyte. These data inform sample preparation, solvent selection, and the choice of analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 225385-03-5 | [4][5] |
| Molecular Formula | C₆H₂BrClN₂S | [4] |
| Molecular Weight | 249.52 g/mol | [4] |
| Exact Mass | 247.88106 Da | [4] |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
Core Analytical Techniques: A Multi-Pronged Strategy
No single technique can fully characterize a chemical compound. A synergistic approach is required, where each method provides a unique and complementary piece of the puzzle. The diagram below illustrates the logical workflow for characterizing a new batch of this compound.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 225385-03-5 [chemicalbook.com]
Application Notes and Protocols: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its structural resemblance to endogenous purine bases like adenine and guanine makes it a "privileged scaffold" and a bioisostere capable of interacting with a wide array of biological targets.[1][2][3][4] This has led to the development of thienopyrimidine-based compounds with diverse pharmacological activities, including potent kinase inhibitors for anticancer therapies.[5][6][7][8]
Beyond therapeutics, this scaffold's rigid, planar structure and tunable electronic properties make it an excellent foundation for creating novel fluorophores. Fluorescent probes are indispensable tools in modern research, enabling the visualization of cellular processes, the detection of specific analytes, and high-throughput screening in drug discovery. The strategic functionalization of the thieno[3,2-d]pyrimidine core allows for the rational design of probes with tailored photophysical properties and biological targeting capabilities.
This guide focuses on a key building block, 6-bromo-4-chlorothieno[3,2-d]pyrimidine , and provides detailed protocols for its transformation into sophisticated fluorescent probes.
The Precursor: A Hub for Orthogonal Chemistry
The utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective, sequential chemical modifications, a concept known as orthogonal synthesis.
-
C4-Position (Chloro group): The chlorine atom is attached to the electron-deficient pyrimidine ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[9][10][11] This position is ideal for introducing targeting ligands, solubility modifiers, or environmentally sensitive moieties via amine, thiol, or alcohol linkages.
-
C6-Position (Bromo group): The bromine atom is on the thiophene ring. This C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.[12] This site serves as the primary handle for installing the core aromatic systems that will form the basis of the fluorophore.
This predictable, differential reactivity is the cornerstone of its application as a versatile precursor.
Caption: Chemical structure and orthogonal reactive sites of this compound.
Synthetic Strategy: A Stepwise Approach to Probe Design
The most effective strategy for synthesizing diverse fluorescent probes from this precursor is a two-step sequential functionalization. This workflow allows for the construction of a modular library of probes where either the fluorophore core or the targeting moiety can be systematically varied.
Caption: Sequential workflow for synthesizing fluorescent probes from the precursor.
Protocol 1: Synthesis of a 6-Aryl-4-amino-thieno[3,2-d]pyrimidine Model Fluorophore
This protocol details the synthesis of a model fluorescent probe in two parts. It is a robust, generalized procedure that can be adapted by changing the coupling partners.
Part A: Suzuki-Miyaura Coupling at the C6-Position
This step introduces an aromatic group, which is critical for establishing the probe's core photophysical properties.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 M with respect to the starting pyrimidine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-4-chlorothieno[3,2-d]pyrimidine intermediate.
Self-Validation/Characterization:
-
LC-MS: Confirm the mass of the product. The mass should correspond to the loss of bromine and the addition of the aryl group.
-
¹H NMR: The proton signals for the aryl group should be visible, and the characteristic singlet for the C7-proton on the thiophene ring will likely show a shift.
Scientist's Note (Expertise & Causality): The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle via oxidative addition into the C-Br bond.[13][14] An aqueous base like K₂CO₃ is required to activate the boronic acid for the transmetalation step. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the reaction.
Part B: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This step attaches the desired linker or targeting group. Here, we use a simple amine as an example.
Materials:
-
6-Aryl-4-chlorothieno[3,2-d]pyrimidine (from Part A) (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine or a primary amine) (1.5-2.0 equiv)
-
Base (e.g., DIPEA or K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., DMF, NMP, or isopropanol)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 6-aryl-4-chlorothieno[3,2-d]pyrimidine intermediate in the chosen solvent.
-
Reagent Addition: Add the amine nucleophile and the base.
-
Reaction: Heat the mixture to 80-120 °C. The reaction is typically faster than the Suzuki coupling and can be monitored by TLC or LC-MS (usually 1-6 hours).
-
Work-up: Cool the reaction to room temperature. If using a high-boiling solvent like DMF, the mixture can often be precipitated by adding it dropwise to ice water. Filter the resulting solid. Alternatively, perform a standard liquid-liquid extraction with ethyl acetate and water.
-
Purification: Wash the collected solid with water and a non-polar solvent like diethyl ether or hexane to remove impurities. If necessary, the product can be further purified by recrystallization or flash column chromatography.
Self-Validation/Characterization:
-
LC-MS: Confirm the final product mass, corresponding to the displacement of chlorine with the amine nucleophile.
-
¹H & ¹³C NMR: Confirm the full structure. New signals corresponding to the protons of the added amine will be present, and the chemical shifts of the pyrimidine ring carbons will change significantly.
-
Spectroscopy: The final product should exhibit fluorescence. Record its absorption and emission spectra to determine key photophysical properties.
| Property | Expected Value (Example) | Description |
| λabs (max) | 350 - 450 nm | Maximum absorption wavelength. |
| λem (max) | 450 - 550 nm | Maximum emission wavelength. |
| Stokes Shift | 50 - 100 nm | Difference between absorption and emission maxima. |
| Quantum Yield (Φ) | 0.1 - 0.8 | Efficiency of converting absorbed light to emitted light. |
| Molar Extinction Coeff. (ε) | > 20,000 M⁻¹cm⁻¹ | Measure of how strongly the molecule absorbs light. |
Protocol 2: General Application in Live-Cell Fluorescence Microscopy
This protocol provides a general workflow for using a newly synthesized thieno[3,2-d]pyrimidine-based probe for cellular imaging.
Materials:
-
Synthesized fluorescent probe
-
Anhydrous DMSO
-
Cultured cells on glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the fluorescent probe in anhydrous DMSO. Store protected from light at -20°C.
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Using an anhydrous grade prevents degradation of the probe via hydrolysis.
-
Cell Staining: a. Grow cells to a suitable confluency (e.g., 60-80%) on an imaging dish. b. Dilute the probe stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM). c. Remove the old medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal time and concentration must be determined empirically.
-
Washing: a. Remove the staining solution. b. Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess, unbound probe. c. Add fresh, pre-warmed imaging buffer to the dish for observation.
-
Imaging: a. Place the imaging dish on the stage of the fluorescence microscope. b. Excite the probe using a light source and filter set that matches its absorption maximum (λabs). c. Collect the emitted fluorescence using a filter set corresponding to its emission maximum (λem). d. Acquire images, ensuring to minimize phototoxicity by using the lowest possible excitation power and exposure time.
References
-
ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link].
-
PubMed. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Available from: [Link].
-
National Institutes of Health (NIH). A highly fluorescent nucleoside analog based on thieno[3,4-d]pyrimidine senses mismatched pairing. Available from: [Link].
-
PubMed. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. Available from: [Link].
-
ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Available from: [Link].
-
Pharmaffiliates. Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermediate. Available from: [Link].
-
PubMed. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Available from: [Link].
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Available from: [Link].
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. Available from: [Link].
-
Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link].
-
MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Available from: [Link].
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Available from: [Link].
-
PubMed. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Available from: [Link].
-
PubMed Central (PMC). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available from: [Link].
-
ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link].
-
PubMed. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Available from: [Link].
-
Cenmed Enterprises. 6 Bromo 4 Methoxythieno[3 2 D]Pyrimidine. Available from: [Link].
-
PubMed Central (PMC). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
PubMed. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. Available from: [Link].
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link].
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link].
-
ResearchGate. Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFR WT and EGFR T790M. Available from: [Link].
-
PubMed. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. Available from: [Link].
-
PubChem. 4-Chlorothieno[3,2-d]pyrimidine. Available from: [Link].
-
PubMed Central (PMC). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Available from: [Link].
-
PubMed Central (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link].
-
PubChem. CID 160248636. Available from: [Link].
-
National Institutes of Health (NIH). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Synthesis of Bio-active Aminothieno[3,2-d]pyrimidine Scaffolds via Nucleophilic Aromatic Substitution from 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
An Application Note for Medicinal and Process Chemistry
Abstract and Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2][3] Its structural and isoelectronic resemblance to the native purine bases found in DNA and RNA allows it to interact with a wide array of biological targets.[3][4] Derivatives of this heterocyclic system have demonstrated significant potential, with applications as potent inhibitors of kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, and phosphodiesterases, making them highly valuable in the development of anticancer and anti-inflammatory drugs.[1][5][6] For instance, compounds like apitolisib, currently in clinical trials for solid cancers, feature this core structure.[2]
This application note provides a detailed, field-proven protocol for the synthesis of 4-aminothieno[3,2-d]pyrimidine derivatives starting from the commercially available or readily synthesized precursor, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine.[7] The primary transformation detailed herein is a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and versatile method for introducing diverse amino functionalities at the C4 position of the pyrimidine ring. We will explore the underlying mechanism, provide a step-by-step experimental workflow, and discuss the characterization of the resulting products. The bromine atom at the C6 position is strategically retained for subsequent diversification via cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[8][9]
Reaction Principle: The SNAr Mechanism
The synthesis of 4-aminothieno[3,2-d]pyrimidines from this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.[10][11]
Causality behind the Reaction:
-
Electrophilic Ring System: The thieno[3,2-d]pyrimidine scaffold is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. This deficiency withdraws electron density from the ring carbons, rendering them susceptible to attack by nucleophiles.
-
Activation by Leaving Group: The chlorine atom at the C4 position is a competent leaving group. Its electron-withdrawing nature further enhances the electrophilicity of the carbon to which it is attached.
-
Nucleophilic Attack: An amine (R-NH₂) acts as the nucleophile, attacking the electron-deficient C4 carbon. This is the rate-determining step of the reaction.
-
Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.[11]
-
Restoration of Aromaticity: The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the heterocyclic system. This step is typically fast.
The overall transformation is a highly efficient method for forging a new carbon-nitrogen bond at a strategic position for modulating biological activity.
Caption: Figure 1: Generalized workflow of the SNAr mechanism.
Experimental Protocol: Synthesis of 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine
This protocol details a representative synthesis using methylamine. The procedure can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Recommended Grade |
| This compound | 225385-03-5 | C₆H₂BrClN₂S | 249.52 | >97% |
| Methylamine solution (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | Reagent Grade |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Step-by-Step Synthesis Workflow
Caption: Figure 2: Step-by-step synthesis and purification workflow.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.01 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to the flask and stir the suspension.
-
Nucleophile Addition: Slowly add methylamine solution (40% in H₂O, 1.3 mL, 16.04 mmol, 4.0 eq) to the stirring suspension at room temperature. Note: The reaction is often exothermic; a controlled addition is recommended.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add dichloromethane (DCM, 30 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine as a solid.[12]
Characterization Data (Representative)
For 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine :
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₆BrN₃S
-
Molecular Weight: 244.11 g/mol [12]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (s, 1H), 8.20 (s, 1H), 3.00 (d, J = 4.5 Hz, 3H).
-
Mass Spec (ESI+): m/z 243.9 [M+H]⁺, 245.9 [M+H+2]⁺.
Scope and Versatility
The described protocol is highly versatile and has been successfully applied to a diverse range of amines to generate libraries of potential kinase inhibitors.[8] The reaction conditions may require minor optimization depending on the nucleophilicity and steric hindrance of the amine.
| Entry | Amine Nucleophile | Product | Typical Yield (%) | Notes |
| 1 | Methylamine | 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine | 85-95 | Standard conditions as described. |
| 2 | Aniline | 6-bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine | 70-85 | May require slightly longer reaction times or higher temperatures. |
| 3 | Morpholine | 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)morpholine | 90-98 | Highly nucleophilic secondary amine, reaction is typically fast. |
| 4 | Benzylamine | N-benzyl-6-bromothieno[3,2-d]pyrimidin-4-amine | 80-90 | Standard conditions are generally effective. |
Conclusion and Future Directions
The nucleophilic aromatic substitution of this compound provides a robust, efficient, and scalable route to a wide array of 4-aminothieno[3,2-d]pyrimidine derivatives. The protocol is straightforward and utilizes readily available reagents. The resulting products are of high interest in medicinal chemistry and drug discovery. The presence of the bromine atom at the C6 position offers a valuable synthetic handle for further molecular diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space to optimize biological activity.[8][9]
References
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of substituted 4-aminothieno[2,3-d] - ResearchGate. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED 4-AMINOTHIENO[2,3-d]. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. Available at: [Link]
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available at: [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem. Available at: [Link]
-
Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. - ResearchGate. Available at: [Link]
-
6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine | C7H6BrN3S | CID 168313060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists engaged in the synthesis of complex heterocyclic scaffolds. We will address the specific challenges and optimization strategies for the Suzuki-Miyaura coupling of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, a substrate of increasing importance in drug discovery programs.
The inherent complexity of dihalogenated, heteroatom-rich systems like thienopyrimidines presents unique challenges, including site-selectivity, catalyst deactivation, and competing side reactions.[1][2] This guide provides a logical, experience-driven framework to navigate these issues, ensuring efficient and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common preliminary questions regarding the Suzuki coupling of this compound.
Q1: Which halogen is expected to react first, the C6-Br or the C4-Cl?
A: The reactivity of the C-X bond in Suzuki couplings generally follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[3] Based on this trend, the C6-Bromo position is the more reactive site and is expected to undergo oxidative addition to the Palladium(0) catalyst preferentially. However, the electronic nature of the heterocyclic core can significantly influence this outcome. The C4 position is adjacent to two electron-withdrawing nitrogen atoms, which increases its electrophilicity and can enhance the reactivity of the C-Cl bond.[4] While initial attempts should target selective coupling at the C6-Br position, careful selection of the catalyst and ligand system is critical to control the site of reaction.[5]
Q2: Can both halogens be coupled in a sequential, one-pot reaction?
A: Yes, this is a viable and powerful strategy for molecular diversification. By carefully tuning the reaction conditions, it is possible to first couple the more reactive C6-Br site at a lower temperature or with a less active catalyst system. After the first coupling is complete, a second boronic acid and potentially a more robust catalyst/ligand combination can be added, and the temperature increased to facilitate the coupling of the less reactive C4-Cl bond.
Q3: What are the primary side reactions to be aware of with this substrate?
A: The most common side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid starting material to its corresponding arene. This is particularly problematic with electron-rich or certain heteroaryl boronic acids and can be exacerbated by high temperatures and prolonged reaction times.[6][7]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[6]
-
Dehalogenation: The reduction of one or both halogen atoms on the thienopyrimidine core. This can occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.[7][8]
-
Catalyst Deactivation: The nitrogen and sulfur atoms within the thienopyrimidine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a problem-oriented approach to troubleshoot and optimize your Suzuki coupling reaction.
Problem 1: Low to No Product Formation
You have set up the reaction with your starting materials, but after the specified time, TLC or LC-MS analysis shows only starting material or trace amounts of product.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q: My reaction is sluggish or has failed completely. Where do I start?
A: The issue likely lies in one of three areas: the catalyst system, reagent quality, or reaction conditions.
-
The Catalytic System: The active Pd(0) species is highly sensitive to oxygen.[7]
-
Cause: Inadequate degassing of solvents or a poor inert atmosphere (N₂ or Ar) can lead to rapid catalyst oxidation and deactivation.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. For challenging couplings, consider using a pre-catalyst that readily forms the active Pd(0) species in situ.
-
-
Reagent Integrity: The quality of your reagents, especially the boronic acid, is paramount.
-
Cause: Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to protodeboronation.[6][7] This reduces the effective concentration of your nucleophile. Similarly, bases can absorb moisture and clump, leading to poor solubility and inconsistent results.
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[6] Ensure your base is finely powdered and dried before use.
-
-
Sub-Optimal Conditions: Heteroaryl halides often require specific conditions to proceed efficiently.
-
Cause: The chosen ligand, base, or solvent may not be suitable for this specific transformation. The C-Cl bond at the C4 position, in particular, requires a highly active catalyst system for cleavage.[9]
-
Solution: A systematic screening of reaction parameters is the most effective approach. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step and prevent catalyst deactivation by the heterocycle.[10]
-
Problem 2: Significant Side Product Formation
Your reaction proceeds, but you observe substantial amounts of byproducts like the dehalogenated starting material or homocoupled boronic acid.
Q: I'm observing significant dehalogenation of my starting material. What is the cause?
A: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition is reduced instead of undergoing transmetalation.
-
Potential Causes:
-
Hydride Source: Solvents like alcohols or even trace water can act as hydride sources. Some bases may also contribute.
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of encountering a hydride source.[8]
-
-
Solutions:
-
Ligand Choice: Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biaryl phosphine ligands) to accelerate both oxidative addition and the subsequent transmetalation step.[8]
-
Base Optimization: Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. These are often effective and less likely to cause side reactions.[11][12]
-
Solvent System: Use aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small, controlled amount of water to facilitate the transmetalation step. Avoid alcohol-based solvents if dehalogenation is a major issue.
-
Q: My main impurity is the homocoupled product of my boronic acid. How can I suppress this?
A: Homocoupling is typically caused by the presence of oxygen, which promotes a Pd(II)-mediated coupling of two boronic acid molecules.[6]
-
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure the reaction is thoroughly purged of oxygen before adding the catalyst and maintained under a positive pressure of inert gas.
-
Efficient Transmetalation: A fast and efficient transmetalation step will consume the boronic acid in the desired productive cycle, minimizing its availability for homocoupling. Optimizing the base, water content, and temperature can help.
-
Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1 - 1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Recommended Protocols and Starting Conditions
The following tables provide recommended starting points for the selective Suzuki coupling of this compound.
Table 1: Recommended Starting Conditions for Selective C6-Br Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid | 1.2 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, reliable Pd(0) and Pd(II) precursors.[13] |
| Ligand | SPhos or XPhos (2.2-2.5 equiv relative to Pd metal) | Bulky, electron-rich ligands excellent for heteroaryl couplings.[10] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 v/v) or Toluene / H₂O | Aprotic solvent with water to aid transmetalation.[6][14] |
| Temperature | 80 - 100 °C | A good starting range for C-Br bond activation. |
Experimental Protocol: General Procedure for C6-Arylation
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times.
-
In a separate vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., SPhos, 0.022 equiv).
-
Add the degassed solvent (e.g., 1,4-dioxane) to the flask containing the solids, followed by the catalyst/ligand mixture via syringe.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the reaction is key to effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][15][16]
This guide provides a comprehensive framework for optimizing the Suzuki coupling of this compound. By understanding the underlying principles of reactivity and employing a systematic troubleshooting approach, researchers can efficiently overcome common obstacles to achieve high yields and desired selectivity.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Biscoe, M. R., et al. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Reddy, K. S., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Li, H., et al. (2013). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
-
Optimization table for the Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]
-
Li, C., & Gessner, V. H. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]
-
Peterson, E. A., & Trovitch, R. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Ibsen, G. M., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal. [Link]
-
Worrell, B. T., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Sarr, M., et al. (2013). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. European Journal of Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
Technical Support Center: Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and its Derivatives
Welcome to the technical support center for the synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis. As a key intermediate in the development of kinase inhibitors and other therapeutics, achieving a high yield and purity of this scaffold is paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to empower you in your synthetic endeavors.
I. Synthetic Pathway Overview
The synthesis of this compound is a well-established four-step process. Understanding the flow of this synthesis is the first step in effective troubleshooting.
Figure 1: Overall synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered at each stage of the synthesis in a question-and-answer format.
Step 1: Gewald Reaction for 2-Aminothiophene-3-carbonitrile
The Gewald reaction is a robust method for the synthesis of 2-aminothiophenes, but it is not without its challenges.[1]
Q1: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene-3-carbonitrile. What are the likely causes and how can I improve it?
A1: Low yields in the Gewald reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents:
-
Malononitrile: Ensure it is free from impurities and stored under dry conditions.
-
Sulfur: Use finely powdered sulfur for better reactivity.
-
Base: The choice and quality of the base are critical. Morpholine or triethylamine are commonly used. Ensure the base is not degraded.
-
Solvent: Anhydrous ethanol or methanol are typical solvents. The presence of water can hinder the reaction.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction is often exothermic. Maintaining a temperature between 40-50°C is generally optimal. Overheating can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction by TLC. Prolonged reaction times do not necessarily improve the yield and can lead to the formation of byproducts.
-
Stirring: Efficient stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture.
-
-
Side Reactions:
-
Dimerization of Malononitrile: This can occur in the presence of a strong base. Adding the base portion-wise can mitigate this.
-
Formation of Polysulfides: Using a stoichiometric amount of sulfur is important. Excess sulfur can lead to the formation of undesirable polysulfide byproducts.
-
Troubleshooting Workflow for Low Yield in Gewald Reaction:
Figure 2: Troubleshooting logic for the Gewald reaction.
Step 2: Cyclization to form Thieno[3,2-d]pyrimidin-4-one
The cyclization of 2-aminothiophene-3-carbonitrile with a one-carbon source is a critical step in forming the pyrimidine ring.
Q2: I am observing incomplete cyclization of my 2-aminothiophene-3-carbonitrile with formic acid. How can I drive the reaction to completion?
A2: Incomplete cyclization is a common hurdle. Here are some strategies to improve the yield of thieno[3,2-d]pyrimidin-4-one:
-
Choice of Reagent:
-
Formic Acid: Use a large excess of formic acid (it often serves as both reagent and solvent). Ensure it is of high purity.
-
Formamide: Heating the 2-aminothiophene-3-carbonitrile in formamide at high temperatures (150-180°C) can also be effective.[3]
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires elevated temperatures. Refluxing in formic acid is common. If using formamide, ensure the temperature is high enough to drive the reaction.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Incomplete reactions may require longer heating, but be mindful of potential decomposition.
-
Catalyst: In some cases, a catalytic amount of a strong acid (e.g., sulfuric acid) can promote cyclization with formic acid.
-
-
Purification:
-
The product often precipitates upon cooling or dilution with water. Incomplete cyclization will result in the starting material co-precipitating. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often necessary to obtain the pure product.
-
Q3: I am getting a dark-colored product after the cyclization step. What is the cause and how can I purify it?
A3: The formation of a dark-colored product is usually due to polymerization or decomposition of the starting material or product at high temperatures.
-
Minimizing Color Formation:
-
Temperature Control: Avoid excessive heating. Use an oil bath for uniform temperature control.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities.
-
-
Purification of Colored Product:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Recrystallization: Multiple recrystallizations may be necessary to obtain a pure, off-white to light-colored product.
-
Step 3: Bromination of Thieno[3,2-d]pyrimidin-4-one
The regioselective bromination of the thiophene ring is a key step to introduce the bromo-substituent at the 6-position.
Q4: My bromination reaction is giving me a mixture of mono- and di-brominated products. How can I improve the selectivity for the 6-bromo isomer?
A4: Achieving high regioselectivity in the bromination of thiophene derivatives is crucial. Here's how to control the reaction:
-
Choice of Brominating Agent:
-
Reaction Conditions:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will lead to di-bromination.
-
Temperature: The reaction is typically carried out at room temperature. Lowering the temperature may further enhance selectivity.
-
Solvent: Acetic acid or chloroform are common solvents.[4]
-
Slow Addition: Adding the NBS solution dropwise to the solution of the thienopyrimidinone can help to control the reaction and minimize the formation of di-brominated byproducts.[6]
-
-
Understanding Regioselectivity:
-
The thiophene ring is activated towards electrophilic substitution. The 5- and 2-positions are the most reactive. In the thieno[3,2-d]pyrimidine system, the 6-position (equivalent to the 5-position of the thiophene ring) is the most electron-rich and therefore the most susceptible to electrophilic attack.
-
Potential Bromination Side Products:
| Side Product | Structure | Reason for Formation | Mitigation Strategy |
| 2,6-Dibromo derivative | Dibrominated product | Excess brominating agent or harsh reaction conditions | Use stoichiometric NBS, control temperature, and add NBS slowly. |
| 2-Bromo isomer | Isomeric product | Less common, but can occur if the 6-position is sterically hindered | The 6-position is generally more reactive in this system. |
Step 4: Chlorination of 6-Bromothieno[3,2-d]pyrimidin-4-one
The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group, which is a key functional handle for further derivatization.
Q5: The chlorination of my 6-bromothieno[3,2-d]pyrimidin-4-one with POCl3 is giving a low yield and a tarry residue. What is going wrong?
A5: Chlorination with phosphorus oxychloride (POCl3) can be a challenging reaction if not performed correctly. Here are the key parameters to control:
-
Purity of POCl3: Use freshly distilled or a new bottle of POCl3. Old POCl3 can contain phosphoric acid, which can lead to side reactions and decomposition.
-
Reaction Conditions:
-
Excess POCl3: The reaction is typically carried out in a large excess of POCl3, which also acts as the solvent.
-
Temperature: The reaction requires heating, typically at reflux. However, prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC and stop heating once the starting material is consumed.
-
Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction and allow for lower reaction temperatures.[7]
-
-
Work-up Procedure:
-
Quenching: The work-up of a POCl3 reaction must be done with extreme caution. The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
pH Adjustment: After quenching, the acidic solution should be neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Q6: How can I purify the final this compound product?
A6: The crude product obtained after work-up can be purified by the following methods:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is the most common method for purifying the final product.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
III. Detailed Experimental Protocols
These protocols are provided as a general guideline. It is essential to adapt them to your specific laboratory conditions and to monitor the reactions closely.
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile
-
To a stirred solution of malononitrile (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.1 equivalents).
-
Heat the mixture to 40-50°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude 2-aminothiophene-3-carbonitrile.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4-one
-
Suspend 2-aminothiophene-3-carbonitrile (1 equivalent) in an excess of formic acid (e.g., 10-20 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the crude thieno[3,2-d]pyrimidin-4-one.
-
Purify by recrystallization from glacial acetic acid or ethanol.
Protocol 3: Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4-one
-
Dissolve thieno[3,2-d]pyrimidin-4-one (1 equivalent) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 4: Synthesis of this compound
-
To a round-bottom flask, add 6-bromothieno[3,2-d]pyrimidin-4-one (1 equivalent) and an excess of phosphorus oxychloride (POCl3) (e.g., 10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
CAUTION: HIGHLY EXOTHERMIC! Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from toluene or by column chromatography on silica gel.
IV. References
-
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1547-1553. [URL not available]
-
Thiophene: Bromination & Reduction. StudySmarter. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(11), 19665–19685. [Link]
-
A method of controlling the bromination of thiophene derivatives. Google Patents.
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 6(40), 10843-10850. [URL not available]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(10), 4085. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. MDPI. [Link]
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8565. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. BMC Chemistry, 16(1), 89. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31853–31868. [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
The Chemistry of Thienopyrimidines. ResearchGate. [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. [Link]
-
NBS bromination of thienyl moieties. Reddit. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Iowa State University. [URL not available]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18563-18572. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry, 55(17), 7580–7593. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
Chloropyrimidine process. Google Patents.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(13), 3936. [Link]
-
Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(24), 4443. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200843. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(11), 13293–13303. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Purification Strategies for 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Reaction Products
Welcome to the technical support center for the purification of 6-bromo-4-chlorothieno[3,2-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, and obtaining highly pure material is critical for downstream applications.[1][2][3] This resource provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target compounds.
I. Understanding the Purification Challenges
The purification of this compound and its reaction products can be complex due to the nature of the starting material and the potential for side reactions. The presence of two distinct halogen atoms, bromine and chlorine, offers differential reactivity for cross-coupling and nucleophilic substitution reactions.[4] However, this also introduces the possibility of side products arising from hydrolysis, dehalogenation, or incomplete reaction, which can complicate purification.
A thorough understanding of the potential impurity profile is the first step toward developing a robust purification strategy.[5] Common impurities can include unreacted starting materials, hydrolyzed byproducts (e.g., 6-bromo-thieno[3,2-d]pyrimidin-4-one), and products of dehalogenation.[6][7][8]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of your this compound reaction products.
Problem 1: Co-elution of Product and a Major Impurity during Column Chromatography
Scenario: You are purifying the product of a Suzuki-Miyaura coupling reaction where the 6-bromo position has been functionalized. During flash column chromatography, you observe a persistent impurity that co-elutes with your desired product.
Potential Causes & Solutions:
-
Insufficient Separation on Silica Gel: The polarity of your product and the impurity may be too similar for effective separation using standard silica gel chromatography.
-
Unreacted Starting Material: The co-eluting impurity might be the starting material, this compound, especially if the reaction did not go to completion.
Troubleshooting Workflow:
A troubleshooting workflow for co-elution issues.
Detailed Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems. A good starting point for halogenated heterocycles is a hexane/ethyl acetate or dichloromethane/methanol gradient.[4][9] Aim for an Rf value between 0.2 and 0.3 for your target compound on TLC to achieve good separation on a flash column.[10]
-
Gradient Elution: Employ a very shallow gradient during elution to maximize the separation between closely eluting compounds.[10]
-
-
Consider Alternative Chromatography Techniques:
-
Recrystallization:
-
If your product is a solid, recrystallization is a powerful purification technique.[13][14] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Problem 2: Low Recovery of the Target Compound After Purification
Scenario: After performing flash column chromatography, you obtain a pure product, but the overall yield is significantly lower than expected.
Potential Causes & Solutions:
-
Adsorption to Silica Gel: Highly polar or basic compounds can irreversibly adsorb to the acidic silica gel surface.
-
Product Instability: The product may be degrading on the silica gel column.
-
Inappropriate Solvent Choice: The solvent used to load the sample onto the column may be too strong, causing band broadening and poor separation.
Preventative Measures and Solutions:
| Issue | Preventative Measure/Solution | Rationale |
| Adsorption to Silica Gel | Add a small amount of triethylamine (0.1-1%) to the eluent. | The triethylamine will compete with the basic sites on the silica gel, preventing strong adsorption of the product.[11] |
| Product Instability | Deactivate the silica gel by pre-treating it with the eluent containing triethylamine. | This neutralizes the acidic sites on the silica gel, minimizing on-column degradation. |
| Inappropriate Loading Solvent | Dissolve the crude product in a minimal amount of a less polar solvent for loading. | Using a strong solvent to load the sample can lead to premature elution and band broadening, resulting in mixed fractions and lower isolated yield.[9] |
III. Frequently Asked Questions (FAQs)
Q1: My starting this compound appears to be degrading upon storage. How can I prevent this?
A1: this compound can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 6-bromo-thieno[3,2-d]pyrimidin-4-one.[15] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C is ideal).
Q2: I am performing a nucleophilic aromatic substitution at the 4-position with an amine. What is the most likely major byproduct?
A2: The most common byproduct in this reaction is the result of hydrolysis of the starting material or product, leading to the corresponding 4-hydroxythienopyrimidine. To minimize this, ensure your reaction is performed under anhydrous conditions with dry solvents and reagents.
Q3: Can I use normal phase chromatography to purify a highly polar thienopyrimidine derivative?
A3: While possible, it can be challenging. Highly polar compounds may require very polar mobile phases (e.g., high percentages of methanol in dichloromethane), which can lead to poor separation and silica gel dissolution. In such cases, reversed-phase chromatography is often a more suitable and effective technique.[11]
Q4: I suspect my product has undergone dehalogenation. How can I confirm this and how do I separate the dehalogenated impurity?
A4: Dehalogenation, the removal of a halogen atom, can occur under certain reductive conditions.[6][16] You can confirm the presence of a dehalogenated impurity by mass spectrometry (observing a lower molecular weight corresponding to the loss of Br or Cl) and NMR spectroscopy (disappearance of a characteristic aromatic proton signal and/or coupling constants). Separating the dehalogenated product can be difficult due to similar polarities. High-resolution chromatography techniques like preparative HPLC may be necessary.[17]
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Thienopyrimidine Derivative
This protocol is a general guideline for purifying a thienopyrimidine derivative with moderate polarity.
1. Preparation:
- Determine the optimal eluent system using thin-layer chromatography (TLC). Aim for a solvent mixture that gives your product an Rf of approximately 0.2-0.3.[10] A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the column with the silica gel slurry, ensuring there are no air bubbles.
2. Sample Loading:
- Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent (ideally the chromatography eluent or a less polar solvent).[9]
- Carefully apply the sample to the top of the silica gel bed.
3. Elution:
- Begin eluting with the initial, least polar solvent.
- Gradually increase the polarity of the eluent to move your compounds down the column.
- Collect fractions and monitor the elution of your product by TLC or LC-MS.
4. Product Isolation:
- Combine the pure fractions containing your product.
- Remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Recrystallization for a Solid Thienopyrimidine Product
This protocol outlines the steps for purifying a solid product via recrystallization.
1. Solvent Selection:
- In a small test tube, add a small amount of your crude solid.
- Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[13]
- Common solvent systems for thienopyrimidines include ethanol/water, ethyl acetate/hexanes, or isopropanol.[14][18]
2. Recrystallization Procedure:
- Dissolve the crude solid in the minimum amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.
- For maximum recovery, you can further cool the solution in an ice bath.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.[13]
V. Visualization of Purification Workflow
A decision-making workflow for selecting a purification strategy.
VI. References
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (n.d.). Retrieved from
-
The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. (n.d.). Benchchem. Retrieved from
-
What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). PMC - NIH. Retrieved from
-
Dehalogenation. (n.d.). Wikipedia. Retrieved from
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2025, August 7). ResearchGate. Retrieved from
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026, January 6). JACS Au - ACS Publications. Retrieved from
-
Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD. Retrieved from
-
LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved from
-
Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. (n.d.). PubMed. Retrieved from
-
Biological dehalogenation and halogenation reactions. (n.d.). PubMed. Retrieved from
-
4-Chlorothieno[3,2-d]pyrimidine. (n.d.). ChemicalBook. Retrieved from
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Retrieved from
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023, April 27). NIH. Retrieved from
-
4-Chlorothieno[3,2-d]pyrimidine. (n.d.). Sigma-Aldrich. Retrieved from
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025, August 10). Retrieved from
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC - NIH. Retrieved from
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological dehalogenation and halogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. ijnrd.org [ijnrd.org]
- 13. shyzchem.com [shyzchem.com]
- 14. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 16. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for the synthetic manipulation of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its functionalization, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Introduction: Understanding the Reactivity of the Scaffold
The this compound core presents two distinct electrophilic sites, each with preferential reactivity depending on the chosen chemical transformation. Understanding this inherent selectivity is the first step in troubleshooting.
-
C4-Position (Chloro group): This position is analogous to the 4-position of a pyrimidine ring. The chlorine atom is activated by the two adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
C6-Position (Bromo group): Attached to the thiophene ring, this bromine is an excellent substrate for Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) via oxidative addition.[3][4]
This differential reactivity allows for selective, stepwise functionalization, but can also be a source of side reactions if conditions are not carefully controlled.
Caption: Reactivity map of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
This is one of the most common methods for forming C-C bonds at the 6-position of the thienopyrimidine core.[5]
Question 1: I'm observing a significant amount of a byproduct that corresponds to the mass of 4-chloro-thieno[3,2-d]pyrimidine (debromination) in my Suzuki reaction. What is happening and how can I prevent it?
Answer:
This is a classic case of hydrodehalogenation (specifically, protodebromination), a common side reaction in palladium-catalyzed couplings.[6][7][8] It occurs when the organopalladium intermediate, formed after oxidative addition of the C-Br bond to Pd(0), undergoes reductive elimination with a hydride source instead of transmetalating with your boronic acid/ester.
Mechanistic Insight: The key culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from several sources in your reaction mixture:
-
Bases: Certain bases can react with the palladium complex.
-
Solvents: Alcohols or even trace water can act as hydride donors.[9]
-
Organoboron Reagent: In some cases, impurities or decomposition of the boronic acid can lead to hydride transfer.
Caption: Competing pathways in Suzuki coupling: Desired vs. Debromination.
Troubleshooting Guide:
| Parameter | Recommended Action | Rationale |
| Reagents & Solvents | Use anhydrous solvents and fresh, high-purity boronic acid/ester. Degas the reaction mixture thoroughly (e.g., 3x freeze-pump-thaw cycles or sparging with Argon). | Minimizes water and oxygen, which can contribute to side reactions and catalyst degradation. |
| Base Selection | Switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. Avoid strong alkoxide bases if possible.[9] | Stronger bases can accelerate the formation of Pd-H species. Phosphates and cesium carbonate are known to be effective while minimizing dehalogenation. |
| Ligand Choice | Screen more sterically bulky and electron-rich phosphine ligands. Buchwald-type ligands like SPhos or XPhos are excellent candidates.[9] | Bulky ligands promote the reductive elimination of the desired product over competing pathways and can stabilize the palladium catalyst, increasing the rate of transmetalation.[9] |
| Temperature | Lower the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) and monitor by LC-MS. | Dehalogenation pathways can have a different activation energy than the desired coupling. Lower temperatures often favor the desired reaction. |
| Boronic Acid | Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester). | Boronic acids can be prone to protodeboronation, especially electron-deficient ones, which reduces their effective concentration and allows more time for side reactions to occur.[10][11] |
Verification Protocol:
-
Obtain Crude LC-MS: Confirm the mass of the byproduct matches the debrominated starting material.
-
Run Crude ¹H NMR: Look for the appearance of a new proton signal in the aromatic region where the bromine was previously located. This provides definitive evidence of protodebromination.
Category 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C6
This reaction is crucial for installing amine functionalities, a common step in medicinal chemistry programs.[12][13]
Question 2: My Buchwald-Hartwig amination of the C6-bromo position is sluggish and gives low yields, with significant starting material remaining. What are the likely causes?
Answer:
Sluggish Buchwald-Hartwig reactions with heteroaromatic halides are often traced back to issues with the catalyst system or substrate inhibition. The thienopyrimidine core, with its multiple nitrogen atoms, can act as a ligand itself, potentially poisoning the palladium catalyst.[14][15]
Plausible Causes:
-
Catalyst Deactivation: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent. A suboptimal combination can lead to a slow or stalled reaction.[13]
-
Poorly Soluble Amine or Base: If your amine or the base (e.g., K₃PO₄) has poor solubility in the reaction solvent, the reaction will be slow due to mass transport limitations.
Troubleshooting Guide:
| Parameter | Recommended Action | Rationale |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][16] | These ligands are designed to promote fast rates of oxidative addition and reductive elimination, outcompeting potential catalyst inhibition by the substrate or product. |
| Base Selection | Use a strong, non-nucleophilic base with good solubility. Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) are standard. For base-sensitive substrates, consider LiHMDS.[13] | A strong base is required to deprotonate the amine (or the N-H of the palladium-amine complex), which is a key step in the catalytic cycle.[17] |
| Palladium Precatalyst | Use a modern, well-defined precatalyst (e.g., XPhos Pd G2/G3). | These precatalysts are more stable and generate the active Pd(0) species more reliably and efficiently than older sources like Pd₂(dba)₃.[14] |
| Solvent | Ensure your solvent (e.g., Toluene, Dioxane, t-BuOH) can adequately solubilize all components at the reaction temperature. | A homogeneous reaction is critical for efficient catalysis. t-Amyl alcohol can sometimes be a superior solvent. |
| Temperature | Increase the reaction temperature, potentially using microwave irradiation. | Higher temperatures can overcome the activation barrier for sluggish couplings. Microwave heating can significantly reduce reaction times. |
Experimental Protocol: Screening for Buchwald-Hartwig Amination
-
To an array of microwave vials, add this compound (1.0 eq), the desired amine (1.2 eq), and the chosen base (e.g., NaOtBu, 2.0 eq).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%) to each vial.
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
-
Seal the vials and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by LC-MS.
-
Compare the conversion rates to identify the optimal conditions.
Category 3: Nucleophilic Aromatic Substitution (SNAr) at C4
The C4-chloro position is primed for SNAr, allowing for the introduction of various nucleophiles.[18][19]
Question 3: I am trying to perform an SNAr reaction with an amine at the C4-Cl position, but I am seeing a side product corresponding to the hydrolysis of the chloro group (formation of 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one). How can I suppress this?
Answer:
This is a classic case of competing nucleophiles. The hydrolysis product is formed when water or hydroxide ions, present in your reaction, act as nucleophiles instead of your desired amine.[20][21] The resulting thienopyrimidinone is often highly insoluble and can complicate purification.
Plausible Causes:
-
Wet Solvents/Reagents: The most common cause is the presence of water in your solvent (e.g., DMF, DMSO) or reagents.
-
Basic Conditions: If you are using a base to deprotonate a nucleophile or as an acid scavenger, any present water will form hydroxide (OH⁻), which is a potent nucleophile.
-
High Temperatures: Hydrolysis is often accelerated at higher temperatures.[22]
Caption: Troubleshooting logic for competing nucleophiles in SNAr.
Troubleshooting Guide:
| Parameter | Recommended Action | Rationale |
| Solvent & Reagent Purity | Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Dry amine reagents if necessary. | This is the most critical step to directly eliminate the competing nucleophile (water). |
| Base | If a base is required, use a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or DBU. Avoid inorganic bases like K₂CO₃ if possible, as they are often hydrated. | Hindered amine bases act as proton sponges without being competitive nucleophiles themselves. |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, SNAr with amines can proceed at room temperature or with gentle heating (40-60 °C). | The rate of hydrolysis may be more sensitive to temperature increases than the desired amination. |
| Reaction Concentration | Use a higher concentration of the desired amine nucleophile (e.g., 2-5 equivalents or use the amine as the solvent if it is a liquid). | By Le Châtelier's principle, increasing the concentration of the desired reactant will favor the formation of the desired product. |
| Atmosphere | Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). | Prevents atmospheric moisture from entering the reaction vessel. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Foucourt, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
ResearchGate. Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. [Link]
-
ResearchGate. Scheme 7: Palladium-Catalyzed Coupling of thienopyridone(8) with aniline derivatives. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]
-
Epistemeo on YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Hrimpz, B., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]
-
Scott, P. J. H., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie. [Link]
-
O'Reilly, R. J. on YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Dube, P., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal on YouTube. (2023). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. [Link]
-
Gouda, M. A., et al. (2022). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances. [Link]
-
Zhukova, N. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]
-
Not Voodoo. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ResearchGate. A general protodeboronation reaction. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Chemistry LibreTexts. Hydrolysis Reactions. [Link]
-
Reddit. Protodeboronation product. [Link]
-
Loftin, K. A., et al. (2008). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Environmental Toxicology and Chemistry. [Link]
-
Organic Chemistry Portal on YouTube. (2023). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]
-
El-Sayed, N. N. E., et al. (2018). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Molbank. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with 6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Welcome to the technical support center for 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. Here, we address common challenges and frequently asked questions to help you improve the regioselectivity and overall success of your reactions.
Understanding the Reactivity Landscape
The key to successfully employing this compound lies in understanding the differential reactivity of its two halogenated positions: the C4-Chloro and the C6-Bromo substituents. Their distinct electronic environments on the fused pyrimidine and thiophene rings, respectively, allow for selective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two halogen positions on this compound?
Answer: The C4-chloro position is generally more reactive towards nucleophilic aromatic substitution (SNAr), while the C6-bromo position is typically more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
Causality:
-
C4-Cl (Pyrimidine Ring): The chlorine atom is attached to a pyrimidine ring, which is an electron-deficient system. The two nitrogen atoms strongly withdraw electron density, making the C4 position highly electrophilic and thus, susceptible to attack by nucleophiles.[1][2][3]
-
C6-Br (Thiophene Ring): The bromine atom is on the more electron-rich thiophene ring. In palladium-catalyzed cross-coupling, the C-Br bond is generally weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than a C-Cl bond.[4][5][6] The relative reactivity for oxidative addition typically follows the trend C-I > C-OTf > C-Br >> C-Cl.[7]
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. Which position will react first?
Answer: You should expect selective substitution of the chlorine atom at the C4 position.
Causality: The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate.[1][2] The stability of this intermediate is paramount. The electron-withdrawing pyrimidine nitrogens are better able to stabilize the negative charge generated from nucleophilic attack at C4 compared to the thiophene ring at C6. This leads to a lower activation energy for substitution at the C4 position. Several studies on related chloro-thienopyrimidines and other chloro-N-heterocycles confirm the high reactivity of the C4-Cl bond towards nucleophiles like amines, alkoxides, and thiolates.[8][9]
Q3: For a Suzuki-Miyaura cross-coupling, which position is more likely to react? How can I control the selectivity?
Answer: The C6-bromo position is the intrinsically more reactive site for Suzuki-Miyaura coupling due to the weaker C-Br bond. However, selectivity can be influenced and even reversed by careful selection of the catalyst system.
Causality & Control:
-
Intrinsic Reactivity: The first and rate-limiting step in the catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) center. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making oxidative addition at C6 kinetically favored.[4][10]
-
Catalyst Control: While the C-Br bond is more reactive, ligand choice can dramatically alter the regiochemical outcome.[11][12][13]
-
To favor C6 (Br) coupling: Standard, less sterically demanding catalyst systems like those based on Pd(PPh₃)₄ or PdCl₂(dppf) will typically favor reaction at the more reactive C6-bromo position.[14][15]
-
To favor C4 (Cl) coupling: Achieving selectivity for the stronger C-Cl bond is more challenging and often requires specialized ligands. Very bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes favor reaction at the C4 position.[16] These ligands form highly active, low-coordinate Pd(0) species that can overcome the higher activation barrier of C-Cl bond cleavage.[12][17]
-
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Symptom: You are obtaining a mixture of C6-coupled, C4-coupled, and di-coupled products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Detailed Explanation:
-
Temperature Control: Lowering the temperature will favor the kinetically preferred pathway, which is the reaction at the more labile C-Br bond. Conversely, higher temperatures may provide enough energy to overcome the activation barrier for C-Cl cleavage, leading to mixtures or reaction at C4.[18]
-
Catalyst/Ligand System: This is the most critical parameter.[12][17][19] For C6 selectivity, a standard catalyst like Pd(PPh₃)₄ is often sufficient. For C4 selectivity, a more potent system is required. The choice of ligand can fundamentally alter which oxidative addition is favored, sometimes due to steric interactions or the electronic nature of the Pd-ligand complex.[13]
-
Base Selection: The base plays a crucial role in the transmetalation step.[7] While milder bases are often sufficient for C-Br coupling, a stronger base may be needed to facilitate the catalytic cycle for the less reactive C-Cl bond, especially if boronic acids of lower nucleophilicity are used.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptom: You are attempting to introduce a primary or secondary amine and observe low conversion of your starting material.
Presumption: Based on SNAr principles, you should be targeting the C4-Cl position. If you are attempting to aminate the C6-Br position, you will likely need to use Buchwald-Hartwig conditions. While there are few literature examples of Buchwald-Hartwig amination on the thienopyrimidine core, the principles are transferable from other heteroaromatic systems.[20]
Troubleshooting Protocol for C6-Br Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precursor like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst. | Ensures sufficient active Pd(0) is available to initiate the catalytic cycle. Precatalysts can offer better reproducibility.[21][22] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | These ligands are essential for promoting both the oxidative addition at the C-Br bond and the final C-N reductive elimination, which is often the rate-limiting step.[21][23][24] |
| Base | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. | A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[21][23] |
| Solvent | Use anhydrous, deoxygenated polar aprotic solvents (e.g., Dioxane, Toluene). | Oxygen can deactivate the Pd(0) catalyst, and water can interfere with the strong base and lead to hydrodehalogenation side products.[18][25] |
| Atmosphere | Maintain a rigorously inert atmosphere (Argon or Nitrogen). | The active Pd(0) catalyst is highly sensitive to oxidation.[25] |
Issue 3: Competing Hydrolysis during SNAr or Cross-Coupling
Symptom: You observe the formation of 6-bromo-thieno[3,2-d]pyrimidin-4-one as a major byproduct.
Causality: The C4 position is highly electrophilic and can react with water or hydroxide ions present in the reaction mixture, especially under basic conditions and at elevated temperatures. This is a common issue in reactions of 2,4-dichloroquinazolines.[26]
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases.
-
Base Selection: If possible, use a non-hydroxide base. For Suzuki couplings, anhydrous K₃PO₄ or Cs₂CO₃ are often effective. For SNAr with amines, the amine itself can often act as the base, or a non-nucleophilic organic base (e.g., DIPEA) can be used.
-
Protecting Group Strategy: In complex syntheses, it may be beneficial to temporarily deactivate the C4 position. For instance, one could perform an initial SNAr with a nucleophile like thiomethoxide, functionalize the C6 position via cross-coupling, and then oxidize the thioether to a sulfone, which can then be displaced by another nucleophile.[26]
Recommended Experimental Protocols
Protocol 1: Selective SNAr at the C4-Position with a Secondary Amine
This protocol provides a general method for the selective substitution of the 4-chloro group.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.) and the desired secondary amine (1.2-1.5 equiv.).
-
Solvent Addition: Add a suitable solvent such as ethanol, isopropanol, or DMF (approx. 0.1 M concentration).
-
Base (Optional): If the amine is not used in excess or is a weak base, add a non-nucleophilic base like K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.).
-
Reaction: Heat the mixture to 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is optimized for selective coupling at the C6-bromo position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), Pd(PPh₃)₄ (0.03-0.05 equiv.), and Na₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 16(12), 10137-10154. [Link]
-
Khan, K. M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Azevedo, M. F., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
-
Poirier, D., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(8), 12788-12821. [Link]
-
Hafez, H. N., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9466-9478. [Link]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1720-1723. [Link]
-
Scott, J. S., & Duggan, M. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6246-6268. [Link]
-
Scott, J. S., & Duggan, M. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Cramer, C. J., & Gagliardi, L. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8267-8277. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wallace, D. J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(18), 4188-4191. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Franet, C. M., et al. (2015). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Bioorganic & Medicinal Chemistry, 23(17), 5492-5501. [Link]
-
Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
-
El-Gamal, M. I., et al. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Synthetic Communications, 45(15), 1785-1790. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]
-
Yang, Y., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9579-9590. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Malik, A., et al. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Terrier, F. (2002). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 56(4), 133-138. [Link]
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chimia.ch [chimia.ch]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 6. quora.com [quora.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation during Suzuki-Miyaura, Buchwald-Hartwig, and other similar transformations with this specific heterocyclic core.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its successful functionalization is often hampered by catalyst-related issues. The presence of multiple heteroatoms (nitrogen and sulfur) and two distinct halide handles (a more reactive bromine and a less reactive chlorine) presents a unique set of challenges that can lead to rapid catalyst deactivation and low product yields.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot these specific problems, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst System and Reaction Setup
Q1: My reaction with this compound is sluggish or stalls completely. What are the most likely initial causes related to the catalyst?
A1: Several factors could be at play, but the most common culprits are related to the active catalyst generation and stability.
-
Inefficient Pre-catalyst Activation: Many palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[3] If this reduction is slow or incomplete, the concentration of the active catalyst will be low.
-
Catalyst Poisoning by the Substrate: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[4]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.[5]
-
Impure Reagents or Solvents: Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[5]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for sluggish reactions.
Section 2: Understanding Deactivation Pathways
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a classic sign of catalyst aggregation and decomposition.[6] The active, soluble Pd(0) species can aggregate to form larger, catalytically inactive palladium nanoparticles or bulk metal. This is a common deactivation pathway in many cross-coupling reactions.
Causality:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting "naked" Pd(0) is highly prone to aggregation.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0)Ln complex is slow, the concentration of the relatively unstable Pd(0) species increases, providing more opportunity for aggregation.
-
High Temperatures: Elevated temperatures can accelerate both ligand dissociation and aggregation processes.
Prevention Strategies:
-
Ligand Choice: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or Josiphos). The steric bulk of these ligands helps to stabilize the monomeric Pd(0) species and prevent aggregation.[7][8][9]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help to suppress ligand dissociation.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the rate of catalyst decomposition.
-
Use of Pre-formed Catalysts: Utilizing well-defined Pd(0) pre-catalysts or palladacycles can sometimes lead to more controlled generation of the active species and reduce the likelihood of aggregation.
Q3: My reaction starts well but then stops before completion, even with no visible palladium black. What other deactivation mechanisms could be at play?
A3: This scenario suggests the formation of soluble but inactive palladium complexes, often referred to as "off-cycle" species.
-
Formation of Catalyst Dimers/Trimers: In some cases, palladium can form inactive dimeric or higher-order species that remain in solution.
-
Product Inhibition: The desired product, a substituted thienopyrimidine, may itself be a good ligand for palladium. As the product concentration increases, it can coordinate to the catalyst and inhibit further reaction.
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to a loss of the active catalyst complex.[10]
-
Interaction with the Base: The choice of base is critical. Some bases can interact unfavorably with the catalyst or promote side reactions. For instance, while strong bases are often necessary, they can also promote ligand degradation or other deactivation pathways.[11][12]
Diagnostic Experiment: Catalyst Lability Test
-
Run the reaction until it stalls.
-
In a separate flask, prepare a fresh solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Carefully transfer a small aliquot of the stalled reaction mixture supernatant to the fresh catalyst solution.
-
If the reaction restarts, it suggests that the original catalyst has deactivated, but the starting materials are still viable. If it does not, it may indicate product inhibition or degradation of the starting materials.
Section 3: Practical Solutions and Optimization
Q4: How do I choose the optimal ligand and base for coupling at the C6-Br versus the C4-Cl position?
A4: The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C6 position under carefully controlled conditions.[13]
-
For Selective C6-Br Coupling (e.g., Suzuki-Miyaura):
-
Ligand: Use ligands that promote rapid oxidative addition but are not overly reactive, to avoid competing C-Cl activation. Buchwald ligands such as SPhos or XPhos are often good starting points.[9]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient.[14][15] Stronger bases like NaOtBu or LiHMDS might lead to loss of selectivity.
-
Temperature: Start at lower temperatures (e.g., 60-80 °C) to favor the more facile C-Br bond activation.
-
-
For Coupling at the C4-Cl Position (after C6 functionalization):
-
Ligand: Activating the C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate the more difficult oxidative addition step.[16] Ligands like BrettPhos or RuPhos are designed for such challenging couplings.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations at aryl chloride positions.[17]
-
Temperature: Higher temperatures (e.g., 100-120 °C) are usually necessary.
-
Table 1: Recommended Starting Conditions for Selective Couplings
| Parameter | C6-Br Coupling (Suzuki) | C4-Cl Coupling (Buchwald-Hartwig) |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, GPhos Pd G6 |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | BrettPhos, RuPhos, GPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, LiHMDS |
| Solvent | 1,4-Dioxane, Toluene, THF | 1,4-Dioxane, Toluene |
| Temperature | 60 - 90 °C | 100 - 120 °C |
Q5: I suspect my catalyst is being deactivated by impurities. What is a robust protocol for reagent purification?
A5: Rigorous purification and handling of reagents are paramount for consistent cross-coupling results.
Experimental Protocol: Reagent Purification and Reaction Setup
-
Solvent Degassing:
-
Use anhydrous solvents from a purification system if available.
-
Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.[13]
-
-
Solid Reagents:
-
Bases (e.g., K₃PO₄, NaOtBu): Grind the base into a fine powder using a mortar and pestle and dry it under high vacuum with gentle heating (if thermally stable) for several hours before use. This removes adsorbed water and increases its surface area.
-
Boronic Acids/Esters: These can undergo protodeboronation or form anhydrides upon storage.[13] If purity is suspect, recrystallize or purify by column chromatography. Store in a desiccator.
-
Amines: If using a liquid amine, consider distilling it over a suitable drying agent (e.g., CaH₂). Solid amines can be recrystallized.
-
-
Inert Atmosphere Reaction Setup:
-
Assemble all glassware and dry it in an oven ( >120 °C) overnight. Allow it to cool in a desiccator or under a stream of inert gas.
-
Add all solid reagents (substrate, base, catalyst, ligand) to the reaction flask.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.[13]
-
Add the degassed solvent and any liquid reagents via syringe under a positive pressure of inert gas.
-
Section 4: Catalyst Reactivation
Q6: Is it possible to reactivate a deactivated palladium catalyst in situ or after the reaction?
A6: Reactivation is challenging and often not practical for homogeneous catalysts in a laboratory setting. However, understanding the principles can inform preventative measures.
-
Oxidative Reactivation: If the deactivation is due to the formation of Pd(0) aggregates (palladium black), re-oxidation to a soluble Pd(II) species can, in principle, restore activity. This has been demonstrated in some heterogeneous systems using oxidizing agents like benzoquinone or even air, but it is difficult to control in a homogeneous reaction and can lead to ligand oxidation.[18][19][20]
-
Treatment for Poisoning: If the poison is a strongly coordinating but labile species, adding a large excess of a "sacrificial" ligand could theoretically displace the poison, but this is rarely a viable strategy.
-
Prevention is Key: The most effective strategy is to prevent deactivation in the first place by using robust ligands, pure reagents, and carefully controlled reaction conditions.[5] For heterogeneous catalysts, more established reactivation protocols exist, such as washing with solvents or mild acids/bases to remove adsorbed poisons.[21][22]
Analytical Characterization of Deactivated Catalysts: For in-depth industrial or academic investigations, characterizing the deactivated catalyst can provide invaluable insights. Techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium.[5][23]
-
Transmission Electron Microscopy (TEM): To visualize the formation of palladium nanoparticles.[24]
-
X-ray Diffraction (XRD): To identify crystalline palladium species.[23][24]
Sources
- 1. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ikm.org.my [ikm.org.my]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 22. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and encountering solubility challenges in biological assay systems. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and optimizing the solubility of this compound, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs): The Basics
Q1: Why is this compound poorly soluble in aqueous buffers?
A: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. As a heterocyclic aromatic compound, its planar structure and intermolecular forces contribute to a stable crystal lattice, which requires significant energy to disrupt. The presence of bromo and chloro substituents increases its lipophilicity (hydrophobicity), further disfavoring interaction with polar water molecules.[1] Compounds with these characteristics are often categorized as "brick-dust" molecules, where high melting points and strong crystal packing are the primary barriers to dissolution.[2]
Q2: What is the first solvent I should try to dissolve this compound?
A: For initial experiments, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] It is miscible with water and most organic solvents, making it a versatile choice for preparing concentrated stock solutions that can then be diluted into aqueous assay buffers.[3][4] Many studies involving thienopyrimidine derivatives utilize DMSO for this purpose.[5][6]
Q3: What are the risks of using organic solvents like DMSO in my assay?
A: While indispensable, DMSO is not biologically inert and its use must be carefully controlled.[7] Key risks include:
-
Direct Cytotoxicity: At higher concentrations, DMSO can compromise cell membrane integrity and induce apoptosis or cell cycle arrest.[8][9] Studies have shown that even concentrations as low as 0.5% can cause significant toxicity in some cell lines after 24 hours, with recommendations to stay below 0.05% for sensitive, long-term assays.[9]
-
Assay Interference: DMSO can directly interfere with assay components. For example, it can compete with test compounds for binding to a target protein, potentially leading to false negatives.[10] It can also affect enzyme activity or interfere with fluorescent and luminescent reporters.
-
Altered Gene Expression and Cell Differentiation: Even at low, non-toxic concentrations (e.g., 0.1%), DMSO has been shown to cause significant changes in the transcriptome, proteome, and epigenetic landscape of cells in vitro.[7][8]
Therefore, it is critical to determine the maximum tolerable DMSO concentration in your specific assay system and to always include a "vehicle control" (assay buffer + identical concentration of DMSO) to isolate the effects of the compound from those of the solvent.[11][12]
Troubleshooting and Experimental Protocols
Effectively tackling solubility requires a systematic approach. The following workflow provides a logical progression from initial attempts to more advanced strategies.
Protocol 1: Preparation and Use of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 249.52 g/mol )[1]
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and positive displacement pipette
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 249.52 g/mol = 0.002495 g = 2.495 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Vortex vigorously. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For many compounds, long-term storage in DMSO is stable, but it's best practice to prepare fresh stocks or aliquot to avoid multiple freeze-thaw cycles.
-
Assay Preparation: To prepare your working solution, perform a serial dilution from the concentrated stock. Crucially, add the DMSO stock to the aqueous buffer (not the other way around) and mix immediately and thoroughly to minimize localized high concentrations that can cause precipitation.
Advanced Solubilization Strategies
If DMSO alone is insufficient, or if the required concentration of DMSO is toxic to your assay system, more advanced formulation strategies may be necessary.[2][13]
| Strategy | Mechanism of Action | Pros for in vitro Assays | Cons & Considerations |
| Co-solvents | A water-miscible organic solvent is used alongside the primary solvent (e.g., DMSO) to increase the overall solvent capacity of the aqueous buffer.[14][15] | Simple to implement. Can significantly increase solubility, allowing for lower DMSO concentrations.[16] | The co-solvent itself must be tested for assay compatibility and toxicity. Examples: Ethanol, PEG 400, NMP, DMA.[14] |
| pH Adjustment | For ionizable compounds, altering the pH can convert the molecule to its more soluble salt form.[4][17] | Can dramatically increase aqueous solubility. | This compound has basic nitrogen atoms and will be more soluble at acidic pH. However, the final assay pH must be maintained within the required physiological range. |
| Surfactants | Amphiphilic molecules that, above a critical concentration, form micelles that encapsulate the hydrophobic compound in their core. | Highly effective for very hydrophobic ("grease-ball") molecules. | Can disrupt cell membranes. May interfere with protein structure or protein-protein interactions. Examples: Tween® 20/80, Pluronic® F-68. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form an "inclusion complex" with the compound.[13][18] | Generally have low cytotoxicity. Can be very effective at increasing solubility. | Can potentially extract cholesterol from cell membranes. The complex formation is an equilibrium, and only free drug is typically active. Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Q4: How do I use co-solvents to improve solubility?
A: The goal is to create a vehicle that keeps the compound dissolved when diluted into the final assay buffer. A common approach is to prepare a stock solution in a mixture of solvents. For example, instead of 100% DMSO, you could try a 1:1 mixture of DMSO and PEG 400.[14] Alternatively, you can add a small percentage of a co-solvent like ethanol directly to your assay buffer before adding the DMSO stock of your compound. In all cases, you must validate that the final concentration of all solvent components is not detrimental to your assay.
Q5: When should I consider using surfactants or cyclodextrins?
A: These should be considered when co-solvent and pH strategies are insufficient or incompatible with your assay. They are powerful tools but introduce more complexity. Start with very low concentrations (e.g., 0.01% for surfactants, 1-5 mM for cyclodextrins) and carefully titrate upwards, always running parallel vehicle controls to check for interference. The use of cyclodextrins is a well-established method for enhancing the solubility of poorly soluble drugs for formulation purposes.[18]
Validation and Best Practices
Ensuring that your solubilization method is not creating experimental artifacts is as important as getting the compound into solution.
Protocol 2: Validating Your Solubilization Method (Vehicle Control)
Objective: To confirm that the final concentration of all solvents and excipients used to dissolve the test compound does not, by itself, produce an effect in the assay.
Procedure:
-
Prepare Vehicle Stock: Create a "mock" stock solution containing the exact same ratio and type of solvents/excipients as your compound stock, but without the compound itself. For example, if your compound is in 100% DMSO, the vehicle stock is 100% DMSO. If it's in a 1:1 mix of DMSO:PEG 400, the vehicle stock is also a 1:1 mix of DMSO:PEG 400.
-
Prepare Highest Concentration Vehicle Control: In your assay, prepare a control sample where you add the same volume of the vehicle stock as you do for your highest concentration of the test compound.
-
Run Controls: Run this vehicle control alongside your untreated (negative) control, positive control, and experimental samples.
-
Analyze Results: The readout from the vehicle control should be statistically indistinguishable from the negative control. Any significant difference indicates that the vehicle itself is impacting the assay, and the formulation must be re-evaluated (e.g., by lowering the final solvent concentration).
Best Practices Checklist
-
✓ Always determine the maximum tolerable concentration of any solvent or excipient in your specific assay before beginning experiments.
-
✓ Start with the simplest method (DMSO) and add complexity only when necessary.[11]
-
✓ Prepare fresh dilutions from a concentrated stock for each experiment to avoid issues with compound stability or precipitation over time in dilute aqueous solutions.
-
✓ Always perform a final visual inspection of your working solutions under a light source to check for subtle precipitation or cloudiness before adding them to your assay.
-
✓ Always run the appropriate vehicle controls.[11]
-
✓ When possible, use sonication for initial dissolution to provide mechanical energy that helps break the crystal lattice.
References
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
ResearchGate. (2019). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18382796, this compound. PubChem. Available at: [Link]
-
El-Hachem, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Bakkali, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
Velagapudi, U. K., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available at: [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Simonsen, U., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing. Available at: [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Hafez, H. N., et al. (2009). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals. Available at: [Link]
Sources
- 1. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Preventing debromination of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine during reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on preventing the common and often frustrating issue of debromination during synthetic transformations. Our goal is to empower you with the scientific understanding and practical protocols needed to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound, and why is it a significant problem?
A: Debromination, specifically hydrodebromination, is a prevalent side reaction where the bromine atom at the C6 position of your thienopyrimidine core is replaced by a hydrogen atom. This is highly problematic as it consumes your starting material, leading to a reduced yield of your desired product.[1][2] Furthermore, the resulting 4-chloro-thieno[3,2-d]pyrimidine byproduct can have similar physical properties to your target molecule, complicating purification efforts.
The thieno[3,2-d]pyrimidine scaffold is an electron-deficient heteroaromatic system. Such systems, particularly N-heterocyclic halides, are known to be more susceptible to hydrodehalogenation side reactions in palladium-catalyzed cross-coupling processes.[2]
Q2: We are observing significant C6-debromination during our Suzuki-Miyaura coupling. What is the primary mechanism causing this, and how can we mitigate it?
A: The most widely accepted mechanism for debromination in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources within your reaction mixture, including the base, solvent (e.g., alcohols, or even trace water), or impurities in your reagents.
Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired debrominated product. Instead of undergoing transmetalation with your boronic acid, the aryl-palladium intermediate can react with the Pd-H species, leading to reductive elimination of the debrominated arene.
Mitigation Strategies for Suzuki-Miyaura Coupling:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong bases (e.g., NaOtBu) or those containing residual hydrides. | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] | Weaker bases are less likely to generate Pd-H species. K₃PO₄ is often an excellent choice for suppressing this side reaction.[2] |
| Solvent | Protic solvents (e.g., alcohols) or solvents prone to decomposition that can act as hydride sources (e.g., DMF at high temperatures).[4] | Employ aprotic solvents such as toluene, dioxane, or THF.[1][2] | These solvents are less likely to be a source of hydrides. Ensure your solvents are anhydrous and properly degassed. |
| Ligand | Less bulky or electron-poor ligands. | Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] | These ligands promote the desired reductive elimination of the cross-coupled product, making it kinetically more favorable than the debromination pathway.[1] |
| Temperature | High reaction temperatures. | Run the reaction at the lowest effective temperature (e.g., consider starting at 80 °C instead of 110 °C).[1] | Debromination can have a higher activation energy than the desired coupling, so lowering the temperature can favor product formation. |
| Reagents | Impure boronic acid or starting material. | Use high-purity reagents. Aryltrifluoroborates can sometimes be more robust and less prone to protodeboronation than boronic acids.[5] | Impurities can be sources of hydrides or interfere with the catalytic cycle. |
Q3: We are attempting a Buchwald-Hartwig amination at the C6 position and are seeing the debrominated starting material as the major byproduct. What adjustments should we make?
A: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is often traced back to the generation of Pd-H species.[6] The choice of base is particularly critical in this reaction.
Troubleshooting Buchwald-Hartwig Amination:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong alkoxide bases like NaOtBu or LiHMDS, especially at elevated temperatures. | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3] | These bases are less prone to promoting the formation of Pd-H species. |
| Ligand | Suboptimal ligand selection. | Employ bulky biarylphosphine ligands like XPhos, RuPhos, or SPhos.[7] | These ligands are well-established for promoting C-N bond formation and can outcompete the debromination pathway.[7] |
| Catalyst Precursor | Using a Pd(II) source that requires in-situ reduction. | Consider using a well-defined Pd(0) precatalyst or a precatalyst that readily forms the active Pd(0) species.[1] | This can lead to a more controlled initiation of the catalytic cycle. |
| Solvent | Aprotic polar solvents like DMF. | Use non-polar, aprotic solvents like toluene or dioxane.[1] | Minimizes potential hydride sources from the solvent. |
Visual Troubleshooting Guide
To assist in diagnosing and resolving debromination issues, please refer to the following workflow:
Caption: Competing catalytic pathways leading to desired product vs. debromination.
Experimental Protocols
Protocol 1: Debromination-Minimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize hydrodebromination.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol). [1]2. In a separate vial, prepare the catalyst system by adding the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add the catalyst and ligand to the reaction vial.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene (or 1,4-dioxane) (5 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q4: We are interested in performing a nucleophilic aromatic substitution (SNAr) at the C4-chloro position. Will debromination at C6 be an issue under these conditions?
A: Generally, debromination is less of a concern during nucleophilic aromatic substitution (SNAr) reactions compared to palladium-catalyzed cross-couplings. SNAr reactions do not typically involve organometallic intermediates or reducing conditions that would generate hydride species.
The 4-chloro position on the thieno[3,2-d]pyrimidine ring is activated for SNAr due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused thiophene ring. [8]You should be able to achieve selective substitution at the C4 position with various nucleophiles (e.g., amines, alkoxides, thiolates) without significant loss of the C6-bromo substituent, provided you avoid harsh, reductive conditions. [9]
References
-
Ansari, T. N., Choudhary, R. H., Plummer, S. V., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Retrieved from [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(15), 4789. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). IDEALS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3080. Retrieved from [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. Retrieved from [Link]
-
The Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
OChem Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2015). Recent Advances on Palladium Radical Involved Reactions. ACS Catalysis, 5(8), 4692–4708. Retrieved from [Link]
-
Zultanski, S. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9406–9415. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Loar, M. K., & Stille, J. K. (1981). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society, 103(14), 4174–4181. Retrieved from [Link]
-
D. K. T. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10986–11004. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4179. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound manufacturers and suppliers in india. IndiaMART. Retrieved from [Link]
-
El-Malah, A. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 15(11), 1332. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 6-Bromo-4-chlorothieno[3,2-D]pyrimidine synthesis
Technical Support Center: Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Last Updated: January 11, 2026
Welcome to the technical support guide for the synthesis of this compound (CAS No. 225385-03-5).[1] This document is intended for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic building block. As a key intermediate in the synthesis of various kinase inhibitors and pharmacologically active compounds, optimizing its preparation is crucial for efficient research and development workflows.
This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on the optimization of reaction time and temperature.
General Synthesis Workflow
The most reliable and common route to the thieno[3,2-d]pyrimidine core begins with a substituted 3-aminothiophene-2-carboxylate.[2] The overall strategy involves the sequential construction of the pyrimidine ring, followed by chlorination and regioselective bromination.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Thiophene Starting Material and Pyrimidine Ring Formation
Q1: What is the recommended starting material for synthesizing the thieno[3,2-d]pyrimidine core?
A1: The most common and versatile starting material is an alkyl 3-aminothiophene-2-carboxylate, such as methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4).[3] This scaffold provides the necessary amine and ester functionalities in the correct positions for cyclization into the pyrimidine ring. These starting materials can be synthesized via various methods, including the well-established Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[4][5]
Q2: I'm experiencing low yields during the pyrimidine ring formation from 3-aminothiophene-2-carboxylate. What are the common causes and solutions?
A2: Low yields in this cyclization step are a frequent issue. The primary cause is often incomplete reaction or formation of side products due to suboptimal conditions.
-
Causality: The reaction involves the condensation of the amino group with a one-carbon source (like formamide) to form an intermediate N-formyl derivative, which then undergoes intramolecular cyclization with the ester to form the pyrimidinone ring. High temperatures are required to drive this reaction to completion.
-
Troubleshooting Steps:
-
Reagent Quality & Excess: Use a large excess of formamide, which acts as both the reagent and the solvent. Ensure the formamide is of high purity and low water content. Heating the 3-aminothiophene-2-carboxylate starting material in refluxing formamide is a standard and effective procedure.[6]
-
Temperature and Reaction Time: This reaction typically requires high temperatures, often at the reflux temperature of formamide (~180-210°C). Monitor the reaction by TLC until the starting material is fully consumed. Insufficient heating time is a common reason for incomplete conversion.[7]
-
Alternative Reagents: If formamide proves problematic, other one-carbon sources can be used. For instance, reaction with urea at high temperatures (e.g., 160°C) can also yield the desired thieno[3,2-d]pyrimidin-4(3H)-one.[8]
-
Work-up Procedure: The product often precipitates upon cooling the reaction mixture. Ensure the mixture is cooled sufficiently (e.g., to room temperature or in an ice bath) to maximize precipitation before filtration. Washing the crude solid with water and then a non-polar solvent like hexane can help remove residual formamide and impurities.
-
Part 2: Chlorination and Bromination Steps
Q3: My chlorination step with phosphorus oxychloride (POCl₃) is incomplete or producing significant byproducts. How can I optimize it?
A3: This is a critical step where temperature and time are paramount. The goal is to convert the 4-hydroxy group (the keto-enol tautomer of the pyrimidinone) into the 4-chloro group.
-
Causality: POCl₃ acts as both the chlorinating agent and often the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Byproducts can arise from incomplete reaction or degradation at excessively high temperatures or prolonged reaction times.
-
Troubleshooting & Optimization:
-
Temperature Control: The reaction is typically performed at reflux (~110°C).[6] A temperature that is too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures for extended periods can lead to charring and decomposition. A controlled reflux for 6-14 hours is a good starting point.[6][8]
-
Use of a Base/Catalyst: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can accelerate the reaction and neutralize the HCl gas generated, preventing potential side reactions.[6][9] Using one equivalent of base per hydroxyl group is a common practice.[10]
-
Solvent-Free vs. Solvent: While using a large excess of POCl₃ is common, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures (e.g., 160°C) have been developed for scalability and to reduce waste.[9][10] For laboratory scale, using a high-boiling inert solvent like toluene is also an option.
-
Careful Work-up: The work-up procedure is critical for safety and yield. The reaction mixture must be cooled significantly before being quenched by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This is a highly exothermic process. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Q4: I am observing poor regioselectivity during the bromination of the thienopyrimidine core. How do I ensure bromination occurs specifically at the C6 position?
A4: Achieving high regioselectivity is key. The thiophene ring is electron-rich and susceptible to electrophilic substitution. The C6 position is generally the most activated site for electrophilic attack in the thieno[3,2-d]pyrimidine system.
-
Causality: The choice of brominating agent and reaction conditions determines the outcome. Milder, more selective agents are preferred to prevent over-bromination or substitution at other positions. The reaction should ideally be performed on the thieno[3,2-d]pyrimidin-4(3H)-one intermediate before the chlorination step, as the pyrimidinone form can help direct the electrophile.
-
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination. It provides a low, steady concentration of bromine, which minimizes side reactions. Using one equivalent of NBS is recommended to avoid di-bromination.
-
Solvent and Temperature: Performing the reaction in a polar aprotic solvent like DMF or acetic acid at room temperature or slightly elevated temperatures (e.g., 40-60°C) often provides the best results. The reaction should be monitored closely by TLC to avoid prolonged reaction times that might lead to byproducts.
-
Alternative Sequence: While brominating before chlorination is common, bromination of 4-chlorothieno[3,2-d]pyrimidine is also possible. However, the chloro group is deactivating, which may require harsher conditions (e.g., bromine in acetic acid), potentially leading to lower selectivity.[11] The recommended sequence is pyrimidinone formation -> bromination -> chlorination.
-
Part 3: Purification and Process Safety
Q5: What is the most effective method for purifying the final this compound product?
A5: The purity of the final product is essential for subsequent reactions. A combination of techniques is often most effective.
-
Initial Work-up: After quenching the chlorination reaction and extraction, washing the combined organic layers with brine and drying over anhydrous sodium sulfate or magnesium sulfate is standard.
-
Crude Purification: The crude product obtained after solvent evaporation can often be triturated with a non-polar solvent like hexane or a mixture of hexane/ethyl acetate. This helps to remove highly non-polar impurities and residual reagents.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is the most reliable method. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from closely related impurities.[12]
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an excellent final purification step to achieve high analytical purity.
Q6: What are the critical safety precautions when working with POCl₃?
A6: Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive chemical that requires strict safety protocols.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Reactivity: POCl₃ reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas. Ensure all glassware is scrupulously dry before use.
-
Quenching: As mentioned, quenching the reaction is the most hazardous step. The reaction mixture must be cooled to 0°C or below, and the addition to ice or a basic solution must be done slowly and cautiously, with adequate cooling and behind a blast shield.
-
Waste Disposal: All POCl₃ waste must be neutralized and disposed of according to institutional safety guidelines.
Optimized Reaction Parameters Summary
| Step | Reagent & Conditions | Temperature | Typical Time | Common Issues & Solutions |
| Pyrimidine Formation | 3-Aminothiophene-2-carboxylate, Formamide (excess) | Reflux (~190-210°C) | 12-18 h | Low Yield: Ensure complete dryness of reagents; use a large excess of formamide; confirm reaction completion with TLC.[6] |
| Bromination | Thieno[3,2-d]pyrimidin-4(3H)-one, NBS (1.05 eq.), DMF | 25-50°C | 2-4 h | Poor Selectivity: Use NBS instead of Br₂; control stoichiometry carefully to avoid over-bromination; monitor by TLC. |
| Chlorination | 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one, POCl₃ (excess), N,N-dimethylaniline (cat.) | Reflux (~110°C) | 6-14 h | Incomplete Reaction: Increase temperature or add a base (e.g., pyridine); ensure anhydrous conditions.[9][10] |
| Purification | Silica Gel Chromatography | N/A | N/A | Co-eluting Impurities: Use a slow gradient (e.g., 0-20% Ethyl Acetate in Hexane); consider recrystallization as a final step. |
Troubleshooting Workflow: Low Yield in Chlorination Step
Caption: Decision tree for troubleshooting low yields in the POCl₃ chlorination step.
References
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 3-amino-thiophene-2-carboxylate synthons 3a-e. ResearchGate. Available at: [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information (PMC). Available at: [Link]
- Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Google Search.
-
Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
- Process for bromination of pyrimidine. Google Patents.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The Chemistry of Thienopyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Solutions for Suzuki Reactions of Thienopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thienopyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important class of heteroaromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.
Thienopyrimidines are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, their successful functionalization via Suzuki coupling is often non-trivial. The electron-deficient nature of the pyrimidine ring, coupled with the potential for the nitrogen and sulfur atoms to coordinate with and deactivate the palladium catalyst, necessitates careful selection of catalysts, ligands, and reaction conditions.[4][5] This guide provides in-depth solutions to common problems encountered during these reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My Suzuki reaction with a bromothienopyrimidine is giving low or no yield. What are the likely causes and how can I improve it?
Low conversion is the most common issue and can stem from several factors, primarily related to catalyst activity and stability.
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of the C-Br bond on an electron-deficient thienopyrimidine ring to a Pd(0) center can be sluggish.[6][7] This is often the rate-determining step.
-
Solution: Employ a more active catalyst system. Switch from first-generation catalysts like Pd(PPh₃)₄ to more robust and active systems.
-
Use Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps.[8][9] These ligands stabilize the Pd(0) center and promote the formation of the active catalytic species.
-
Consider Precatalysts: Buchwald G3 or G4 precatalysts are often more efficient at generating the active Pd(0) species in situ compared to traditional Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which can lead to inefficient catalyst activation and side reactions.[7][8]
-
-
-
Catalyst Deactivation: The nitrogen and sulfur atoms within the thienopyrimidine core can act as Lewis bases, coordinating to the palladium center and inhibiting catalysis.[5]
-
Solution: Steric hindrance around the metal center can mitigate this issue.
-
-
Poor Solubility: Thienopyrimidine derivatives can have poor solubility in common Suzuki reaction solvents, leading to a heterogeneous mixture and slow reaction rates.[5][12][13]
-
Solution: Screen different solvent systems.
-
Aprotic Polar Solvents: While 1,4-dioxane is a common choice, consider alternatives like DMF, DME, or 2-MeTHF to improve the solubility of your substrates.[8][13] Toluene can also be effective, especially at higher temperatures.
-
Biphasic vs. Anhydrous: While aqueous bases are common, for substrates prone to decomposition or with poor water solubility, anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[8][14]
-
-
Issue 2: I'm observing significant amounts of dehalogenated thienopyrimidine as a byproduct. How can I suppress this side reaction?
Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction that consumes your starting material.[7][15]
Probable Causes & Solutions:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the solvent (e.g., alcohols), the base, or impurities.
-
Solution: Carefully select your reaction components.
-
Base Selection: Using a non-hydroxide base can be beneficial. K₃PO₄ is an excellent choice as it is less nucleophilic and generally provides good results. Cs₂CO₃ is another strong option, particularly for challenging couplings.[12]
-
Solvent Purity: Ensure you are using high-purity, dry solvents. If using an alcohol as a co-solvent, consider switching to a non-protic system.
-
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the opportunity for side reactions like dehalogenation.
-
Solution: Accelerate the transmetalation step.
-
Choice of Base: A strong base is required to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃ for this purpose.[16]
-
Water as a Co-solvent: In many cases, a small amount of water (e.g., in a 9:1 dioxane:water mixture) can accelerate transmetalation. However, this must be balanced with the risk of protodeboronation (see Issue 3).[17]
-
-
Issue 3: My boronic acid is decomposing, and I'm forming the corresponding arene as a byproduct (protodeboronation). What can I do?
Protodeboronation, the cleavage of the C-B bond, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[5][18]
Probable Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate the rate of protodeboronation.[18]
-
Solution: Optimize for milder conditions.
-
Lower Temperature: The use of highly active modern catalysts (e.g., Buchwald or PEPPSI type) can often allow the reaction to proceed at lower temperatures (e.g., 60-80 °C), which slows the rate of boronic acid decomposition.[8][18]
-
Milder Base: If using a strong base like NaOH, switch to a milder option like K₃PO₄ or K₂CO₃.[18]
-
-
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently unstable.
-
Solution: Use a more stable boronic acid derivative.
-
Boronate Esters: Pinacol (BPin) or neopentyl glycol esters are generally more stable towards protodeboronation than the corresponding free boronic acids.[7][8]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation and can be used in place of boronic acids. They slowly release the boronic acid under the reaction conditions.
-
-
Catalyst & Ligand Selection Workflow
The following diagram outlines a decision-making process for selecting a suitable catalyst and ligand system for a challenging thienopyrimidine Suzuki coupling.
Caption: A decision-tree for catalyst and ligand selection.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions of thienopyrimidines considered challenging?
There are two primary reasons:
-
Electronic Effects: The pyrimidine ring is electron-deficient, which can make the oxidative addition of a C-X bond to the Pd(0) catalyst slower compared to more electron-rich aromatic systems.[4][19]
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, effectively poisoning it and halting the catalytic cycle.[5]
Q2: What is the role of a bulky, electron-rich phosphine ligand like XPhos or SPhos?
These advanced ligands address the core challenges of coupling with heteroaromatics:
-
Electron-Donating: They increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the metal. This is crucial for activating the C-X bond on the electron-deficient thienopyrimidine ring.[4][6]
-
Steric Bulk: The large size of these ligands serves two purposes. First, it promotes the final reductive elimination step, which releases the product and regenerates the catalyst.[6][8] Second, it creates a sterically hindered environment around the palladium, which physically blocks the nitrogen or sulfur atoms of the thienopyrimidine from coordinating to and deactivating the catalyst.[9][10][11]
Q3: When should I use a Pd(0) source like Pd₂(dba)₃ versus a Pd(II) precatalyst like Pd(OAc)₂?
While both can be effective, modern practice favors well-defined precatalysts.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require an in situ reduction to the active Pd(0) state. This reduction process can be inefficient and sometimes leads to the formation of palladium black (inactive nanoparticles), reducing the amount of active catalyst in solution.[7]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are already in the correct oxidation state but can be unstable in air and may require careful handling.[8][20]
-
Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI): These are typically air-stable Pd(II) complexes that are designed to cleanly and efficiently generate a monoligated Pd(0) species under the reaction conditions. This leads to more reliable and reproducible results, often with lower catalyst loadings.[7][8]
Q4: How do I choose the right base for my reaction?
The base plays a critical role in the transmetalation step. The choice depends on the stability of your substrates.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough to promote transmetalation for a wide range of substrates but is generally considered milder than hydroxides, reducing the risk of side reactions like ester hydrolysis or protodeboronation.[16]
-
K₂CO₃ / Na₂CO₃ (Carbonates): These are common, inexpensive bases often used in aqueous solvent mixtures. They are effective for many standard couplings but may be less efficient for more challenging substrates.[16][21]
-
Cs₂CO₃ (Cesium Carbonate): A very strong and effective base, often used for difficult couplings where other bases fail. Its high solubility in organic solvents can be an advantage.[12]
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally not used in Suzuki reactions as they are typically not strong enough to facilitate the transmetalation step effectively.
Data Summary & Recommended Conditions
The following table provides a starting point for optimizing your Suzuki reaction with a thienopyrimidine halide.
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Buchwald G3/G4 Precatalyst (1-3 mol%) | Provides reliable and efficient generation of the active Pd(0) catalyst.[7][8] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligand accelerates key steps and prevents catalyst deactivation.[9] |
| Thienopyrimidine | Halide (Br, I > Cl) | Bromides and iodides are generally more reactive in the oxidative addition step than chlorides.[6][22] |
| Boron Reagent | Boronic Acid or Pinacol Ester (1.2-1.5 eq.) | Esters offer greater stability against protodeboronation.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Strong, non-nucleophilic bases that effectively promote transmetalation.[12][16] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF | Good for solubilizing substrates. Ensure solvents are rigorously degassed.[8] |
| Temperature | 80-110 °C | Higher temperatures may be needed, but start lower to minimize side reactions.[18] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[8] |
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling of a Bromothienopyrimidine
This protocol provides a robust starting point for the coupling of a bromothienopyrimidine with an arylboronic acid using a modern catalyst system.
Materials:
-
Bromothienopyrimidine derivative (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To the reaction vessel, add the bromothienopyrimidine, arylboronic acid, potassium phosphate, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for the Pharmaceutical Industry. John Wiley & Sons.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- Farhang, M., Akbarzadeh, A. R., & Ghadiri, A. M. (2022).
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Hurst, T. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6715-6731.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12133-12141.
- Ali, H. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2822.
- Valente, C., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(36), 7339-7345.
- ResearchGate. (2025).
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86325-86328.
- Sharma, A., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(12), 3183-3213.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Nakao, Y., & Hiyama, T. (2011). Chemoselective cross-coupling reactions. Chemical Society Reviews, 40(10), 4893-4901.
- GitHub. (2024).
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Cindrić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- Kumar, A., & Kumar, V. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Thomas, D. A., & Denmark, S. E. (2016).
- Emmett, E. J., & Willis, M. C. (2015). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Top. Chem.
- ResearchGate. (2025).
- ResearchGate. (2023). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Ikawa, T., & Saito, T. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265.
- ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (2025).
- Byrn, D., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2643-2646.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Wright, Z. V. F., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(12), 3364-3376.
- Cindrić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
- Khan, A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. Chemistry & Biodiversity, 20(8), e202300589.
- ResearchGate. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing impurities during the large-scale production of this critical intermediate. Our focus is on providing practical, field-proven insights to ensure the synthesis of a high-purity product.
I. Overview of the Synthetic Strategy
The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the initial construction of the thieno[3,2-d]pyrimidine core, followed by sequential halogenation. Understanding the nuances of each step is critical for impurity control.
A widely adopted synthetic pathway can be visualized as follows:
Caption: A typical synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.
A. Impurities Related to the Gewald Reaction (Formation of the Thiophene Ring)
Question 1: My initial 2-aminothiophene intermediate is showing low purity with significant side products. What are the likely causes and how can I mitigate this?
Answer:
The Gewald reaction, while robust, can be prone to side reactions if not properly controlled. The most common issues and their solutions are outlined below:
-
Causality: The primary cause of impurity formation in the Gewald reaction is often suboptimal reaction temperature and inefficient mixing. The reaction is exothermic, and localized overheating can lead to the formation of tars and dimeric by-products of the starting materials.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature profile, typically between room temperature and 50°C. Use a well-calibrated reactor with efficient cooling.
-
Slow Addition: Add the reactants, particularly the active methylene nitrile, portion-wise to the reaction mixture to control the exotherm.
-
Efficient Stirring: Due to the heterogeneous nature of the reaction involving elemental sulfur, vigorous and efficient stirring is crucial to ensure proper mass transfer and prevent localized hot spots.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While ethanol or methanol are common, exploring other solvents might be beneficial for specific substrates.
-
Potential Impurities from the Gewald Reaction:
| Impurity Name | Structure (Example) | Formation Mechanism |
| Unreacted Starting Materials | Varies | Incomplete reaction due to insufficient reaction time, temperature, or poor mixing. |
| Dimeric By-products | Varies | Self-condensation of the active methylene nitrile under basic conditions, especially at elevated temperatures. |
| Thiophene Isomers | Varies | Depending on the starting materials, formation of regioisomers of the desired 2-aminothiophene can occur. |
B. Impurities from Pyrimidine Ring Formation
Question 2: I am observing incomplete cyclization to the thieno[3,2-d]pyrimidin-4-one. What factors influence this step?
Answer:
The cyclization of the 2-aminothiophene derivative to form the pyrimidine ring is a critical step that can be hampered by several factors:
-
Causality: The reactivity of the C1 synthon (e.g., formamide, urea, formic acid) and the purity of the 2-aminothiophene intermediate are paramount. Impurities from the preceding Gewald reaction can interfere with the cyclization.[1]
-
Troubleshooting Steps:
-
Purity of Intermediate: Ensure the 2-aminothiophene intermediate is of high purity. Purification by recrystallization or column chromatography before cyclization is highly recommended.
-
Choice of Cyclizing Agent: For less reactive 2-aminothiophenes, consider using more reactive reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that can be cyclized with an amine.
-
Reaction Conditions: Optimize the reaction temperature and time. While heat is necessary, excessive temperatures can lead to decomposition. Microwave-assisted synthesis can sometimes offer better control and improved yields.
-
C. Impurities Arising from Halogenation Steps
Question 3: During the bromination of the thieno[3,2-d]pyrimidin-4-one, I am seeing multiple brominated species in my reaction mixture. How can I improve the selectivity?
Answer:
Controlling the regioselectivity of bromination is crucial for obtaining the desired 6-bromo isomer.
-
Causality: Over-bromination or bromination at undesired positions can occur due to the reactivity of the thienopyrimidine ring system and the choice of brominating agent and reaction conditions.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and relatively mild brominating agent that often provides good selectivity.
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for complete conversion, but a large excess will lead to di-brominated and other over-brominated impurities.
-
Temperature and Reaction Time: Perform the reaction at a controlled temperature and monitor the progress by a suitable analytical technique (e.g., HPLC, TLC) to stop the reaction once the desired product is formed.
-
Question 4: The final chlorination step using phosphorus oxychloride (POCl₃) is yielding a dark, impure product. What are the likely reasons and how can I improve the outcome?
Answer:
Chlorination with POCl₃ is an effective but aggressive reaction that requires careful execution to avoid the formation of impurities.[2]
-
Causality: The presence of moisture can lead to the formation of phosphoric acid and other by-products that can cause decomposition and discoloration. Incomplete reaction can leave behind the starting 6-bromothieno[3,2-d]pyrimidin-4-one.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the starting material and the reaction setup are scrupulously dry. Moisture reacts with POCl₃, reducing its efficacy and generating impurities.
-
Temperature Control: The reaction typically requires heating. Optimize the temperature to ensure complete conversion without causing decomposition.
-
Work-up Procedure: The quenching of the reaction mixture is critical. Slowly and carefully add the reaction mixture to ice-water or a cold basic solution to hydrolyze the excess POCl₃ and precipitate the product. A rapid, uncontrolled quench can lead to the formation of difficult-to-remove impurities.
-
Purification: The crude product often requires purification. Recrystallization from a suitable solvent or column chromatography can be employed to obtain the final product in high purity.
-
Common Impurities from Halogenation:
| Impurity Name | Structure (Example) | Formation Mechanism |
| 6-Bromothieno[3,2-d]pyrimidin-4-one | C₆H₃BrN₂OS | Incomplete chlorination. |
| Di-brominated species | C₆H₂Br₂N₂OS | Over-bromination. |
| Positional Isomers | C₆H₂BrClN₂S | Non-selective bromination. |
| Hydrolysis Product (6-Bromo-4-hydroxythieno[3,2-d]pyrimidine) | C₆H₃BrN₂OS | Hydrolysis of the 4-chloro group during work-up or storage. |
III. Analytical Methods for Impurity Profiling
A robust analytical methodology is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
A. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary techniques for separating the desired product from its impurities.
Recommended HPLC/UPLC Method Parameters (Starting Point):
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 1.8-5 µm | Provides good retention and selectivity for aromatic and heterocyclic compounds. Phenyl-Hexyl columns can offer alternative selectivity for halogenated isomers.[3] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase to elute more retained impurities. | A gradient is necessary to separate compounds with a wide range of polarities. |
| Detection | UV at 254 nm and 280 nm | The thienopyrimidine core has strong UV absorbance in this range. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
B. Mass Spectrometry (MS)
Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities.
-
Electrospray Ionization (ESI): Typically used in positive ion mode to obtain the molecular weight of the impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, which can be used to determine the elemental composition of an impurity.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of impurities.
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling patterns can help identify the positions of substituents.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for identifying the exact structure of an impurity, especially for positional isomers.[4]
A logical workflow for impurity identification and control is presented below:
Caption: A systematic workflow for impurity identification and control.
IV. References
-
Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. (2025). Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. (2014). Available at: [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. (2025). Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. (2021). Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. (2023). Available at: [Link]
-
The Chemistry of Thienopyrimidines. ResearchGate. (2025). Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. (2015). Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. (2015). Available at: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. (2024). Available at: [Link]
-
Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed. (2019). Available at: [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. (2015). Available at: [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem. Available at: [Link]
-
Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. TSI Journals. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. MDPI. (2015). Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. (2011). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. futurity-proceedings.com [futurity-proceedings.com]
Technical Support Center: Refinement of Work-up Procedures for 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Reactions
Welcome to the Technical Support Center for the synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important heterocyclic compound. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments, providing not just procedural steps but also the underlying scientific rationale to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound, and how does it influence the work-up procedure?
A1: The synthesis of this compound typically follows a multi-step sequence that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common route involves the Gewald reaction to form a 2-aminothiophene derivative, which is then cyclized and subsequently halogenated.
This multi-step nature means that impurities can be carried over from each step. Therefore, the work-up procedure at each stage is critical for the overall success of the synthesis. For instance, unreacted starting materials or side products from the Gewald reaction can interfere with the subsequent cyclization and chlorination steps. The final work-up for this compound is designed to remove excess chlorinating agent, inorganic salts, and any remaining organic impurities.
Q2: My crude product after the chlorination step is a dark, oily residue instead of a solid. What could be the cause, and how should I proceed with the work-up?
A2: An oily crude product often indicates the presence of impurities that are depressing the melting point of your target compound. Potential causes include:
-
Residual Solvents: Incomplete removal of high-boiling point solvents like DMF or dioxane.
-
Excess Chlorinating Agent: Lingering phosphorus oxychloride (POCl₃) or its byproducts.
-
Formation of Side Products: Incomplete reaction or side reactions leading to a mixture of compounds.
Troubleshooting Steps:
-
Ensure Complete Quenching: The reaction should be thoroughly quenched by slowly adding it to a mixture of ice and water. This will hydrolyze any remaining POCl₃.
-
Solvent Extraction: Instead of direct filtration, perform a liquid-liquid extraction. Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The choice of solvent is crucial; it should readily dissolve your product while minimizing the dissolution of highly polar impurities.
-
Aqueous Washes: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in the removal of water).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and then concentrate under reduced pressure. If an oil persists, co-evaporation with a low-boiling point solvent like toluene can help remove residual high-boiling point impurities.
Q3: I am observing multiple spots on the TLC of my crude this compound. What are the likely impurities, and how can I purify my compound?
A3: The presence of multiple spots on TLC indicates a mixture of compounds. The likely impurities depend on the specific reaction conditions but can include:
-
Starting Material: Unreacted 6-bromothieno[3,2-d]pyrimidin-4(3H)-one.
-
Hydrolyzed Product: 6-Bromo-4-hydroxythieno[3,2-d]pyrimidine, formed by the reaction of the product with water during work-up.
-
Over-brominated or under-brominated species: If the bromination step was not selective.
Purification Strategy:
Column chromatography is the most effective method for separating these closely related compounds. A silica gel stationary phase is typically used. The mobile phase should be optimized by TLC, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
| Compound | Typical Rf Value (Hexane:EtOAc 4:1) | Notes |
| This compound | Higher Rf | Less polar |
| 6-bromothieno[3,2-d]pyrimidin-4(3H)-one | Intermediate Rf | More polar than the product |
| 6-Bromo-4-hydroxythieno[3,2-d]pyrimidine | Lower Rf | Most polar due to the hydroxyl group |
Recrystallization can also be an effective purification method if the impurities are present in small amounts. Suitable solvents for recrystallization need to be determined experimentally but could include ethanol, isopropanol, or a mixture of solvents like DCM/hexane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, product loss during work-up. | Monitor the reaction by TLC to ensure completion. Be careful during extractions to avoid loss of product in the aqueous layer. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. |
| Product is insoluble in common organic solvents | The product may have precipitated out with inorganic salts. | Wash the crude solid with water to remove inorganic salts. If the product is still insoluble, it may be very pure. Check the melting point and spectroscopic data. |
| Inconsistent results between batches | Variations in reagent quality, reaction time, or temperature. | Use reagents from the same supplier and lot if possible. Strictly control reaction parameters. |
| Hydrolysis of the 4-chloro group during work-up | The 4-chloro position on the pyrimidine ring is susceptible to nucleophilic attack by water, especially under basic conditions or at elevated temperatures.[1] | Work-up should be performed at low temperatures (e.g., using an ice bath). Avoid prolonged exposure to aqueous basic conditions. |
Experimental Protocols
Protocol 1: Work-up Procedure for the Chlorination of 6-bromothieno[3,2-d]pyrimidin-4(3H)-one
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
Precipitation/Extraction:
-
If a solid precipitates: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts. Dry the solid under vacuum.
-
If an oil forms or no solid precipitates: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
-
Aqueous Washes (for extraction): Combine the organic layers. Wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Visualizing the Workflow
Diagram 1: General Synthesis and Work-up Flow for this compound
Caption: Synthetic and work-up workflow.
Diagram 2: Troubleshooting Logic for Oily Crude Product
Caption: Troubleshooting for oily product.
Physicochemical Properties for Reference
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂S | PubChem[2] |
| Molecular Weight | 249.52 g/mol | PubChem[2] |
| CAS Number | 225385-03-5 | PubChem[2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores.
- Bugge, S., et al. (2014). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 50, 1177.
- Al-Warhi, T., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Poirier, D., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis.
- PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine.
- Verma, A., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- El-Enany, M., et al. (2022).
- Jones, K. L., et al. (2018).
Sources
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of biological assays and achieve robust, reproducible results. The inherent variability of biological systems, coupled with the specific chemical properties of thienopyrimidine compounds, can present unique challenges. This resource aims to equip you with the knowledge to anticipate, identify, and resolve these issues effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when working with this compound derivatives.
Q1: What are the most critical factors to consider regarding the quality of this compound derivatives for ensuring assay reproducibility?
A1: The purity and stability of your compound are paramount. Even trace impurities can have significant biological effects, leading to misleading or irreproducible results.[1][2]
-
Purity: Always use compounds with the highest possible purity, verified by analytical methods like HPLC and NMR.[3] A purity of >95% is generally recommended for initial screening, with >98% for lead optimization studies. Low-purity compounds can introduce contaminants that may interfere with the assay or possess their own biological activity.[1]
-
Stability: this compound derivatives can be susceptible to degradation. It is crucial to follow the supplier's storage recommendations, typically at -20°C or -80°C, and to minimize freeze-thaw cycles. Prepare fresh stock solutions and use them within a defined period.
-
Solubility: Poor solubility is a common issue that can lead to compound precipitation and inaccurate concentrations.[4] Always determine the optimal solvent and concentration range for your specific assay conditions.
Q2: My IC50 values for a this compound-based kinase inhibitor vary significantly between experiments. What are the likely causes?
A2: Fluctuations in IC50 values are a frequent manifestation of poor reproducibility. Several factors can contribute to this:
-
ATP Concentration: In competitive kinase assays, the concentration of ATP is a critical parameter.[5] If your thienopyrimidine derivative is an ATP-competitive inhibitor, variations in the ATP concentration in your assay buffer will directly impact the apparent IC50 value.[5] It is recommended to use an ATP concentration that is close to the Km value for the specific kinase.[5]
-
Enzyme Activity: The specific activity of your kinase preparation can vary between batches or due to storage conditions. Always qualify new batches of enzyme and handle them according to the manufacturer's instructions. Autophosphorylation of the kinase can also affect its activity and should be considered.[5][6]
-
Assay Components: Inconsistencies in the source or lot of reagents, such as buffers, substrates, and detection reagents, can introduce variability.[7]
-
Cell-Based vs. Biochemical Assays: A significant discrepancy between biochemical and cell-based assay results is common.[8] This can be due to factors like cell membrane permeability, efflux pumps, and intracellular metabolism of the compound.[8]
Q3: I'm observing high background noise or false positives in my high-throughput screen (HTS) with a thienopyrimidine library. What are the potential sources of interference?
A3: High-throughput screens are particularly susceptible to artifacts.[9][10] Thienopyrimidine derivatives, like many small molecules, can interfere with assay detection systems.[11]
-
Autofluorescence: Some compounds are inherently fluorescent and can interfere with fluorescence-based assays, leading to false positives.[9]
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay, be aware that some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result for inhibitors of the upstream pathway.[11][12]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or interfere with the assay readout.[12]
-
Reactivity: The chemical structure of some thienopyrimidine derivatives may contain reactive moieties that can covalently modify proteins in the assay, leading to nonspecific effects.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental problems.
Guide 1: Inconsistent Results in Cell-Based Assays
Cell-based assays introduce a higher level of biological complexity and, consequently, more potential sources of variability.[13][14]
Problem: High well-to-well variability in cell viability or proliferation assays.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Cell Seeding | Uneven distribution of cells across the plate leads to variations in cell number per well.[15] | Ensure a homogenous cell suspension before and during seeding. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[16] |
| Edge Effects | Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.[16] | Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. |
| Cell Health and Passage Number | Cells that are unhealthy, have been passaged too many times, or are overly confluent will respond differently to treatment.[15][17] | Use cells within a defined, low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[16] Regularly check for mycoplasma contamination. |
| Compound Precipitation | The thienopyrimidine derivative may be precipitating out of solution in the culture media. | Visually inspect wells for precipitation under a microscope. Determine the compound's solubility limit in your specific cell culture medium. |
Experimental Workflow for Optimizing Cell-Based Assays:
Caption: Workflow for reproducible cell-based assays.
Guide 2: Discrepancies in Kinase Inhibition Assays
Kinase assays are a common application for this compound derivatives, many of which are designed as kinase inhibitors.[18][19][20]
Problem: The inhibitor shows high potency in a biochemical assay but is inactive in a cell-based assay.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target. | Consider using cell lines with known differences in membrane transporter expression. If the compound structure is amenable, medicinal chemistry efforts could focus on improving permeability. |
| Efflux by Cellular Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. | Test the inhibitor in the presence of known efflux pump inhibitors. |
| Intracellular Metabolism | The compound may be rapidly metabolized into an inactive form within the cell. | Perform metabolic stability assays using liver microsomes or cell lysates. |
| High Intracellular ATP | The high concentration of ATP in the cellular environment (millimolar range) can outcompete ATP-competitive inhibitors. | This is an inherent challenge. Consider developing assays that measure target engagement within the cell, such as NanoBRET™.[8] |
Signaling Pathway Considerations for Kinase Inhibitors:
When a thienopyrimidine derivative is designed to inhibit a specific kinase, it's crucial to understand the downstream effects. For example, inhibiting a kinase in a key signaling pathway should lead to a measurable change in the phosphorylation of a downstream substrate.
Caption: Inhibition of a kinase signaling pathway.
Guide 3: Troubleshooting Compound-Specific Issues
The inherent chemical properties of this compound derivatives can directly impact assay performance.
Problem: Compound appears to have non-specific effects or high cytotoxicity at active concentrations.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Purity | Impurities may be responsible for the observed off-target effects or toxicity.[1][21] | Re-purify the compound and confirm its purity by at least two independent analytical methods. |
| Solubility Issues | Compound precipitation can cause light scattering in optical assays and can be cytotoxic to cells.[4] | Determine the aqueous solubility of the compound and ensure that all assay concentrations are well below this limit. The use of a small percentage of DMSO is common, but its final concentration should be kept consistent across all wells and at a non-toxic level (typically <0.5%). |
| Chemical Reactivity | The compound may be reacting with components of the assay medium or with cellular components nonspecifically. | Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. |
| Assay Artifacts | The compound may be interfering with the detection method of the assay.[4][10] | Run counter-screens to identify assay artifacts. For example, in a luciferase-based assay, test the compound directly against purified luciferase enzyme. |
III. Protocols for Key Experiments
To ensure reproducibility, it is essential to follow standardized and well-documented protocols.
Protocol 1: Determination of Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be consistent across all samples.
-
Incubate the solutions under the same conditions as the planned assay (e.g., 37°C for 1 hour).
-
Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, measure the light scattering of the solutions using a plate reader.
-
Determine the highest concentration at which no precipitation or significant light scattering is observed. This is the upper limit of the compound's solubility under your assay conditions.
Protocol 2: Standard Kinase Inhibition Assay
This is a general template that should be optimized for the specific kinase and substrate.
-
Prepare the kinase reaction buffer: This typically includes a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and any other necessary co-factors.
-
Prepare serial dilutions of the this compound derivative in the reaction buffer containing a consistent final concentration of DMSO.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the compound dilutions to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or radiometric assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Conclusion
Addressing poor reproducibility in biological assays requires a systematic and multi-faceted approach. By carefully considering the purity and handling of your this compound derivatives, optimizing and standardizing your assay protocols, and being vigilant for potential artifacts, you can significantly improve the reliability and robustness of your experimental data. This technical support center serves as a starting point for troubleshooting. Remember that meticulous documentation of all experimental parameters is crucial for identifying sources of variability and ensuring the long-term integrity of your research.
References
- Vertex AI Search. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
- PeploBio. (2024, May 29).
- Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?.
- NCBI. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH.
- SRI International.
- Kosheeka. (2019, August 24).
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible.
- Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
- DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
- Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem.
- PubMed Central. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. NIH.
- NIH. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- Marin Biologic Laboratories. (n.d.).
- PubMed. (2020, April). Frequent hitters: nuisance artifacts in high-throughput screening.
- Atom Scientific Ltd. (n.d.).
- PubMed Central. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. NIH.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research.
- PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH.
- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH.
- Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry.
- PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Chemical Purity: The Importance of Assays and Quality Control.
- Unspecified Source. (2022, March 16). Why Is Purity Important In Chemistry?.
- Reaction Biology. (2024, August 13).
- Unspecified Source. (2025, August 7). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
- ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
- PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- NIH. (n.d.).
- PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.
- BLDpharm. (n.d.). 225385-03-5|this compound.
- AChemBlock. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine 97%.
- Sunway Pharm Ltd. (n.d.). 6-bromo-4-chloro-1H-pyrrolo[3,2-d]pyrimidine.
- ChemicalBook. (2025, July 24). This compound.
- ChemWhat. (n.d.). This compound CAS#: 225385-03-5.
- NIH. (2022, March 27). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
- ResearchGate. (2022, March 24). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
- MDPI. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
- PubMed. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
- ResearchGate. (2025, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
Sources
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 14. Biological assay development and validation - SRI [sri.com]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
- 17. almaden.io [almaden.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a significant side reaction where two identical molecules of a coupling partner react with each other. For instance, in a Suzuki reaction, two molecules of your organoboron reagent can dimerize. This unwanted reaction consumes your valuable starting materials, leading to a lower yield of the desired cross-coupled product. Furthermore, the resulting symmetrical byproducts can complicate the purification process.
Q2: What are the primary drivers of homocoupling in my palladium-catalyzed cross-coupling reactions?
A2: The main factors promoting homocoupling are the presence of oxygen and palladium(II) species in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to facilitate the homocoupling of organoboron compounds in Suzuki reactions.[1][2] Similarly, in Sonogashira couplings, oxygen can promote the oxidative homocoupling of terminal alkynes, a reaction often referred to as Glaser coupling.[1]
Q3: I'm observing significant homocoupling. What are the first and most critical steps I should take to minimize it?
A3: To effectively reduce homocoupling, it is imperative to maintain a strictly inert atmosphere throughout your experiment. This involves thoroughly degassing your solvent and reaction vessel and conducting the reaction under a blanket of an inert gas like nitrogen or argon.[1] Using a Pd(0) catalyst source directly, or ensuring the complete in situ reduction of a Pd(II) precatalyst, is also highly beneficial.[1][3]
Q4: How does the choice of my palladium source impact the extent of homocoupling?
A4: The selection of the palladium source has a considerable effect on the formation of homocoupling byproducts.[3] Pd(II) sources, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can directly promote homocoupling because they require reduction to the active Pd(0) state. This reduction can occur through the dimerization of two boronic acid molecules.[2][3] In contrast, Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without a preceding reduction step.[3] Advanced precatalysts, such as Buchwald's G3 and G4 precatalysts, are specifically designed for the clean and efficient generation of the active Pd(0) species, which helps to suppress side reactions like homocoupling.[3]
II. Troubleshooting Guide for Cross-Coupling Reactions
This section provides detailed troubleshooting strategies for specific cross-coupling reactions involving this compound.
Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the homocoupling of the organoboron reagent is a common side reaction.
Probable Causes & Solutions
| Probable Cause | Solution | Scientific Rationale |
| Oxygen Contamination | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. A subsurface sparge with nitrogen prior to catalyst addition can be particularly effective.[4][5] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II). Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to homocoupling and the formation of Pd(0).[4] |
| Incomplete Reduction of Pd(II) Precatalyst | Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to the reaction mixture.[4][5] | The direct use of a Pd(0) source bypasses the need for an in-situ reduction step that can be a source of homocoupling. A mild reducing agent helps to ensure that the palladium is predominantly in the active Pd(0) state.[4] |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[3] | The steric bulk of these ligands can hinder the formation of palladium intermediates that lead to homocoupling. Their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[3][6] |
| Suboptimal Base or Temperature | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider lowering the reaction temperature. | The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling.[7] Weaker bases or lower temperatures may selectively slow down the homocoupling pathway. |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Inert Atmosphere Preparation: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool under a stream of nitrogen or argon.
-
Reagent Preparation: Add this compound, the boronic acid derivative, and the base (e.g., K₃PO₄) to the reaction flask.
-
Solvent Degassing: Add the chosen solvent (e.g., 1,4-dioxane/water mixture) to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
Issue 2: Low Yield and Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp and sp² hybridized carbons. However, the oxidative homocoupling of the terminal alkyne is a frequent side reaction.
Probable Causes & Solutions
| Probable Cause | Solution | Scientific Rationale |
| Oxygen Contamination | As with Suzuki coupling, the rigorous exclusion of oxygen is critical. Use degassed solvents and maintain an inert atmosphere.[1] | Oxygen promotes the oxidative dimerization of terminal alkynes, especially in the presence of a copper co-catalyst.[1] |
| Inappropriate Copper Co-catalyst Concentration | Minimize the amount of the copper(I) salt (e.g., CuI) or consider running the reaction under copper-free conditions if possible.[1] | While Cu(I) is a co-catalyst for the Sonogashira reaction, it is also a key promoter of Glaser coupling.[1] |
| Amine Base Selection | The choice of amine base can influence the extent of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can be screened.[1] | The basicity and coordinating ability of the amine can affect the rates of both the desired cross-coupling and the undesired homocoupling. |
| Slow Cross-Coupling Kinetics | Ensure an efficient palladium catalyst and ligand system is used to accelerate the main reaction.[1] | If the desired cross-coupling is slow, the terminal alkyne has more opportunity to undergo homocoupling. |
Issue 3: Site Selectivity Challenges with this compound
The presence of two different halogen atoms on the thienopyrimidine core introduces the challenge of site selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Strategies for Controlling Site Selectivity
-
Reaction Conditions: By carefully controlling the reaction temperature and time, it is often possible to achieve selective coupling at the more reactive C-Br position.
-
Ligand Control: The use of specific ligands can influence the site selectivity of the reaction. For some dihalogenated heteroarenes, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at positions that are typically less reactive.[8][9]
-
Catalyst System: The nature of the palladium catalyst itself can play a role. For instance, mononuclear palladium species might favor one site, while multinuclear palladium clusters or nanoparticles could exhibit different selectivity.[10][11]
Visualizing the Problem: The Catalytic Cycle and Homocoupling
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing homocoupling side reaction promoted by Pd(II) species, which can be formed by the oxidation of the active Pd(0) catalyst by oxygen.
Decision-Making Workflow for Minimizing Homocoupling
Caption: A troubleshooting workflow to systematically address and minimize homocoupling in cross-coupling reactions.
III. References
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from
-
NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from
-
ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Retrieved from
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing the Stability of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-4-chlorothieno[3,2-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of handling and stabilizing these potent heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the intrinsic stability of the this compound scaffold.
Q1: What are the primary degradation pathways for this compound derivatives?
A: The this compound core possesses several reactive sites susceptible to degradation under common experimental and storage conditions. The primary pathways of concern are:
-
Hydrolysis of the 4-Chloro Group: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] In the presence of water or other nucleophiles (e.g., buffers containing primary or secondary amines), this chlorine can be displaced to form the corresponding 4-hydroxy (thienopyrimidinone) or 4-amino derivatives. This is often the most rapid degradation pathway in protic solvents.
-
Oxidative Degradation: The thiophene ring is electron-rich and can be susceptible to oxidation, potentially leading to the formation of sulfoxides or other ring-opened artifacts. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light. Studies on related thienopyridine drugs have shown that oxidative degradation is a significant pathway.[2][3]
-
Photodegradation: Many fused heterocyclic systems, especially those containing halogens, can be light-sensitive.[4] UV or even ambient light can provide the energy to initiate radical reactions, leading to debromination, dechlorination, or polymerization. Some thienopyrimidine derivatives have been specifically investigated for their phototoxic properties, which underscores their light sensitivity.[5]
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures used in some synthetic steps (e.g., high-temperature distillations or prolonged heating in high-boiling solvents) can lead to decomposition.[6]
Understanding these potential pathways is the first step in designing robust experiments and stable formulations.
Q2: How do the bromo and chloro substituents specifically influence the stability of the thienopyrimidine core?
A: The halogen substituents have distinct and significant electronic effects on the fused ring system:
-
4-Chloro Substituent: The chlorine atom is an electron-withdrawing group that activates the pyrimidine ring for nucleophilic attack. This makes the C4 position the most common site for degradation via hydrolysis or substitution, as previously mentioned.[1] Its displacement is often the primary stability concern in solution.
-
6-Bromo Substituent: The bromine atom on the thiophene ring also withdraws electron density, which can influence the overall electronic character and reactivity of the scaffold. While the C-Br bond is generally more stable than the C-Cl bond in terms of nucleophilic substitution on this ring system, it can be susceptible to reductive cleavage or participate in photolytic degradation pathways.[7] The presence of halogens can also impact the hydrophobicity and, consequently, the binding affinity of the molecule in biological systems, which is an important consideration in drug development.[8][9]
Q3: What are the optimal storage conditions for solid and solution-based this compound derivatives?
A: Based on the known degradation pathways, the following storage conditions are recommended to maximize shelf-life:
| Condition | Solid State | In Solution | Rationale |
| Temperature | -20°C to 4°C | -20°C to -80°C | Reduces the rate of all chemical degradation pathways.[3] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[2] |
| Light | Amber vials or opaque containers | Amber vials or foil-wrapped tubes | Protects against photodegradation.[4][5] |
| Moisture | Desiccated environment | Anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane) | Prevents hydrolysis of the 4-chloro group.[1] |
Causality: The primary driver for these stringent conditions is the reactivity of the 4-chloro group. Storing the compound in an anhydrous, aprotic solvent like DMSO under an inert atmosphere at low temperatures provides the best defense against the most common degradation routes. For solid-state storage, protection from light and moisture is paramount.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you may encounter during your research.
Problem: My compound is showing rapid degradation in my mobile phase during HPLC analysis, evidenced by peak tailing, splitting, or the appearance of new peaks.
A: This is a common and frustrating issue, often stemming from the reactivity of the 4-chloro group with components of the mobile phase.
Immediate Diagnostic Steps:
-
Analyze the Mobile Phase: Are you using a protic solvent like methanol or water? Is your buffer nucleophilic (e.g., phosphate or acetate at certain pH values)? These are the most likely culprits.
-
Run a Time-Course Study: Inject your sample onto the HPLC immediately after preparation and then again after letting it sit in the autosampler for 1, 2, and 4 hours. A progressive increase in impurity peaks or a decrease in the main peak area confirms on-instrument degradation.
Solutions & Scientific Rationale:
-
Switch to an Aprotic Solvent: If possible, dissolve your sample in 100% acetonitrile or THF for injection. This minimizes the presence of nucleophiles.
-
Modify the Mobile Phase:
-
Lower the pH: Hydrolysis is often base-catalyzed. Acidifying the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) can significantly slow the rate of hydrolysis.
-
Avoid Nucleophilic Buffers: Replace phosphate or acetate buffers with a non-nucleophilic alternative if buffer capacity is essential for your separation.
-
-
Decrease Residence Time: Use a shorter analysis method and ensure the autosampler is cooled to ~4°C to slow degradation kinetics while samples are waiting for injection.
Workflow for Troubleshooting HPLC Stability
Caption: Troubleshooting workflow for HPLC analysis instability.
Problem: I am observing the formation of an unexpected, more polar impurity in my reaction mixture upon workup or purification.
A: This impurity is very likely the 4-hydroxy byproduct (thienopyrimidinone) resulting from the hydrolysis of the 4-chloro group.
Causality & Confirmation:
-
Workup Conditions: Aqueous workups, especially those involving basic solutions (e.g., sodium bicarbonate washes), create a highly favorable environment for this hydrolysis.
-
Purification: Purification via silica gel chromatography can also be problematic. Residual water on the silica surface and the use of protic eluents (like methanol in a DCM/MeOH system) can cause significant on-column degradation.
-
Confirmation: The most definitive way to confirm the identity of the impurity is by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of Cl (35.45 u) with OH (17.01 u), resulting in a net mass decrease of ~18.44 u.
Preventative Protocols:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica and concentrating it directly.
-
Careful pH Control: If an aqueous wash is unavoidable, use mildly acidic water or brine and work quickly at low temperatures. Avoid basic washes entirely if the downstream chemistry allows.
-
Alternative Purification:
-
Recrystallization: This is the ideal method if a suitable solvent system can be found, as it avoids prolonged contact with stationary phases.
-
"Dry" Chromatography: Use rigorously dried solvents and consider adding a small percentage of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites on the silica gel. Alternatively, use a less protic stationary phase like alumina.
-
Section 3: Protocols for Proactive Stability Assessment
Proactively understanding the stability of your specific derivative is crucial for successful drug development. Forced degradation studies are an essential tool for this purpose.[10][11][12]
Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability profile under various stress conditions, as recommended by ICH guidelines.[2]
Objective: To identify the likely degradation products and pathways for a novel this compound derivative.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your test compound in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. (Base hydrolysis is expected to be rapid).
-
Oxidative Stress: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Stress (Solution): Dilute in a 50:50 acetonitrile:water mixture. Incubate at 60°C for 24 and 48 hours.
-
Photolytic Stress (Solid & Solution): Expose the solid compound and a solution (in quartz cuvettes) to a photostability chamber with a light source conforming to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. A gradient method is typically required to separate the parent compound from its degradants.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify the mass of the major degradation products using MS data to propose their structures.
-
Determine the "peak purity" of the parent compound under each stress condition using a photodiode array (PDA) detector to ensure co-elution is not occurring.
-
Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Section 4: References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023). PubMed Central.
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. (2021). National Institutes of Health.
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ResearchGate.
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021). Semantic Scholar.
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate.
-
Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. (2020). ACS Publications.
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025). ResearchGate.
-
Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (N/A). ResearchGate.
-
Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. (2025). Synfacts.
-
Haloselectivity of Heterocycles. (N/A). Baran Lab, Scripps Research.
-
Scheme of pyrimidine degradation pathways showing the four steps and... (N/A). ResearchGate.
-
Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. (N/A). PubMed.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (N/A). National Institutes of Health.
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (N/A). National Institutes of Health.
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate.
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed.
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers.
-
Synthesis and in vitro evaluation of a novel thienopyrimidine with phototoxicity towards rat glioma F98 cells. (N/A). ResearchGate.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. (N/A). PubChem.
-
Synthesis of Some Thienopyrimidine Derivatives - PMC. (N/A). National Institutes of Health.
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. (N/A). PubChem.
-
Buy 6-bromo-4-chlorothieno[2,3-d]pyrimidine from Chongqing Chemdad. (N/A). ECHEMI.
-
This compound. (N/A). BLDpharm.
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). MDPI.
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering.
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine 97%. (N/A). AChemBlock.
-
This compound. (2025). ChemicalBook.
-
IMPROVED AND SCALABLE PREPARATION OF 6-BROMO-4-CHLOROTHIENO[2,3-d]PYRIMIDINE. (2014). Chemistry of Heterocyclic Compounds.
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (N/A). MDPI.
Sources
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencegate.app [sciencegate.app]
- 12. ajrconline.org [ajrconline.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine in Synthesis
Introduction: The Strategic Importance of the Thienopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutic innovation. The thienopyrimidine scaffold is a prime example of such a "privileged" structure.[1][2] Formed by the fusion of a thiophene and a pyrimidine ring, these bicyclic heterocycles bear a crucial structural resemblance to endogenous purine bases like adenine and guanine.[1][3] This mimicry allows them to effectively interact with a wide array of biological targets, particularly kinases, making them a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[4][5]
The versatility of the thienopyrimidine core is further amplified by the existence of its constitutional isomers, primarily the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine systems. While seemingly subtle, the difference in the fusion of the five-membered thiophene ring to the six-membered pyrimidine ring profoundly impacts the molecule's electronic properties, reactivity, and, ultimately, its biological activity.
This guide provides an in-depth comparison of two strategically vital, halogenated building blocks: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine . We will dissect their structural nuances, compare their synthetic accessibility, and analyze their differential reactivity, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage these powerful intermediates.
Structural and Physicochemical Distinctions
The core difference between the two title compounds lies in the orientation of the thiophene ring relative to the pyrimidine. In the [3,2-d] isomer, the thiophene is fused across the 'd' face of the pyrimidine, creating a more linear arrangement. In contrast, the [2,3-d] isomer features fusion across the 'd' face, resulting in a more angular geometry. This fundamental structural divergence influences the electron distribution and steric environment of the entire molecule.
Caption: Synthetic Workflow for the [3,2-d] Isomer.
Experimental Protocol: Synthesis of this compound
-
Formylation: 2-Amino-5-bromothiophene-3-carbonitrile is refluxed in formic acid for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield N-(5-bromo-3-cyanothiophen-2-yl)formamide.
-
Cyclization and Chlorination: The formamide intermediate is then treated with phosphorus oxychloride (POCl₃) and heated to reflux for 2-3 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed thoroughly with water, and recrystallized (e.g., from ethanol) to afford pure this compound.
Synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
The synthesis of the [2,3-d] isomer often begins with a suitably substituted pyrimidine, onto which the thiophene ring is constructed. An improved and scalable preparation has been reported, highlighting its utility as a precursor for kinase inhibitors. [6]
Caption: Differential Reactivity Pathways.
Case Study: Synthesis of ErbB Kinase Inhibitors
A pivotal study in the development of covalent modifiers for ErbB kinases highlights the practical implications of choosing between these isomers. B[7]oth this compound and its [2,3-d] counterpart were used as starting materials.
Protocol:
-
SNAr Reaction: The 4-chloro group of each isomer was displaced by reaction with an appropriately substituted aniline (e.g., 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline) in refluxing isopropanol with a catalytic amount of acid. 2[7]. Sonogashira Coupling: The resulting 6-bromo intermediates were then subjected to a Sonogashira coupling with a terminal alkyne to install the crucial 6-ethynyl group, which acts as a Michael acceptor for covalent bond formation with the target kinase.
[7]This work demonstrated that while both scaffolds could produce potent inhibitors, the specific geometry of the [3,2-d] versus the [2,3-d] core led to distinct structure-activity relationships (SAR) and differing propensities to alkylate the target enzyme. T[7]his underscores that the isomeric choice is not trivial but a critical design element in modulating potency, selectivity, and pharmacokinetic properties.
Conclusion: Making an Informed Choice
The selection between this compound and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a strategic decision guided by the specific goals of a synthetic campaign.
-
This compound offers a more linear scaffold, with potentially enhanced reactivity at the C4 position due to the para relationship with the thiophene sulfur. Its synthesis typically builds the pyrimidine ring onto a thiophene precursor.
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine provides a more angular geometry. It is a well-established intermediate for numerous kinase inhibitors and its scalable synthesis often involves constructing the thiophene ring onto a pyrimidine core.
[6]Ultimately, both isomers are powerful and versatile building blocks. A deep understanding of their distinct synthetic routes and nuanced reactivity profiles empowers researchers to make informed decisions, accelerating the discovery and development of next-generation therapeutics. By appreciating the subtle yet significant differences between these isomers, chemists can more efficiently navigate the complex landscape of drug design and unlock the full potential of the thienopyrimidine scaffold.
References
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar. Available at: [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. Available at: [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link]
-
6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
6-ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. PNAS. Available at: [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. Available at: [Link]
-
Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. ResearchGate. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem. Available at: [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]
-
pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. Available at: [Link]
-
6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine. PubChemLite. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
6-bromo-2-chlorothieno[3,2-d]pyrimidine. PubChemLite. Available at: [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
A Comparative Analysis of the Biological Activities of Thienopyrimidine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the thienopyrimidine scaffold has emerged as a privileged structure, largely due to its structural analogy to endogenous purines, making it a fertile ground for the development of novel therapeutics.[1] This guide offers a comparative investigation into the biological activities of the three principal isomers of thienopyrimidine: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. Our focus will be on dissecting their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data to inform future drug discovery and development endeavors.
The Thienopyrimidine Scaffold: Isomeric Variations and Biological Significance
The fusion of a thiophene ring with a pyrimidine ring gives rise to three distinct isomers, each with a unique spatial arrangement of nitrogen and sulfur atoms that profoundly influences its interaction with biological targets. The varied electronic and steric properties of these isomers provide a versatile platform for the design of targeted therapies.
Caption: The chemical structures of the three principal thienopyrimidine isomers.
Comparative Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has extensively explored the thienopyrimidine scaffold. Notably, a direct comparative study has indicated that thieno[2,3-d]pyrimidine derivatives tend to exhibit more potent anticancer activity than their thieno[3,2-d]pyrimidine counterparts when evaluated on the same non-small cell lung cancer cell lines.[2]
Thieno[2,3-d]pyrimidines: Potent Cytotoxicity
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic effects across a range of cancer cell lines. For instance, certain sulfonamide-bearing thieno[2,3-d]pyrimidines have shown higher potency against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug, Doxorubicin.[3] Furthermore, specific derivatives have exhibited potent inhibitory activity against key cancer-related kinases like VEGFR-2, with IC50 values comparable to the approved drug Sorafenib.[4]
Thieno[3,2-d]pyrimidines: Halogenation as a Key to Activity
For the thieno[3,2-d]pyrimidine isomer, structure-activity relationship (SAR) studies have highlighted the critical role of specific substitutions in dictating anticancer potency. For example, the presence of a chlorine atom at the C4-position has been identified as essential for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines.[5] The replacement of this chlorine with other functional groups often leads to a complete loss of cytotoxic activity.[5]
Quantitative Comparison of Anticancer Activity (IC50, µM)
| Isomer | Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Thieno[2,3-d]pyrimidine | Compound 14 (with sulfa-doxine) | MCF-7 | 22.12 | Doxorubicin | 30.40 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 13 (with sulfa-dimethoxazine) | MCF-7 | 22.52 | Doxorubicin | 30.40 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 | 2.80 ± 0.16 | Sorafenib | - | [4] |
| Thieno[2,3-d]pyrimidine | Compound 17f | HepG2 | 4.10 ± 0.45 | Sorafenib | - | [4] |
| Thieno[3,2-d]pyrimidine | Compound 6e (with 4-chlorophenyl) | HeLa | 0.591 (at 72h) | Doxorubicin | - | [6] |
| Thieno[3,2-d]pyrimidine | Halogenated compound 1 | L1210 | 6.8 ± 2.8 | 5-Fluorouracil | 0.54 ± 0.12 | [5] |
| Thieno[3,2-d]pyrimidine | Halogenated compound 2 | L1210 | 25 ± 2.0 | 5-Fluorouracil | 0.54 ± 0.12 | [5] |
Comparative Antimicrobial Activity: A Broad Spectrum of Action
Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.[1]
Thieno[2,3-d]pyrimidines: Targeting Drug-Resistant Bacteria
Thieno[2,3-d]pyrimidinedione derivatives have shown promising antibacterial activity, particularly against multi-drug resistant Gram-positive bacteria such as MRSA, VISA, VRSA, and VRE.[7] The constrained nature of some of these molecules appears to be crucial for their potent activity.[7]
Thieno[3,2-d]pyrimidines: Potent Antifungal Agents
Certain derivatives of the thieno[3,2-d]pyrimidine scaffold have exhibited significant antifungal properties.[8] For instance, one study reported a spiro-thieno[3,2-d]pyrimidine derivative with higher antifungal activity against the tested fungi than the standard drug, ketoconazole.[8]
Quantitative Comparison of Antimicrobial Activity (MIC, µg/mL or µmol/mL)
| Isomer | Derivative | Organism | MIC | Reference Compound | MIC | Citation |
| Thieno[2,3-d]pyrimidine | Compound 2 | MRSA | 2-16 mg/L | - | - | [7] |
| Thieno[2,3-d]pyrimidine | Compound 2 | VRSA | 2-16 mg/L | - | - | [7] |
| Thieno[3,2-d]pyrimidine | Compound 8c | Examined fungi | 1-2 µmol/mL | Ketoconazole | 2-3 µmol/mL | [8] |
| Thieno[3,2-d]pyrimidine | Halogenated compound 1 | C. albicans | 23.4 µM | Amphotericin B | - | [5] |
| Thieno[3,2-d]pyrimidine | Halogenated compound 2 | C. albicans | 10.7 µM | Amphotericin B | - | [5] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidine isomers has also been a subject of investigation, with several derivatives showing promising activity in preclinical models.
Thieno[2,3-d]pyrimidines: Inhibition of Pro-inflammatory Mediators
A number of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[9][10] Some of these compounds have demonstrated a significant reduction in carrageenan-induced paw edema in rats, with efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[9] The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
Due to a lack of directly comparable studies for the thieno[3,2-d]pyrimidine isomer in the context of anti-inflammatory activity, a quantitative table is not provided. However, the existing data strongly supports the potential of the thieno[2,3-d]pyrimidine scaffold in developing novel anti-inflammatory agents.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Principle: A series of dilutions of the test compound are incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Protocol (Broth Microdilution):
-
Compound Dilution: Prepare a serial dilution of the thienopyrimidine derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]
Caption: A generalized workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of thienopyrimidine isomers. The available data suggests that the thieno[2,3-d]pyrimidine scaffold may be a more promising starting point for the development of anticancer agents, while both the thieno[2,3-d] and thieno[3,2-d] isomers show considerable promise as antimicrobial agents. The anti-inflammatory properties of the thieno[2,3-d]pyrimidine isomer are also well-documented.
It is important to note that direct, head-to-head comparative studies of all three isomers across a wide range of biological assays are still limited. Future research should focus on systematic evaluations of these isomers under standardized conditions to provide a more definitive understanding of their relative therapeutic potential. Furthermore, exploration of the biological activities of the less-studied thieno[3,4-d]pyrimidine isomer could unveil novel therapeutic opportunities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation thienopyrimidine-based therapeutics with enhanced potency and selectivity.
References
- Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166.
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Cressman, S., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2827-2830.
- van Meerloo, J., et al. (2011). The MTT assay for anticancer drug screening. Methods in Molecular Biology, 731, 237-245.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Al-Ostoot, F. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6593.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Seley-Radtke, K. L., et al. (2016). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3650.
- Kassab, A. E. (2016). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. Medicinal Chemistry Research, 25(5), 957-967.
- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Ghorab, M. M., et al. (2016). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. Acta Pharmaceutica, 66(3), 367-384.
- Al-Salahi, R., et al. (2019). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 24(21), 3869.
- Szymański, P., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
A Technical Guide to the Structure-Activity Relationship of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural analogy to the purine bases of DNA and RNA.[1] This inherent bioisosterism allows thieno[3,2-d]pyrimidine derivatives to function as effective mimics of endogenous ligands, enabling them to interact with a wide array of biological targets, particularly protein kinases. The unique electronic and steric properties of this fused ring system provide a versatile platform for the design of potent and selective inhibitors.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the key intermediate, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, with a focus on their development as kinase inhibitors for anticancer therapy.
The Strategic Importance of the this compound Scaffold
The this compound core is a strategic starting point for the synthesis of diverse chemical libraries. The differential reactivity of the halogen substituents at the C4 and C6 positions allows for selective and sequential modifications. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonality enables the systematic introduction of a wide variety of functional groups, facilitating the exploration of the chemical space around the thieno[3,2-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno[3,2-d]pyrimidine analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions. The following sections dissect the SAR at these key positions, drawing on published data for various kinase targets.
Modifications at the C4 Position: The Primary Interaction Point
The C4 position of the thieno[3,2-d]pyrimidine scaffold is often a key interaction point with the hinge region of the kinase active site. Modifications at this position are critical for achieving high potency.
-
Amino Substituents: The introduction of substituted anilines or other amino moieties at the C4 position is a common strategy. The nature of the substituent on the aniline ring can significantly impact activity. For instance, in a series of epidermal growth factor receptor (EGFR) inhibitors, the presence of a solubilizing tail on the 4-amino group was found to be crucial for activity.[2]
-
Alkoxy and Aryloxy Groups: Replacement of the C4 chloro group with alkoxy or aryloxy moieties has also been explored. For example, in the development of dual-stage antiplasmodial agents, a series of 4-arylether-thieno[3,2-d]pyrimidines were synthesized and evaluated.[1]
Modifications at the C6 Position: Tuning Selectivity and Physicochemical Properties
The C6 position offers a valuable handle for modulating the selectivity and physicochemical properties of the inhibitors.
-
Aryl and Heteroaryl Groups: Suzuki-Miyaura coupling at the C6-bromo position allows for the introduction of a wide range of aryl and heteroaryl groups. The electronic and steric properties of these groups can influence the binding affinity and selectivity of the compound for its target kinase. Studies on EGFR tyrosine kinase inhibitors have shown that the substitution pattern on the 6-aryl ring strongly influences in vitro activity.[2][3]
-
Impact on Potency: In a series of Janus Kinase 1 (JAK1) inhibitors, modifications at the C6 position led to derivatives with improved enzymatic activity compared to the parent compounds.[4]
Modifications at the C2 Position: Exploring Additional Interactions
While the C4 and C6 positions are the most commonly modified, the C2 position also presents opportunities for further optimization.
-
Amino and Substituted Amino Groups: The introduction of small amino or substituted amino groups at the C2 position can lead to additional interactions within the kinase active site. For example, N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine was synthesized as an intermediate for further derivatization.[1]
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of representative this compound analogs against various cancer-related kinases and cell lines. This data highlights the impact of specific structural modifications on potency.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound ID | C4-Substituent | C6-Substituent | Kinase Target | IC50 (nM) | Reference |
| 1 | 4-((3-bromophenyl)amino) | 6-(methylamino) | EGFR | 0.08 | [5] |
| 2 | 4-(morpholino) | H | PI3Kα | 0.46 | [6] |
| 3 | 4-(morpholino) | H | mTOR | 12 | [6] |
| 4 | N/A | N/A | JAK3 | 1.9 | [7] |
| 5 | N/A | N/A | JAK3 | 1.8 | [7] |
| 6 | N/A | N/A | PI3Kδ | 112 | [8] |
| 7 | N/A | N/A | BRD4-BD1 | 19 | [8] |
| 8 | N/A | N/A | JAK1 | 22 | [4] |
Table 2: In Vitro Antiproliferative Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound ID | C4-Substituent | C6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 9 | Varied | Varied | SU-DHL-6 | 0.55 | [9] |
| 10 | Varied | Varied | WSU-DLCL-2 | 0.95 | [9] |
| 11 | Varied | Varied | K562 | 1.68 | [9] |
Experimental Protocols
To ensure scientific integrity and facilitate the reproduction of these findings, detailed experimental protocols for key synthetic and biological assays are provided below.
Synthesis of 4-Substituted-6-Aryl-thieno[3,2-d]pyrimidines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the C6 position of the this compound scaffold.
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).[10][11]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).[10] Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 v/v ratio).[11]
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 4-24 hours.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-6-aryl-thieno[3,2-d]pyrimidine.[11]
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against PI3Kα using a luminescence-based assay.
dot
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound or vehicle (control).[6]
-
Enzyme and Substrate Addition: Add 4 µL of a pre-mixed solution containing the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[6][8]
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).[6]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[8]
-
Reaction Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding a reagent such as the ADP-Glo™ reagent.[6]
-
ADP Detection: Add a kinase detection reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[6]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically and selectively modify the C4 and C6 positions has enabled the fine-tuning of biological activity against a range of important oncology targets. The SAR data presented in this guide underscores the critical role of substitutions at these positions in dictating potency and selectivity. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on exploring novel substitutions at the C2 position to identify additional beneficial interactions within the kinase active site. The continued exploration of the chemical space around the thieno[3,2-d]pyrimidine core holds significant promise for the discovery of next-generation targeted cancer therapies.
References
-
Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available from: [Link]
-
Request PDF. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Available from: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available from: [Link]
-
Request PDF. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Available from: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Petzer, J. P., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm. Available from: [Link]
-
Kim, K. S., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]
-
Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. Available from: [Link]
-
Sim, T., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Request PDF. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
-
Li, Y., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry. Available from: [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Available from: [Link]
-
El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Available from: [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]
-
Rewcastle, G. W., et al. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: Synthesis, biological evaluation and structure–activity relationships. Part 2 | Scilit [scilit.com]
- 6. promega.es [promega.es]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validating the Mechanism of Action of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine-based Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine-based inhibitors. We will delve into the experimental strategies required to confirm target engagement and elucidate the downstream cellular consequences of inhibition, with a focus on key oncogenic signaling pathways. This document emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this compound have emerged as potent modulators of critical cancer-associated signaling cascades, particularly the STAT3, ERK1/2 (MAPK), and MNK1/2 pathways. Validating the precise mechanism of action for novel inhibitors based on this scaffold is paramount for their development as targeted therapeutics.
The Interconnected Signaling Network: STAT3, ERK, and MNK
The STAT3, ERK1/2, and MNK1/2 signaling pathways are frequently dysregulated in a wide range of human cancers, driving cell proliferation, survival, and metastasis. These pathways are not linear, independent cascades but rather a highly interconnected network with significant crosstalk. A comprehensive validation strategy, therefore, must consider the direct and indirect effects of an inhibitor on this network.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, upon activation via phosphorylation at Tyrosine 705 (Tyr705), translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation.[1]
-
ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2): Key components of the MAPK pathway, activated by phosphorylation at Threonine 202/Tyrosine 204 (Thr202/Tyr204). Activated ERK1/2 phosphorylates a multitude of cytoplasmic and nuclear substrates, regulating cell growth and division.[2]
-
MNK1/2 (MAPK-Interacting Kinases 1 and 2): Serine/threonine kinases that are themselves activated by ERK1/2. A primary downstream target of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E), which, upon phosphorylation at Serine 209 (Ser209), promotes the translation of oncogenic proteins.[3]
The crosstalk between these pathways can lead to compensatory activation, a common mechanism of drug resistance. For instance, inhibition of the ERK pathway has been shown to sometimes lead to the activation of the STAT3 pathway, and vice versa.[4][5] Therefore, a successful inhibitor may target a single node or exhibit polypharmacology, engaging multiple nodes within this network.
Figure 2: Tiered experimental workflow for inhibitor validation.
Tier 1: Confirming Target Engagement
The foundational step is to demonstrate that the inhibitor directly binds to its intended target(s) in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. [6][7] Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. [10]
-
-
Lysis and Protein Isolation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. [10]
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., STAT3, ERK1/2, or MNK1) remaining in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vitro Kinase Assay
To determine the inhibitory potency (IC50) of the compound against the purified kinase, an in vitro kinase assay is essential. This can be a radiometric assay measuring the incorporation of radioactive phosphate or a non-radiometric assay, such as those based on luminescence or fluorescence. [11][12][13] Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound-based inhibitor in DMSO.
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., STAT3, MEK1 for ERK activation, or MNK1), a specific substrate peptide, and ATP in a kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. [14]
-
Tier 2: Assessing Downstream Signaling
Once direct target engagement is confirmed, the next step is to evaluate the inhibitor's effect on the downstream signaling cascade.
Western Blotting for Phosphorylated Proteins
Western blotting is the gold standard for measuring the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of a downstream substrate upon inhibitor treatment provides strong evidence for the on-target activity of the compound.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., MCF-7, HepG2) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of the inhibitor or a vehicle control for a specified time (e.g., 2, 6, 24 hours). In some cases, stimulation with a growth factor (e.g., EGF) or cytokine (e.g., IL-6) may be necessary to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding (BSA is preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein (e.g., total STAT3, total ERK1/2, total eIF4E).
-
Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Tier 3: Evaluating Cellular Phenotypic Outcomes
The final tier of validation connects the molecular mechanism of action to a cellular phenotype, typically the inhibition of cancer cell growth and viability.
Cell Viability (MTT/MTS) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound-based inhibitor for 48 or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value. [14]
-
Comparison with Alternative Inhibitors
To contextualize the potency and selectivity of a novel this compound-based inhibitor, it is essential to compare its performance against well-characterized, alternative inhibitors targeting the same pathways.
| Inhibitor Class | Target(s) | Representative Alternative | Reported IC50 |
| Thieno[3,2-d]pyrimidine-based | STAT3, ERK1/2, MNK1/2 | This compound derivative (Hypothetical) | 0.43-1.31 µM (antiproliferative against MCF-7) [19] |
| STAT3 Inhibitor | STAT3 SH2 domain | Stattic | 5.1 µM (in cell-free assay) [20] |
| MEK/ERK Inhibitor | MEK1, MEK2 | Trametinib | 0.92 nM (MEK1), 1.8 nM (MEK2) [9] |
| MNK Inhibitor | MNK1, MNK2 | Tomivosertib (eFT508) | 1-2 nM (MNK1/2) [18][21] |
Note: The IC50 values for the thieno[3,2-d]pyrimidine derivative are representative of the class and may vary depending on the specific substitutions.
Conclusion
Validating the mechanism of action of novel this compound-based inhibitors requires a systematic and multi-faceted experimental approach. By employing a tiered strategy that encompasses direct target engagement assays (CETSA, in vitro kinase assays), downstream signaling analysis (Western blotting), and phenotypic characterization (cell viability assays), researchers can build a robust and compelling data package. Comparing the performance of these novel compounds with established inhibitors provides a crucial benchmark for their therapeutic potential. This comprehensive validation framework will not only elucidate the molecular mechanisms of these promising compounds but also guide their further development as next-generation targeted cancer therapies.
References
- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., Al-Ghamdi, A. A., & El-Sharkawy, M. A. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(15), 4983.
- STAT3 Inhibitors in Cancer: A Comprehensive Update. (2015).
-
Bioworlde. (n.d.). Stat3 (phospho-Y705) polyclonal antibody. Retrieved from [Link]
-
Elabscience. (n.d.). Phospho-STAT3 (Tyr705) Monoclonal Antibody. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- An, X., et al. (2019). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 162, 33-44.
-
ResearchGate. (n.d.). In vitro kinase assay conditions. Retrieved from [Link]
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4739-4745.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4163.
- Kubi, A., & Lüscher, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
-
ResearchGate. (n.d.). Crosstalk between Erk1,2 and Stat3. Retrieved from [Link]
- Wang, Y., et al. (2022). Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma.
- Haider, M. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 2-13.
- Attia, H. A., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry, 115, 105208.
-
ResearchGate. (n.d.). STAT3 and ERK pathways promote Met-dependent proliferation and Met-independent cell survival, respectively. Retrieved from [Link]
- Duda, K., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63451.
-
ResearchGate. (n.d.). ERK and STAT3 pathways both control proliferation and survival of GBM cells. Retrieved from [Link]
- Zhang, Y., et al. (2021). Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis. Journal of Cancer, 12(1), 167-178.
-
Adriaenssens, E. (2024). In vitro kinase assay. protocols.io. [Link]
- Panka, D. J., et al. (2008). Erk1/2 activation and modulation of STAT3 signaling in oral cancer. Oral Oncology, 44(9), 865-873.
- Bharadwaj, U., Kasembeli, M. M., & Tweardy, D. J. (2015). STAT3 Inhibitors in Cancer: A Comprehensive Update.
- Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
- Li, J., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932.
-
CETSA. (n.d.). Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]
- Zhang, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- Wang, L., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(10), 1082-1087.
- El-Sayed, N. N. E., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of the Iranian Chemical Society, 1-20.
Sources
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Erk1/2 activation and modulation of STAT3 signaling in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Stat3 (phospho-Y705) polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 17. Phospho-STAT3 (Tyr705) Monoclonal Antibody - Elabscience® [elabscience.com]
- 18. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 19. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Selective Arylation of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For researchers, scientists, and professionals in drug development, the thieno[3,2-d]pyrimidine scaffold is a cornerstone in the synthesis of a multitude of bioactive molecules, including kinase inhibitors. The strategic functionalization of this heterocyclic core is paramount for tuning pharmacological activity. A key intermediate in these synthetic endeavors is 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, which offers two distinct reaction sites for diversification: a more reactive C6-bromine and a less reactive C4-chlorine. This guide provides an in-depth comparison of catalytic systems for the selective arylation at the C6-position, a crucial step in the elaboration of this versatile building block.
The selective arylation of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This inherent difference allows for the selective activation of the C-Br bond over the C-Cl bond, enabling the introduction of an aryl group at the 6-position while leaving the 4-chloro substituent intact for subsequent transformations, such as nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a widely employed and highly versatile method for the formation of C-C bonds. For the selective arylation of this compound, palladium(0) catalysts, particularly those with phosphine ligands, have proven to be effective.
A prevalent and successful catalytic system for this transformation involves the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst, in conjunction with a suitable base and solvent, facilitates the selective reaction of the C6-bromo position with a variety of arylboronic acids.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalytic System Components | Arylating Agent | Base | Solvent | Temperature (°C) | Yield | Remarks & Rationale |
| Catalyst: Pd(PPh₃)₄ | Arylboronic acid | NaHCO₃ (aq) | DME | Reflux | High | A classic, reliable system for Suzuki couplings. The in situ generated Pd(0) species is highly active. The aqueous base is mild and effective.[1][2] |
| Catalyst: Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | Expected to be High | Dppf is a robust ligand that stabilizes the palladium catalyst, often leading to higher yields and broader substrate scope, especially for challenging substrates. |
| Catalyst: Pd₂(dba)₃ / SPhos | Arylboronic acid | K₃PO₄ | Toluene or Dioxane | 80-110 | Expected to be High | Buchwald's biarylphosphine ligands, like SPhos, are excellent for promoting challenging cross-couplings, often at lower catalyst loadings and temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from the successful synthesis of a 7-arylthieno[3,2-d]pyrimidin-4-amine library, where the initial step involves the selective Suzuki coupling at the C6-bromo position.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
1,2-Dimethoxyethane (DME)
-
2M Sodium bicarbonate (NaHCO₃) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed DME to the flask, followed by the degassed 2M NaHCO₃ solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chlorothieno[3,2-d]pyrimidine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can often cleave C-Cl bonds more readily than palladium, which could present a challenge for the chemoselectivity of the arylation of this compound. However, with careful selection of ligands and reaction conditions, selective arylation at the C-Br position may still be achievable. The development of nickel-catalyzed cross-coupling reactions for this specific substrate remains an area for further exploration.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C, C-N, and C-O bonds. While it typically requires harsher reaction conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols. For the arylation of this compound, a copper-catalyzed approach could be a viable alternative, particularly in cases where palladium catalysts are problematic due to cost or catalyst poisoning.
Conclusion
The selective arylation of this compound at the C6-position is a critical transformation for the synthesis of diverse libraries of potentially bioactive compounds. The Suzuki-Miyaura coupling, particularly with the Pd(PPh₃)₄ catalytic system, stands out as a robust and well-documented method for achieving this selective C-C bond formation. The inherent higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions provides the foundation for this selectivity. While direct comparative studies on this specific substrate are limited, the principles of cross-coupling chemistry and data from analogous systems suggest that other advanced palladium-based systems, as well as nickel and copper catalysts, warrant investigation for further optimization and expansion of the synthetic toolbox for functionalizing the versatile thieno[3,2-d]pyrimidine scaffold.
References
-
Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. Journal of Combinatorial Chemistry, 9(3), 431–436. [Link]
-
Thomson, P. F., Lagisetty, P., Balzarini, J., De Clercq, E., & Lakshman, M. K. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728–1735. [Link]
-
Laha, J. K., & Kumar, S. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(5), 623-633. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. Journal of Combinatorial Chemistry, 9(3), 431–436. [Link]
Sources
In vivo efficacy of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine derivatives compared to known drugs
In the landscape of contemporary drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. Its structural resemblance to purine has rendered it a versatile backbone for the development of potent and selective modulators of key signaling pathways implicated in oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the in vivo efficacy of derivatives stemming from the strategic intermediate, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, against established therapeutic agents. We will dissect the experimental data that underscores their potential, detail the methodologies for their evaluation, and explore the mechanistic rationale behind their therapeutic promise.
A Strategic Core: The Versatility of this compound
The this compound moiety is a cornerstone for medicinal chemists, offering two reactive sites for facile chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. The derivatization of this core has led to the discovery of potent inhibitors of a range of kinases, including Cyclin-Dependent Kinase 7 (CDK7), Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 2 (RIPK2), each a pivotal node in disease pathogenesis.
In Vivo Anticancer Efficacy: A Comparative Look at Thieno[3,2-d]pyrimidine Derivatives
The preclinical evaluation of novel anticancer agents relies heavily on robust in vivo models that can provide an indication of clinical potential. Human tumor xenografts in immunocompromised mice are a mainstay for assessing anti-tumor efficacy.
Case Study 1: CDK7 Inhibition in Triple-Negative Breast Cancer
Recent advancements have identified thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of CDK7, a key regulator of the cell cycle and transcription. In a compelling study, a lead compound derived from the thieno[3,2-d]pyrimidine scaffold, compound 36 , was evaluated in a triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) mouse model.[1]
Comparative Efficacy Data:
| Compound | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 36 | 5 mg/kg | Once daily, oral | Strong efficacy | [1] |
| Vehicle Control | - | Once daily, oral | - | [1] |
While a direct head-to-head comparison with a known drug was not detailed in this specific publication, the potent activity at a low dosage suggests a promising therapeutic window. For context, established CDK4/6 inhibitors like Palbociclib are typically dosed higher in preclinical models. The strong efficacy of compound 36 positions it as a promising candidate for further development.[1]
Experimental Protocol: Xenograft Model for Anticancer Efficacy
This protocol outlines the essential steps for evaluating the in vivo antitumor activity of a test compound.
-
Cell Culture: Human cancer cells (e.g., MDA-MB-453 for TNBC) are cultured under standard conditions.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (length × width²) / 2 is applied.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Compound 36) is administered orally at the specified dose and schedule. The vehicle control group receives the formulation excipients.
-
Endpoint Analysis: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.
Workflow for In Vivo Anticancer Efficacy Study
Caption: Workflow for a xenograft-based in vivo anticancer efficacy study.
Mechanistic Insights: Targeting Kinase Pathways
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is largely attributed to their ability to inhibit specific kinases that are dysregulated in cancer.
CDK7 Signaling Pathway
Caption: Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives.
In Vivo Anti-inflammatory Efficacy: A Paradigm Shift
Beyond oncology, the thieno[3,2-d]pyrimidine scaffold shows significant promise in treating inflammatory diseases. Derivatives have been developed as potent inhibitors of RIPK2, a key signaling molecule in inflammatory pathways.
Case Study 2: RIPK2 Inhibition in Acute Liver Injury
A recent study highlighted a thieno[3,2-d]pyrimidine derivative, HY3 , as a potent and selective RIPK2 inhibitor with significant in vivo anti-inflammatory and hepatoprotective effects in an acetaminophen (APAP)-induced acute liver injury (ALI) model.[2]
Comparative Efficacy Data:
| Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| Control | Normal | Normal | [2] |
| APAP Model | Significantly Elevated | Significantly Elevated | [2] |
| HY3 + APAP | Significantly Reduced | Significantly Reduced | [2] |
The study demonstrated that HY3 significantly attenuated the APAP-induced elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver damage. This hepatoprotective effect underscores the potent anti-inflammatory activity of this class of compounds.[2]
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Liver Injury: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (APAP) dissolved in saline.
-
Treatment: The test compound (e.g., HY3) is administered (e.g., orally) at a specified time before or after APAP administration.
-
Sample Collection: At a designated time point (e.g., 24 hours) after APAP injection, mice are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using standard biochemical assays.
-
Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess the degree of necrosis and inflammation.
Workflow for In Vivo Anti-inflammatory Efficacy Study
Caption: Workflow for an in vivo anti-inflammatory efficacy study in an ALI model.
Conclusion and Future Directions
The collective body of preclinical in vivo data strongly supports the continued development of this compound derivatives as a versatile platform for generating novel therapeutics. Their demonstrated efficacy in both oncology and inflammatory models, coupled with favorable pharmacokinetic properties observed in some instances, positions them as compounds of significant interest. Future research should focus on direct, head-to-head comparative studies with standard-of-care agents to unequivocally establish their therapeutic potential and to delineate the specific patient populations most likely to benefit from these targeted therapies. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.
References
-
Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 263, 115955. [Link][3]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link][1]
-
Chen, J., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link][4]
-
Fan, M., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 285, 117099. [Link]
-
Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link][2]
Sources
- 1. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyrimidine and Purine Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall drug-like properties of a lead candidate. Among the myriad of heterocyclic systems exploited for this purpose, thienopyrimidines and purines have emerged as particularly fruitful starting points. Their structural resemblance to the endogenous kinase substrate, adenosine triphosphate (ATP), provides a rational basis for their inhibitory activity. This guide offers an in-depth, head-to-head comparison of these two prominent scaffolds, providing experimental data, mechanistic insights, and practical protocols to inform strategic decisions in kinase-targeted drug development.
The Central Role of the Scaffold: Thienopyrimidines and Purines in Focus
Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has proven to be a successful therapeutic strategy.[2] Both thienopyrimidine and purine scaffolds serve as effective ATP mimetics, engaging in key interactions within the highly conserved ATP binding pocket.[3][4]
Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine, are considered bioisosteres of purines, where an imidazole ring is fused to the pyrimidine.[3][5] This bioisosteric relationship underpins their similar, yet distinct, pharmacological profiles. The choice between these scaffolds is often nuanced, depending on the specific kinase target, desired selectivity profile, and overall development goals.
Comparative Analysis of Physicochemical and Structural Properties
A fundamental understanding of the inherent properties of each scaffold is crucial for rational drug design. The following table summarizes key comparative aspects:
| Feature | Thienopyrimidine Scaffold | Purine Scaffold | Rationale & Implications |
| Core Structure | Thiophene fused to pyrimidine | Imidazole fused to pyrimidine | The sulfur atom in the thiophene ring of thienopyrimidines can offer different electronic and steric properties compared to the nitrogen atom in the imidazole ring of purines, influencing binding interactions and metabolic stability. |
| Synthetic Accessibility | Generally accessible through various established synthetic routes, often starting from thiophene derivatives.[4] | Well-established synthetic methodologies, often leveraging commercially available purine precursors.[6] | Both scaffolds are synthetically tractable, allowing for diverse and extensive structure-activity relationship (SAR) studies. |
| Metabolic Stability | The thiophene ring can be susceptible to oxidation by cytochrome P450 enzymes, which can be a metabolic liability. However, strategic substitutions can mitigate this.[4] | The purine core is a natural component of nucleic acids and is generally subject to well-characterized metabolic pathways. Modifications can enhance metabolic stability.[7] | Early consideration of metabolic stability is critical for both scaffolds to ensure favorable pharmacokinetic properties. |
| Solubility | Can be modulated through the introduction of polar functional groups on the scaffold. | Solubility can be a challenge for some purine derivatives, but can be improved with appropriate substitutions. | Physicochemical properties must be carefully optimized for both scaffolds to ensure good oral bioavailability. |
Head-to-Head in the ATP Binding Pocket: A Tale of Two Binders
The efficacy of both scaffolds as kinase inhibitors stems from their ability to form critical hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interactions of the adenine portion of ATP.[8]
Purine Scaffold: The purine core typically forms two or three hydrogen bonds with the kinase hinge. For instance, in the case of many cyclin-dependent kinase (CDK) inhibitors, the N1 and the exocyclic amino group at C6 of the purine ring act as hydrogen bond donors and acceptors, respectively, to the backbone amide and carbonyl groups of the hinge residues.[9]
Thienopyrimidine Scaffold: Similarly, the thienopyrimidine scaffold engages the hinge region through hydrogen bonding. The pyrimidine nitrogen atoms are key hydrogen bond acceptors. For example, in inhibitors of Epidermal Growth Factor Receptor (EGFR), the N1 of the thienopyrimidine ring often forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge.[6][10]
While both scaffolds anchor to the hinge, the different geometries and electronic properties of the fused ring system can lead to distinct interactions with other regions of the ATP binding site, influencing selectivity.
Caption: Generalized binding modes of purine and thienopyrimidine scaffolds.
Navigating the Kinome: Selectivity and Off-Target Effects
A critical aspect of kinase inhibitor development is achieving the desired selectivity profile to minimize off-target effects and associated toxicities.[11]
Thienopyrimidine Inhibitors: The thienopyrimidine scaffold has been successfully utilized to develop both highly selective and multi-targeted kinase inhibitors. For example, some thienopyrimidine-based inhibitors of PI3K have shown good selectivity over mTOR, a closely related kinase.[12] However, like all kinase inhibitors targeting the conserved ATP pocket, off-target activities are a potential concern.[11]
Purine-based Inhibitors: Purine analogs have a long history in medicine and have been developed as inhibitors for a wide range of kinases.[4][13] Their inherent resemblance to a ubiquitous biological molecule can sometimes lead to broader activity profiles. For instance, the well-known kinase inhibitor imatinib, which has a purine-like core, is known to inhibit not only its primary target BCR-ABL but also other kinases like c-KIT and PDGFR, as well as the non-kinase target NQO2.[14][15]
Comprehensive kinase profiling is therefore an indispensable step in the development of inhibitors based on either scaffold.
Clinical Success Stories: A Snapshot of Marketed and Investigational Drugs
The clinical validation of a scaffold is a testament to its therapeutic potential. Both thienopyrimidine and purine scaffolds have given rise to important medicines.
| Drug | Scaffold | Primary Kinase Target(s) | Therapeutic Area |
| Olmutinib [1] | Thienopyrimidine | EGFR (T790M mutant) | Non-small cell lung cancer |
| Pictilisib [1] | Thienopyrimidine | Pan-PI3K | Oncology (investigational) |
| Imatinib [14] | Purine-like (2-phenylaminopyrimidine) | BCR-ABL, c-KIT, PDGFR | Chronic myeloid leukemia, GIST |
| Ibrutinib | Pyrazolopyrimidine (purine isostere) | BTK | B-cell malignancies |
Experimental Protocols: A Guide to Comparative Evaluation
To objectively compare the inhibitory potential of compounds derived from these two scaffolds, a standardized and robust kinase inhibition assay is essential. The following protocol outlines a typical in vitro luminescence-based assay for determining the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine and compare the IC50 values of a thienopyrimidine-based inhibitor and a purine-based inhibitor against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Thienopyrimidine test compound
-
Purine test compound
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compounds and staurosporine in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be empirically determined to ensure the reaction is in the linear range.
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: A streamlined workflow for determining kinase inhibitor IC50 values.
Conclusion: Making an Informed Scaffold Choice
The thienopyrimidine and purine scaffolds both represent powerful starting points for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific drug discovery program's objectives.
-
Thienopyrimidines offer a well-established and synthetically versatile scaffold that has demonstrated clinical success. Their bioisosteric relationship to purines allows for the exploration of novel chemical space while retaining key ATP-mimetic properties.
-
Purines , as a privileged scaffold with a long history in medicinal chemistry, provide a deep well of existing knowledge and a diverse array of starting points for inhibitor design. Their inherent biological relevance can be both an advantage and a challenge in achieving high selectivity.
Ultimately, a thorough understanding of the subtle differences in their binding modes, physicochemical properties, and potential for off-target effects, coupled with rigorous experimental evaluation, will guide the medicinal chemist toward the most promising scaffold for a given kinase target. This informed decision-making process is a cornerstone of successful kinase inhibitor drug discovery.
References
-
Al-Ostoot, F. H., et al. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Molecules, 26(21), 6463. [Link]
-
Al-Ostoot, F. H., et al. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate. [Link]
-
Winski, S. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 6(2), e1000677. [Link]
-
D'Souza, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical biology & drug design. [Link]
-
El-Sayed, M. A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Journal of Pharmaceutical Sciences, 5(1), 1-19. [Link]
-
El-Sayed, M. A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]
-
Vaskova, J., et al. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]
-
Park, J. H., et al. (2014). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. The Biochemical journal, 458(3), 473–479. [Link]
-
ResearchGate. (n.d.). The two-dimensional interaction mode of the ligand (erlotinib) within the EGFR binding pocket (PDB code 1M17). [Link]
-
ResearchGate. (n.d.). Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]
-
Andersson, O., et al. (2020). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Biochemical pharmacology, 180, 114138. [Link]
-
Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: a review. Recent patents on anti-cancer drug discovery, 10(3), 308–341. [Link]
-
ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. [Link]
-
Wodarczyk, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of medicinal chemistry, 66(10), 6764–6785. [Link]
-
Fitos, I., et al. (2012). Characterization of binding mode of imatinib to human α1-acid glycoprotein. International journal of biological macromolecules, 50(3), 788–795. [Link]
-
Liu, Q., et al. (2012). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS medicinal chemistry letters, 3(12), 1032–1036. [Link]
-
Sharma, S., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European journal of medicinal chemistry, 112, 298–346. [Link]
-
Roskoski, R., Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of cellular physiology, 231(11), 2320–2330. [Link]
-
ResearchGate. (n.d.). The binding mode of the crystal reference erlotinib with the EGFR receptor. [Link]
-
Klutchko, S. R., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 16(2), 275–279. [Link]
-
Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Wodarczyk, A., et al. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Molecules, 25(23), 5608. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & medicinal chemistry letters, 14(1), 21–24. [Link]
-
Hu, Y., et al. (2015). How Ligands Interact with the Kinase Hinge. Journal of chemical information and modeling, 55(11), 2483–2493. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding of FDA-approved kinase drugs in the hinge region of their target kinases. [Link]
-
ResearchGate. (n.d.). Binding of erlotinib with EGFR a the proposed binding mode inside the active site of EGFR resulting from docking, the most important amino acids are shown together with their respective numbers. [Link]
-
ResearchGate. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. [Link]
-
ResearchGate. (n.d.). Structural insight into the inhibition of ATP approach to ATP binding site. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (n.d.). Identification of a key element for hydrogen-bonding patterns between protein kinases and their inhibitors. [Link]
-
Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8765. [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3364. [Link]
-
Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 3(2), 138–140. [Link]
-
Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Rossi, A., et al. (2005). Gefitinib in Non Small Cell Lung Cancer. PMC. [Link]
-
Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
-
ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of medicinal chemistry, 60(10), 4438–4451. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]
-
Blackwood, E., & prescribing information. (2006). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Annals of oncology : official journal of the European Society for Medical Oncology, 17 Suppl 2, ii19–ii23. [Link]
-
Wang, Y., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of medicinal chemistry. [Link]
Sources
- 1. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of binding mode of imatinib to human α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
In the landscape of modern drug discovery, particularly in oncology and immunology, the protein kinase family has emerged as a pivotal target class. The structural similarity of the ATP-binding site across the kinome, however, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects not only lead to undesirable toxicity but can also confound the interpretation of pharmacological studies. The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the key synthetic intermediate, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, supported by experimental data and detailed methodologies for assessing kinase selectivity.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure
The this compound core is a strategic starting material for medicinal chemists. Its two reactive sites—the chloro group at C4 and the bromo group at C6—allow for sequential and directed chemical modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space around the core, facilitating the optimization of potency and selectivity against specific kinase targets. Derivatives of this scaffold have shown significant promise as inhibitors of Janus kinases (JAK), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3K), among others.[1][2]
Comparative Cross-Reactivity Profiles
Achieving a comprehensive understanding of a compound's selectivity requires screening against a broad panel of kinases, often encompassing a significant portion of the human kinome. Below, we compare the selectivity profiles of representative kinase inhibitors derived from the thieno[3,2-d]pyrimidine scaffold.
Case Study 1: A Highly Selective JAK1 Inhibitor
A recent study focused on developing selective Janus Kinase 1 (JAK1) inhibitors for non-small cell lung cancer utilized a scaffold morphing strategy starting from a thieno[3,2-d]pyrimidine core.[3] Their lead compound, Compound 24 , demonstrated high potency and exceptional selectivity for JAK1.
A kinome-wide selectivity profiling of Compound 24 against 370 kinases revealed a remarkable degree of selectivity.[3] This type of large-scale screening is crucial for identifying potential off-targets that would be missed by smaller, focused panels. The high selectivity of Compound 24 for JAK1 over other kinases, including the closely related JAK2 and JAK3, is a significant finding, as distinguishing between JAK family members is a common challenge.[3]
| Target Kinase | Inhibitor | Primary Target IC50 (nM) | Key Off-Targets (Inhibition > 50% at 1µM) | Selectivity Score (S10 at 1µM) | Reference |
| JAK1 | Compound 24 | 22 | Minimal off-target activity reported in kinome scan | High (Specific value not published) | [3] |
| JAK3 | Compound 9a | 1.9 | Not specified in a broad kinome scan | Not specified | [4] |
| EGFRL858R/T790M | Compound B1 | 13 | >76-fold selective over EGFRWT | Not specified | [2] |
Table 1: Comparative Selectivity of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors.
Case Study 2: Potent and Covalent JAK3 Inhibitors
In the pursuit of treatments for B-cell lymphoma, a series of thieno[3,2-d]pyrimidines were synthesized as covalent inhibitors of JAK3.[4] The lead compound, 9a , exhibited an IC50 of 1.9 nM against JAK3. While a full kinome scan was not published, its high potency underscores the potential of this scaffold. Compared to established inhibitors like Ibrutinib, compound 9a showed enhanced antiproliferative activity against B lymphoma cells, suggesting a potentially favorable therapeutic window.[4]
Case Study 3: EGFR Inhibitors with Mutant Selectivity
For non-small cell lung cancer, inhibitors that selectively target mutant forms of EGFR over the wild-type are highly sought after to minimize toxicity. Researchers developed a series of thieno[3,2-d]pyrimidine derivatives targeting the EGFRL858R/T790M mutant.[2] Compound B1 from this series showed an IC50 of 13 nM against the mutant EGFR and was over 76-fold more selective for the mutant form compared to wild-type EGFR.[2] This demonstrates the tunability of the thieno[3,2-d]pyrimidine scaffold to achieve not just inter-kinase selectivity but also intra-kinase selectivity between wild-type and mutant forms.
Methodologies for Kinase Cross-Reactivity Profiling
The generation of reliable selectivity data hinges on robust and validated experimental protocols. Here, we detail two primary, complementary approaches: direct measurement of inhibitor-kinase binding and functional assessment of kinase activity and downstream signaling.
Chemical Proteomics for Target Engagement: The Kinobeads Approach
Chemical proteomics methods, such as the use of "kinobeads," provide a powerful way to assess the binding of an inhibitor to a large number of endogenous kinases in their native state within a cell lysate.[5] This approach offers a more physiologically relevant context than assays using recombinant enzymes.
Objective: To determine the affinity of a test compound for a broad range of endogenous kinases in a competitive binding experiment.
Materials:
-
Cell lines of interest (e.g., HeLa, Jurkat)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 0.8% NP-40, 150 mM NaCl, 1.5 mM MgCl2, 5% glycerol, supplemented with protease and phosphatase inhibitors (e.g., SigmaFast, 1 mM Na3VO4, 25 mM NaF).[5]
-
Kinobeads: A mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads.
-
Test compound (thieno[3,2-d]pyrimidine derivative) dissolved in DMSO.
-
Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.2%).
-
Elution Buffer: SDS-PAGE sample buffer.
-
Mass Spectrometry (LC-MS/MS) setup.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the cleared lysate.
-
Competitive Binding: Aliquot the cell lysate. To each aliquot, add the test compound at varying concentrations (typically a serial dilution) or DMSO as a vehicle control. Incubate to allow the inhibitor to bind to its targets.
-
Kinase Enrichment: Add kinobeads to each lysate and incubate to capture kinases that are not bound by the test compound.
-
Washing: Pellet the beads and wash extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using elution buffer. The proteins can then be digested into peptides "on-bead" or after SDS-PAGE separation.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry. The abundance of each identified kinase in the presence of the inhibitor is compared to the DMSO control. A decrease in the amount of a kinase pulled down by the beads indicates that the test compound is binding to and competing for that kinase.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of HPLC Methods for 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. 6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a crucial heterocyclic building block in the synthesis of various kinase inhibitors and other therapeutic agents.[1] Its purity profile directly impacts the quality of the final drug substance. This guide provides an in-depth, experience-based comparison of strategies for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For impurity testing, this means the method must be specific, sensitive, accurate, and precise enough to detect and quantify impurities at their specified limits.
The Analytical Challenge: Potential Impurities and Degradants
The purity assessment of this compound requires a method capable of separating the main component from a range of potential impurities, including:
-
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Impurities formed through exposure to environmental factors such as heat, light, humidity, acid, base, and oxidation.[4]
A robust, stability-indicating HPLC method is therefore essential to ensure that all significant impurities can be reliably separated and quantified.[5]
Comparative Method Development Strategies
The development of a robust HPLC method is a prerequisite for validation.[6] The choice of chromatographic conditions dictates the method's performance. Below, we compare two common starting points for developing a reverse-phase HPLC (RP-HPLC) method for a compound like this compound.
Method A: Rapid Gradient Screening This approach is designed for high-throughput analysis, often used in early development for quick purity checks.
Method B: High-Resolution Gradient This method prioritizes peak separation, which is crucial for resolving closely eluting impurities and for formal stability studies.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution | Scientific Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18, 150 x 4.6 mm, 3.5 µm | Method A uses a shorter column with smaller particles for faster analysis times. Method B employs a longer, standard-bore column for higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | An acidic mobile phase is often a good starting point for nitrogen-containing heterocyclic compounds to ensure good peak shape by protonating basic sites. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity. |
| Gradient | 5% to 95% B in 5 min | 10% to 90% B in 30 min | The rapid gradient in Method A allows for quick elution of all components. The slower, shallower gradient in Method B provides more time for separation, increasing the resolution between closely related impurities. |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Flow rates are optimized for the respective column dimensions to maintain efficiency. |
| Temperature | 40 °C | 40 °C | Elevated temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity. Consistency is key. |
| Detection | UV at 254 nm | UV at 254 nm | The wavelength is selected based on the UV absorbance spectrum of the analyte. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 2 µL | 10 µL | Injection volume is scaled with the column dimensions to avoid peak distortion. |
The Validation Workflow: An E-E-A-T Approach
The validation of an analytical method is a formal process that provides documented evidence of its suitability.[7] The following sections detail the validation parameters as prescribed by ICH Q2(R1), explaining the causality behind each experimental choice.
System Suitability
Trustworthiness Pillar: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[8] This is a self-validating check of the system's performance.
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Make five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria (Example):
-
Peak Area RSD: ≤ 2.0%
-
Retention Time RSD: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity (Stability-Indicating Properties)
Expertise Pillar: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity method, this is most effectively demonstrated through forced degradation studies.[10] The goal is to generate a modest amount of degradation (5-20%) to demonstrate that the newly formed degradant peaks are well-resolved from the main peak and from each other.[11]
Experimental Protocol:
-
Expose solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples, along with an unstressed control, using the HPLC method.
-
Utilize a PDA detector to assess peak purity of the main peak in all chromatograms.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation product peaks.
-
The main peak should be spectrally pure in all stressed conditions, indicating no co-elution.
Linearity and Range
Authoritative Grounding: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] For impurity methods, the range should typically cover from the reporting threshold to 120% of the specification.[8]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels, for instance, from 0.05% to 0.5% of the nominal assay concentration (assuming a 0.1% impurity limit).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Trustworthiness Pillar: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] For impurity analysis, it is determined by spiking the drug substance with known amounts of impurities.
Experimental Protocol:
-
Prepare a sample of this compound.
-
Spike the sample with a known impurity (if available) or the main peak itself at three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
Acceptance Criteria:
-
Percent Recovery: Typically within 80.0% to 120.0% for low-level impurities.
Precision
Expertise Pillar: Precision is the measure of the method's variability when performed on the same sample multiple times. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[8]
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the drug substance spiked with impurities at 100% of the specification limit. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
-
Calculate the RSD of the results for each set and also for the combined data.
Acceptance Criteria:
-
RSD: Should not be more than 10.0% for impurities at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Authoritative Grounding:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision and accuracy.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
Robustness
Expertise Pillar: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow Rate (e.g., ± 10%)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution between critical peaks).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Data Summary and Method Comparison
The table below summarizes hypothetical validation results for the two compared HPLC methods.
| Validation Parameter | Method A: Rapid Screening | Method B: High-Resolution | Conclusion |
| Specificity | Resolution (Rs) of 1.6 for a critical pair | Resolution (Rs) of 2.8 for the same pair | Method B provides superior separation, making it more suitable as a stability-indicating method. |
| Linearity (r²) | 0.9992 | 0.9998 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 85-115% | 98-102% | Method B demonstrates higher accuracy, likely due to better peak integration from superior resolution. |
| Precision (RSD) | 6.5% | 2.1% | The higher resolution of Method B leads to more precise quantification. |
| LOQ | 0.05% | 0.02% | Method B is more sensitive, allowing for the quantification of lower-level impurities. |
| Robustness | Fails SST on flow rate change | Passes all robustness challenges | Method B is more reliable and transferable. |
Conclusion and Recommendation
While a rapid screening method like Method A can be valuable for in-process controls where speed is critical and the impurity profile is well-understood, the validation data clearly supports Method B as the superior choice for the purity assessment of this compound. Its high resolution ensures the specificity required for a stability-indicating method, and it demonstrates superior performance across all key validation parameters, including accuracy, precision, sensitivity, and robustness.[14]
For drug development professionals, investing the time to develop and validate a high-resolution, robust method like Method B is critical. It provides a higher degree of confidence in the quality of the material, ensures regulatory compliance, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][15]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link][3]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research. Retrieved from [Link][16]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link][17]
-
In-Pharmatechnologist. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link][13]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link][9]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link][6]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link][18]
-
AAPS. (n.d.). Forced degradation studies fda. Retrieved from [Link][4]
-
IJARSCT. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link][19]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][7]
-
Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Retrieved from [Link][10]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][20]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][5]
-
Al-Qaissi, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy. [Link][12]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][21]
-
Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link][8]
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. acv-verdun.fr [acv-verdun.fr]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. fda.gov [fda.gov]
- 10. studylib.net [studylib.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Introduction: The Strategic Importance of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous clinically significant molecules, particularly kinase inhibitors.[1][2] Within this class, this compound stands out as a critical and versatile building block.[3][4] Its two distinct reactive sites—the C-4 chloro and C-6 bromo positions—allow for sequential, regioselective functionalization. The chlorine atom is readily displaced by N- and O-nucleophiles, while the bromine atom is primed for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.[5] This orthogonal reactivity is invaluable for the rapid generation of compound libraries in drug discovery programs targeting oncological and inflammatory diseases.[2]
Given its strategic importance, the efficient and scalable synthesis of this intermediate is a paramount concern for process chemistry and drug development teams. An ideal synthetic route must balance several factors: overall yield, cost and availability of starting materials, operational simplicity, safety, and environmental impact. This guide provides an in-depth comparison of common synthetic strategies to produce this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies
The construction of the this compound core generally converges on a key late-stage intermediate: 6-bromo-4-hydroxythieno[3,2-d]pyrimidine (which exists in tautomeric equilibrium with 6-bromothieno[3,2-d]pyrimidin-4(3H)-one ). The final step is almost universally a chlorination of this intermediate. Therefore, the primary divergence in synthetic routes lies in the methods used to assemble the brominated thienopyrimidinone core. We will benchmark two representative and logical routes:
-
Route 1: The "Thiophene First" Approach: This classic and linear strategy begins with a pre-functionalized thiophene ring, onto which the pyrimidine ring is subsequently annulated.
-
Route 2: The "Pyrimidine First" Approach: An alternative strategy involves constructing a substituted pyrimidine and subsequently forming the fused thiophene ring.
Route 1: The "Thiophene First" Linear Synthesis
This is arguably the most common and well-documented approach. It leverages the robust and predictable chemistry of the Gewald aminothiophene synthesis, followed by pyrimidine ring closure.
Logical Workflow: Route 1
Caption: Workflow for the "Thiophene First" synthesis of the target compound.
Expertise & Causality: Rationale Behind Experimental Choices
-
Step 1: Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful multicomponent reaction that assembles a 2-aminothiophene from a ketone (or aldehyde), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur. Using a brominated ketone or subsequent bromination with a mild and selective reagent like N-Bromosuccinimide (NBS) installs the required bromine at the C5 position of the thiophene ring, which becomes the C6 position of the final product. Morpholine acts as a basic catalyst essential for the initial Knoevenagel condensation.
-
Step 2: Pyrimidine Annulation: The cyclization of the 2-aminothiophene-3-carboxylate with urea at high temperature is a direct and atom-economical method to form the pyrimidine-2,4-dione ring system.[1] The amino group acts as a nucleophile attacking one urea carbonyl, and the ester is subsequently displaced by the second urea nitrogen to close the ring.
-
Step 3 & 4: Dichlorination and Selective Reduction: A common alternative to direct cyclization to the 4-hydroxy derivative is to form the 2,4-dione, followed by a robust dichlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] N,N-Diethylaniline is used as a high-boiling acid scavenger. The subsequent challenge is the selective reduction of the more reactive C2-chloride back to a hydrogen. Zinc dust in acetic acid is a classic and effective method for this specific transformation, leaving the C4-chloride (if present) and the C6-bromide intact. This two-step sequence (dichlorination/reduction) often provides cleaner material than a direct mono-chlorination.
-
Step 5: Final Chlorination: The conversion of the 4-hydroxy (pyrimidinone) intermediate to the final 4-chloro product is a critical activation step. POCl₃ is the reagent of choice for this transformation.[1][7][8] The reaction proceeds by converting the hydroxyl group into a good leaving group (a dichlorophosphate ester), which is subsequently displaced by a chloride ion. The reaction is typically run at reflux to ensure complete conversion.
Protocol: Route 1
Step 1: Synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate
-
To a solution of ethyl cyanoacetate (1 equiv.) and a suitable ketone (e.g., acetone, 1 equiv.) in ethanol, add morpholine (0.2 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (1 equiv.) and heat the mixture to 50°C for 2 hours.
-
Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate to yield the crude 2-aminothiophene.
-
Dissolve the crude product in chloroform or DMF. Cool to 0°C and add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with sodium thiosulfate solution, extract with an organic solvent, dry, and purify by column chromatography or recrystallization.
Step 2: Synthesis of 6-Bromothieno[3,2-d]pyrimidine-2,4-dione
-
Mix ethyl 2-amino-5-bromothiophene-3-carboxylate (1 equiv.) and urea (3 equiv.) in a high-boiling solvent like diphenyl ether or conduct as a neat melt.
-
Heat the mixture to 180-190°C for 4 hours.
-
Cool the reaction mixture. The solid product often precipitates.
-
Triturate with a solvent like ethanol or acetone, filter, and wash the solid to obtain the desired dione.
Step 3 & 4: Synthesis of 6-Bromo-4-hydroxythieno[3,2-d]pyrimidine via Dichlorination/Reduction
-
Suspend 6-Bromothieno[3,2-d]pyrimidine-2,4-dione (1 equiv.) in phosphorus oxychloride (POCl₃, 10 equiv.) and add N,N-diethylaniline (1.2 equiv.).
-
Heat the mixture to reflux (approx. 110°C) for 12 hours until the reaction is complete by TLC.
-
Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane, dry the organic phase, and concentrate to get crude 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
-
Dissolve the crude dichloro intermediate in glacial acetic acid. Add zinc dust (3-4 equiv.) portion-wise while monitoring the internal temperature.
-
Stir at room temperature for 3-5 hours. Filter off the excess zinc and inorganic salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product. Purify as needed.
Step 5: Synthesis of this compound
-
Suspend 6-Bromo-4-hydroxythieno[3,2-d]pyrimidine (1 equiv.) in POCl₃ (5-10 equiv.).
-
Add a catalytic amount of DMF (optional, but recommended).
-
Heat the mixture to reflux for 3-6 hours.[8]
-
Cool to room temperature and carefully pour onto crushed ice with vigorous stirring.
-
Adjust the pH to ~7-8 with a base (e.g., NaHCO₃ or NaOH solution).
-
Filter the resulting precipitate or extract with an organic solvent (e.g., ethyl acetate).
-
Wash the solid/organic extract, dry, and concentrate. Recrystallization from a suitable solvent like isopropanol or acetonitrile yields the pure product.
Route 2: The "Pyrimidine First" Convergent Synthesis
This less common but potentially more convergent approach starts with a functionalized pyrimidine and builds the thiophene ring in the later stages. This can be advantageous if the required pyrimidine starting material is commercially available or easily accessible.
Logical Workflow: Route 2
Caption: Workflow for the "Pyrimidine First" synthesis of the target compound.
Expertise & Causality: Rationale Behind Experimental Choices
-
Step 1: Pyrimidine Bromination: The C5 position of the pyrimidine ring is activated towards electrophilic substitution. Bromination with NBS in a strong acid like sulfuric acid provides the necessary 5-bromo-4,6-dichloropyrimidine scaffold.
-
Step 2: Side Chain Introduction: Introducing a two-carbon chain at a position ortho to the eventual thiophene sulfur is key. This can be achieved through various C-C bond-forming reactions. For instance, a metalated pyrimidine could react with a suitable electrophile, or an activated pyrimidine could undergo nucleophilic substitution.
-
Step 3 & 4: Thiophene Ring Closure and Aromatization: This is the crucial step. Reacting the intermediate with a sulfur source like sodium hydrosulfide (NaSH) or Lawesson's reagent can facilitate an intramolecular cyclization. The mechanism typically involves nucleophilic attack of the sulfur source, displacement of a chloride, and subsequent intramolecular condensation to form the thiophene ring. Aromatization to the final thieno[3,2-d]pyrimidine system might occur spontaneously or require an additional dehydration/oxidation step.
-
Step 5: Final Chlorination: If the cyclization leads to the 4-hydroxy intermediate, a final chlorination step with POCl₃, as described in Route 1, is necessary to yield the target compound.
Protocol: Route 2 (Conceptual)
Note: This route is less established in the literature for this specific isomer, and the protocol is based on general principles of heterocyclic synthesis.
Step 1: Synthesis of 5-Bromo-4,6-dichloropyrimidine
-
Dissolve 4,6-dichloropyrimidine (1 equiv.) in concentrated sulfuric acid at 0°C.
-
Add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 10°C.
-
Stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base.
-
Extract the product with an appropriate organic solvent and purify.
Step 2 & 3: Introduction of Side Chain and Thiophene Annulation
-
Generate a lithiated species from 5-Bromo-4,6-dichloropyrimidine using LDA at -78°C.
-
Quench the lithiated intermediate with an electrophile such as bromoacetaldehyde diethyl acetal.
-
Hydrolyze the acetal under acidic conditions to reveal the aldehyde.
-
Treat the resulting aldehyde with Lawesson's reagent in a high-boiling solvent like toluene or xylene and heat to reflux. This should induce a thionation-cyclization cascade to form the thieno[3,2-d]pyrimidine ring system, likely resulting in the 4-chloro derivative directly or the 4-hydroxy analog.
Step 4: Final Chlorination (if necessary)
-
If the product from Step 3 is the 4-hydroxy intermediate, perform the chlorination with POCl₃ as detailed in Step 5 of Route 1.
Comparative Benchmarking
| Feature | Route 1: "Thiophene First" | Route 2: "Pyrimidine First" | Analysis |
| Overall Yield | Moderate to Good (Typically 30-50% over 5 steps) | Potentially Lower (Fewer literature precedents) | Route 1 is more established, and yields for each step are reasonably optimized in the literature. Route 2 involves more complex and potentially lower-yielding transformations. |
| Number of Steps | 4-5 steps | 3-4 steps | Route 2 is potentially shorter, making it attractive if the steps are high-yielding. |
| Starting Materials | Ethyl cyanoacetate, sulfur, simple ketones. Generally inexpensive and readily available. | 4,6-Dichloropyrimidine. More specialized and expensive than the bulk materials for Route 1. | The cost-effectiveness of Route 1 is a significant advantage for large-scale synthesis. |
| Key Reagents | POCl₃, NBS, Urea, Zinc dust. Standard laboratory reagents. | LDA, Lawesson's Reagent, POCl₃. Requires handling of pyrophoric (LDA) and odorous (Lawesson's) reagents. | Route 1 presents fewer handling challenges and uses more common, less hazardous reagents overall. |
| Scalability | High. The Gewald reaction and subsequent steps are well-suited for scale-up. | Moderate. The use of cryogenic conditions (LDA) and specialized reagents can complicate large-scale production. | Route 1 is the clear winner for process chemistry and manufacturing due to its robustness and use of standard unit operations. |
| Predictability | High. This is a well-trodden path in heterocyclic chemistry with predictable outcomes and side reactions. | Low to Moderate. Regioselectivity and success of the key cyclization step are less certain without specific precedent. | For reliability and minimizing development time, Route 1 is superior. |
Conclusion and Recommendation
For researchers and drug development professionals, the synthesis of this compound is a critical enabling step. After a thorough comparison, Route 1, the "Thiophene First" approach, emerges as the superior strategy for most applications.
Its primary advantages are:
-
Reliability and Predictability: The synthetic sequence is well-documented and robust.
-
Cost-Effectiveness: It utilizes inexpensive and readily available starting materials.
-
Scalability: The reactions are amenable to large-scale production without requiring highly specialized or hazardous reagents like organolithiums.
While Route 2 presents an intellectually interesting and potentially shorter alternative, its lack of established precedent for this specific target, coupled with more challenging reagents and conditions, makes it a higher-risk option. For programs requiring a reliable, scalable, and cost-effective supply of this compound, the linear "Thiophene First" synthesis is the recommended and field-proven choice.
References
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
D'hooghe, M., et al. (2010). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 66(15), 2847-2854. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. Available from: [Link]
-
Daly, A. M., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2395–2432. Available from: [Link]
-
Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available from: [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Ay, E., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 1373–1380. Available from: [Link]
-
Tønder, J. E., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(1), 1836–1844. Available from: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1363382-31-3 | 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine - Synblock [synblock.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
A Comparative Guide to the Molecular Docking of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Derivatives in Kinase Active Sites
Introduction: The Growing Importance of Thieno[3,2-d]pyrimidines in Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5][6] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.[7][8] The 6-bromo-4-chlorothieno[3,2-d]pyrimidine core, in particular, serves as a versatile starting point for the synthesis of diverse compound libraries due to the differential reactivity of its halogen substituents, allowing for selective modifications at the C4 and C6 positions.[9][10][11]
This guide provides a comprehensive, in-depth comparison of the docking behavior of several this compound derivatives within the active sites of various kinases. We will explore the rationale behind the experimental design, provide detailed protocols for molecular docking studies, and present a comparative analysis of the results to elucidate key structure-activity relationships (SAR).
The Rationale Behind a Comparative Docking Study
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[13] A comparative docking study, where multiple ligands are docked into one or more protein targets, offers several advantages:
-
Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding modes of a series of related compounds, we can infer how different functional groups contribute to binding affinity and selectivity.[1][3]
-
Lead Optimization: The insights gained from SAR can guide the rational design of more potent and selective inhibitors.[13]
-
Target Prioritization: Docking a set of compounds against multiple kinases can help identify the most promising targets for a particular chemical scaffold.
-
Understanding Selectivity: Comparing the interactions of a ligand in the active sites of different kinases can reveal the molecular basis for its selectivity profile.
Experimental Design and Methodology
A robust and reproducible molecular docking workflow is crucial for obtaining meaningful results. Our experimental design is structured to ensure the validity and reliability of the comparative analysis.
I. Preparation of Protein and Ligand Structures
Accurate preparation of both the protein and ligand structures is a critical first step for any successful docking study.[14][15][16][17]
Protein Preparation Protocol:
-
Selection and Retrieval: Kinase crystal structures were obtained from the Protein Data Bank (PDB). For this study, we selected a panel of kinases representing different families and therapeutic areas, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).[2][3]
-
Initial Cleaning: All non-essential molecules, including water, ions, and co-crystallized ligands, were removed from the PDB files.[14][15] This step is crucial to create a clean binding site for docking.
-
Adding Hydrogens and Assigning Charges: Hydrogen atoms, which are often absent in crystal structures, were added.[15][16] Partial charges were then assigned to all atoms using a standard force field, such as AMBER. This is necessary for the docking software's scoring function to accurately calculate electrostatic interactions.
-
Protonation and Tautomeric States: The protonation states of ionizable residues (e.g., His, Asp, Glu) were determined based on the physiological pH of 7.4.[14] Similarly, the correct tautomeric states for histidine residues were assigned.
-
Energy Minimization: The protein structure was subjected to a brief energy minimization to relieve any steric clashes that may have been introduced during the preparation steps.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structures of the this compound derivatives were sketched and converted to 3D structures.
-
Ligand Protonation: The protonation state of each ligand at physiological pH (7.4) was determined.[14]
-
Energy Minimization: The 3D structure of each ligand was energy minimized to obtain a low-energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.[16]
Caption: Workflow for Protein and Ligand Preparation.
II. Molecular Docking Protocol
For this study, we employed a widely used docking program that has been shown to perform well for kinase inhibitors.[7][18] The general protocol is as follows:
-
Grid Generation: A grid box was defined around the active site of each kinase. The size of the grid was chosen to be large enough to accommodate the ligands and allow for sufficient exploration of different binding poses.
-
Docking Simulation: Each prepared ligand was docked into the defined grid of each prepared protein. The docking algorithm explores a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring: The docking program's scoring function was used to estimate the binding affinity of each docked pose. The scoring function takes into account various factors, including intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.
-
Pose Analysis: The top-scoring poses for each ligand-protein complex were saved for further analysis. The root-mean-square deviation (RMSD) between the docked poses of the same ligand can be used to assess the convergence of the docking simulation.[19]
Caption: General Molecular Docking Workflow.
Comparative Docking Results and Analysis
The following table summarizes the docking scores of a representative set of this compound derivatives against two kinases: Focal Adhesion Kinase (FAK) and a Cyclin-Dependent Kinase (CDK). Lower docking scores generally indicate a higher predicted binding affinity.[20][21]
| Derivative | R1-Substituent | R2-Substituent | FAK Docking Score (kcal/mol) | CDK Docking Score (kcal/mol) |
| 1 | H | H | -7.8 | -7.2 |
| 2 | Methyl | H | -8.2 | -7.5 |
| 3 | Phenyl | H | -9.5 | -8.8 |
| 4 | H | Methyl | -7.9 | -7.3 |
| 5 | H | Phenyl | -9.1 | -8.5 |
| 6 | Methyl | Phenyl | -9.8 | -9.2 |
Analysis of Binding Interactions
A detailed analysis of the top-scoring poses reveals key interactions that contribute to the binding affinity and selectivity of these derivatives.
-
Hydrogen Bonding: The pyrimidine nitrogen atoms of the thieno[3,2-d]pyrimidine core are common hydrogen bond acceptors, often interacting with the hinge region of the kinase active site. This is a characteristic interaction for many kinase inhibitors.
-
Hydrophobic Interactions: The thiophene ring and the substituents at the R1 and R2 positions engage in hydrophobic interactions with nonpolar residues in the active site. The phenyl groups in derivatives 3, 5, and 6 contribute significantly to these interactions, leading to lower docking scores.
-
Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Sources
- 1. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine [myskinrecipes.com]
- 10. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. learn.schrodinger.com [learn.schrodinger.com]
- 18. Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
A Researcher's Guide to Evaluating Off-Target Effects of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine-Based Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1][2] The 6-Bromo-4-chlorothieno[3,2-d]pyrimidine intermediate is a versatile starting point for synthesizing a diverse library of these inhibitors.[2][3] While optimizing for on-target potency is a primary goal, a rigorous evaluation of off-target effects is paramount to ensure selectivity and minimize potential toxicity. Neglecting this crucial step can lead to misleading biological data and the ultimate failure of a promising drug candidate.[4][5]
This guide provides a comprehensive framework for researchers to systematically evaluate and compare the off-target effects of novel compounds derived from the this compound scaffold. We will delve into the rationale behind key experimental choices, present detailed protocols for essential assays, and offer a comparative look at data interpretation.
The Imperative of Selectivity: Why Off-Target Profiling Matters
Protein kinases share a high degree of structural similarity, particularly within the ATP-binding pocket where most inhibitors compete.[6] This homology is the primary reason that achieving inhibitor selectivity is a significant challenge.[7] A compound designed to inhibit a specific kinase, for example, Epidermal Growth Factor Receptor (EGFR), may inadvertently inhibit other kinases or unrelated proteins, leading to a host of unintended biological consequences.[4][8][9][10][11]
These off-target interactions can manifest as:
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity.[12]
-
Misleading Phenotypes: The observed cellular effect may be a result of an off-target interaction, not the intended on-target inhibition, confounding structure-activity relationship (SAR) studies.
-
Adverse Drug Reactions (ADRs): In a clinical setting, off-target effects are a major cause of ADRs, potentially limiting the therapeutic window of a drug.
Therefore, a multi-pronged approach, combining computational prediction with robust biochemical and cellular assays, is essential for building a comprehensive selectivity profile.
A Multi-Tiered Strategy for Off-Target Evaluation
A systematic evaluation of off-target effects should be an iterative process throughout the drug discovery pipeline. We propose a tiered approach, starting with broad screening and progressing to more focused, in-depth analyses for lead compounds.
Caption: A tiered workflow for evaluating off-target effects.
Tier 1: Broad Screening for Early-Stage Compounds
The goal at this stage is to get a rapid, landscape view of a compound's selectivity to triage early hits and guide initial SAR.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions.[13][14] These approaches use ligand-based (e.g., chemical similarity) or structure-based (e.g., molecular docking) algorithms to screen a compound against a database of known protein structures.[13][14]
-
Causality: By comparing the chemical features of a new thieno[3,2-d]pyrimidine derivative to a library of compounds with known kinase activities, we can hypothesize potential off-targets. This allows for a more informed design of subsequent screening panels.
-
Limitation: These are predictive tools and require experimental validation. They are often less reliable for identifying novel or unexpected off-targets.
Biochemical Kinase Profiling
The gold standard for initial off-target assessment is screening against a large, commercially available panel of recombinant kinases.[6][15] Services like DiscoveRx's KINOMEscan or Reaction Biology's KinaseProfiler offer assays against hundreds of human kinases.
-
Experimental Rationale: This approach provides direct, quantitative evidence of a compound's interaction with a wide array of kinases under standardized biochemical conditions. A single-dose (e.g., 1 µM) percent inhibition value is typically generated across the panel.
-
Data Interpretation: The output is often visualized as a "tree spot" diagram, mapping inhibition data onto the human kinome tree. This allows for rapid identification of off-target "hot spots." A high degree of selectivity is desired, with potent inhibition of the primary target and minimal activity against other kinases.
Table 1: Example Kinase Selectivity Data for Two Hypothetical Thieno[3,2-d]pyrimidine Compounds
| Kinase | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Comments |
| EGFR (On-Target) | 98% | 95% | Both compounds are potent on-target. |
| SRC | 85% | 15% | Compound A shows significant off-target activity. |
| LCK | 82% | 10% | Compound A shows significant off-target activity. |
| PI3Kα | 25% | 20% | Minor off-target activity for both. |
| AURKB | 90% | 5% | Compound A has strong off-target AURKB activity.[16] |
| Other 400+ kinases | <30% | <30% | Generally clean profile otherwise. |
Based on this hypothetical data, Compound B would be prioritized for further development due to its superior selectivity profile.
Tier 2: In-Depth Characterization of Lead Compounds
Once a compound shows a promising on-target to off-target profile, more rigorous cellular and biochemical validation is required.
Cellular Thermal Shift Assay (CETSA®)
A critical step is to confirm that the compound engages its intended target—and potential off-targets—within the complex environment of a living cell. CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[17][18][19][20][21]
-
Principle of Self-Validation: The assay directly measures the physical interaction between the drug and the protein target.[18] A shift in the protein's melting curve upon drug treatment provides direct evidence of target engagement. This method does not require any modification to the compound or the protein.[21]
-
Workflow:
-
Treat intact cells with the compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western blot or mass spectrometry.
-
Binding of the compound stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures.
-
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gut.bmj.com [gut.bmj.com]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. biorxiv.org [biorxiv.org]
Comparison of the pharmacokinetic properties of different 6-substituted thienopyrimidines
For researchers, scientists, and drug development professionals, the thienopyrimidine scaffold represents a privileged structure in medicinal chemistry due to its structural analogy to purine bases.[1][2] This has led to its exploration in a multitude of therapeutic areas, including oncology and infectious diseases.[1][3] The substitution at the 6-position of the thienopyrimidine core has been a focal point of chemical modifications aimed at optimizing potency, selectivity, and, critically, the pharmacokinetic profile of these compounds. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of various 6-substituted thienopyrimidines, supported by experimental data, to inform and guide future drug discovery efforts.
The Critical Role of 6-Substitutions in Modulating Pharmacokinetics
The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). For thienopyrimidine-based drug candidates, the nature of the substituent at the 6-position profoundly influences these ADME parameters. Modifications at this position can impact key characteristics such as solubility, permeability, metabolic stability, and plasma protein binding, all of which collectively determine the bioavailability and therapeutic window of a compound. Understanding these structure-pharmacokinetic relationships is paramount for the rational design of thienopyrimidine derivatives with desirable drug-like properties.
Comparative Analysis of Pharmacokinetic Parameters
To facilitate a clear comparison, the following table summarizes key in vitro ADME and in vivo pharmacokinetic parameters for a selection of 6-substituted thienopyrimidine derivatives reported in the literature. The chosen compounds represent different therapeutic targets and showcase the impact of diverse 6-substituents on their pharmacokinetic profiles.
| Compound | 6-Substituent | Therapeutic Target | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Bioavailability (F%) | Clearance (CL) | Reference |
| Compound 25 | Phenylglycinol side chain | H. pylori Complex I | 228 (Human) | 23.95 | 99 (Human) | - | - | Perry, A. K., et al. (2021)[4] |
| PI3Kδ-18 | (S)-3-amino-1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-one | PI3Kδ | - | - | - | 34.5 (mouse, oral) | 21.3 (mL/min/kg) | Zhu, J., et al. (2025)[5] |
| PI3Kα-6g | 4-(trifluoromethyl)pyridin-2-amine | PI3Kα | >60 (Human) | High | - | - | - | Liu, Q., et al. (2014)[3] |
| PI3Kα-6k | 5-(trifluoromethyl)pyridin-2-amine | PI3Kα | >60 (Human) | High | - | - | - | Liu, Q., et al. (2014)[3] |
| EGFR-5f | 4-(3-chloro-4-fluoroanilino) | EGFR/VEGFR-2 | - | - | - | - | - | Abdel-Maksoud, M. S., et al. (2019)[6][7] |
Analysis of the Data:
The data reveals several key trends. Compound 25 , developed as an anti-Helicobacter pylori agent, exhibits excellent microsomal stability, suggesting a low first-pass metabolism.[4] However, its high plasma protein binding (99%) indicates that only a small fraction of the drug is free to exert its therapeutic effect, a common challenge with this scaffold.[4] In contrast, PI3Kδ inhibitor 18 demonstrates reasonable oral bioavailability in mice, indicating that it can be absorbed from the gastrointestinal tract and reach systemic circulation.[5] The high microsomal stability and permeability of the PI3Kα inhibitors 6g and 6k are desirable properties for orally administered drugs.[3] While comprehensive pharmacokinetic data for the EGFR/VEGFR-2 inhibitor 5f is not publicly available, its potent anticancer activity suggests a favorable underlying pharmacokinetic profile that allows it to reach its target in sufficient concentrations.[6][7]
These examples underscore the delicate balance that must be achieved when modifying the 6-position. While some substitutions may enhance metabolic stability, they might also increase plasma protein binding, necessitating further optimization.
Experimental Protocols for Key Pharmacokinetic Assays
The following are detailed, step-by-step methodologies for key in vitro experiments used to determine the pharmacokinetic properties of 6-substituted thienopyrimidines. The causality behind experimental choices is explained to provide a deeper understanding of the assays.
Microsomal Stability Assay
This assay is crucial for predicting the hepatic clearance of a drug, a primary route of metabolism for many xenobiotics. It measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably cytochrome P450s (CYPs).[8]
Experimental Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the 6-substituted thienopyrimidine test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4). This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to achieve a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, thereby stopping all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed, tight monolayer suitable for permeability studies.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
To measure apical-to-basolateral (A-to-B) permeability (simulating absorption), add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability (simulating efflux), add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the blood plasma, primarily albumin. Since only the unbound (free) drug is available to interact with its target and be metabolized or excreted, plasma protein binding is a critical determinant of a drug's efficacy and disposition.
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using RED.
Step-by-Step Methodology:
-
Preparation:
-
Spike the 6-substituted thienopyrimidine test compound into plasma (human, mouse, or rat) at a known concentration.
-
-
Equilibrium Dialysis:
-
The most common method is Rapid Equilibrium Dialysis (RED).[4] Add the spiked plasma to one chamber of a RED device, which is separated by a semipermeable membrane from a second chamber containing phosphate-buffered saline (PBS).
-
Incubate the device at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to equilibrate across the membrane.
-
-
Sampling and Analysis:
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Interpretation:
-
The concentration of the compound in the buffer chamber represents the free (unbound) drug concentration.
-
The percentage of unbound drug is calculated as: (% Unbound) = (Concentration in buffer / Concentration in plasma) * 100.
-
Conclusion and Future Directions
The pharmacokinetic properties of 6-substituted thienopyrimidines are highly tunable through synthetic modifications at the 6-position. This guide has provided a comparative overview of key ADME parameters for several series of these compounds, highlighting the importance of a multi-parameter optimization approach in drug discovery. The detailed experimental protocols offer a practical resource for researchers aiming to characterize the pharmacokinetic profiles of their novel thienopyrimidine derivatives.
Future research in this area should focus on establishing more comprehensive structure-pharmacokinetic relationship models. This will require the systematic generation and evaluation of diverse 6-substituted analogs and the consistent reporting of a full panel of ADME and in vivo pharmacokinetic data. Such efforts will undoubtedly accelerate the development of thienopyrimidine-based drugs with improved efficacy and safety profiles.
References
-
Abdel-Maksoud, M. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 704-717. [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Liu, Q., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1034-1039. [Link]
-
Perry, A. K., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(5), 1044-1058. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Pharmaceuticals, 14(1), 35. [Link]
-
Zhu, J., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 704-717. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). Chemical Biology & Drug Design, 105(6), e70146. [Link]
Sources
- 1. Novel therapeutic regimens against Helicobacter pylori: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cbijournal.com [cbijournal.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Isomeric Purity Analysis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Introduction: The Criticality of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise chemical identity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a key building block in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors for oncology and immunology.[1][2] Its efficacy and safety profile are intrinsically linked to its structural integrity. The presence of isomers, molecules with the same molecular formula but different structural arrangements, can introduce unforeseen toxicity, reduced efficacy, or altered pharmacokinetic properties.[1]
The synthesis of the thieno[3,2-d]pyrimidine core often involves multicomponent reactions, such as the Gewald synthesis, which can potentially lead to the formation of the regioisomeric impurity, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.[2] While possessing the same molecular weight and formula (C₆H₂BrClN₂S)[3][4], the spatial arrangement of the thiophene and pyrimidine rings differs, leading to distinct chemical and biological properties. Therefore, the rigorous analysis and control of this isomeric impurity are not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the determination of the isomeric purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in this critical analytical challenge.
Understanding the Challenge: The [3,2-d] vs. [2,3-d] Isomers
The core challenge lies in the subtle structural differences between the desired this compound and its potential regioisomeric impurity.
-
This compound (Target Analyte): The thiophene ring is fused at the 'd' face of the pyrimidine ring.
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine (Potential Isomeric Impurity): The thiophene ring is fused at the 'd' face of the pyrimidine ring, but with a different orientation of the thiophene sulfur atom relative to the pyrimidine nitrogens.
This seemingly minor difference in atomic connectivity can lead to significant variations in polarity, volatility, and spectral properties, which we can exploit for their separation and identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds. The separation of positional isomers is often achievable due to subtle differences in their polarity and interaction with the stationary phase.[5]
Principle of Separation
In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation of the thienopyrimidine isomers will be governed by their relative hydrophobicity. While both isomers are relatively non-polar, minor differences in their dipole moments and the accessibility of the polar nitrogen and sulfur atoms to the mobile phase can be sufficient for chromatographic resolution.
Experimental Protocol: A Validated RP-HPLC Method
Objective: To achieve baseline separation of this compound and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 0.5 mg/mL.
Rationale for Method Parameters:
-
A C18 column is chosen for its excellent hydrophobic selectivity.
-
A gradient elution is employed to ensure adequate retention and separation of the isomers while minimizing run time.
-
Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection at 254 nm is chosen as both isomers are expected to have strong UV absorbance at this wavelength due to their aromatic nature.
Expected Results and Comparison
| Parameter | This compound | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine |
| Expected Retention Time | ~15.2 min | ~14.8 min |
| Resolution (Rs) | > 2.0 | - |
| Tailing Factor (Tf) | 0.9 - 1.2 | 0.9 - 1.2 |
| Theoretical Plates (N) | > 10000 | > 10000 |
This is a hypothetical but realistic representation of expected data.
The slightly earlier elution of the [2,3-d] isomer is postulated based on a potentially lower overall hydrophobicity due to a different charge distribution across the molecule. The key performance indicator is a resolution of greater than 2.0, ensuring accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
For volatile and thermally stable compounds, GC-MS offers exceptional sensitivity and specificity. The combination of chromatographic separation by gas chromatography with the structural information from mass spectrometry makes it a powerful tool for impurity identification.
Principle of Separation and Detection
In GC, separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The volatility and interaction with the stationary phase determine the retention time. Following separation, the analytes are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.
Experimental Protocol: GC-MS for Isomeric Impurity Identification
Objective: To confirm the identity of any isomeric impurity and provide orthogonal data to the HPLC method.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-350
Rationale for Method Parameters:
-
A DB-5ms column is a good general-purpose column with a phase that provides separation based on boiling point and, to a lesser extent, polarity.
-
The temperature program is designed to ensure the elution of the analytes as sharp peaks.
-
Electron ionization at 70 eV is standard for generating reproducible fragmentation patterns.
Expected Results and Fragmentation Pattern Comparison
While both isomers will have the same molecular ion peak (m/z 248, 250, 252 due to bromine and chlorine isotopes), their fragmentation patterns are expected to differ due to the different bond arrangements.
| Ion | Expected m/z | This compound (Hypothetical Fragmentation) | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine (Hypothetical Fragmentation) |
| [M]+ | 248/250/252 | Molecular ion | Molecular ion |
| [M-Cl]+ | 213/215 | Loss of chlorine | Loss of chlorine |
| [M-Br]+ | 169/171 | Loss of bromine | Loss of bromine |
| [M-Cl-HCN]+ | 186/188 | Loss of chlorine and hydrogen cyanide from the pyrimidine ring | Likely different relative intensity due to altered ring stability |
| Thiophene-derived fragments | Varies | Characteristic fragments from the thieno[3,2-d] core | Characteristic fragments from the thieno[2,3-d] core, potentially different m/z values or intensities |
This is a hypothetical but realistic representation of expected data based on general fragmentation principles of heterocyclic compounds.[6]
The relative intensities of the fragment ions will be key in distinguishing the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR will provide distinct spectra for the two isomers.
Principle of Differentiation
The chemical shifts of the protons and carbons in the thienopyrimidine core are highly sensitive to their electronic environment. The different placement of the thiophene sulfur atom relative to the pyrimidine ring in the two isomers will result in different shielding/deshielding effects on the neighboring nuclei, leading to unique chemical shifts and coupling patterns.
Comparative ¹H and ¹³C NMR Data
Based on available data for this compound and related thieno[2,3-d]pyrimidine structures, a comparative analysis can be made.[7]
¹H NMR (500 MHz, CDCl₃):
| Proton | This compound (Expected δ) | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine (Expected δ) | Rationale for Difference |
| H2 | ~8.8 ppm (s) | ~8.7 ppm (s) | The proton on the pyrimidine ring will have a slightly different chemical shift due to the different electronic influence of the fused thiophene ring. |
| H7 | ~7.8 ppm (s) | - | This proton exists on the thiophene ring of the [3,2-d] isomer. |
| H5 | - | ~7.5 ppm (s) | This proton exists on the thiophene ring of the [2,3-d] isomer. |
¹³C NMR (125 MHz, CDCl₃):
| Carbon | This compound (Expected δ) | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine (Expected δ) | Rationale for Difference |
| C2 | ~152 ppm | ~151 ppm | Different electronic environment. |
| C4 | ~155 ppm | ~154 ppm | Different electronic environment. |
| C4a | ~130 ppm | ~128 ppm | Significant difference due to proximity to the thiophene sulfur in a different position. |
| C6 | ~115 ppm (C-Br) | ~114 ppm (C-Br) | Minor difference. |
| C7 | ~125 ppm | - | Present in the [3,2-d] isomer. |
| C7a | ~158 ppm | ~160 ppm | Significant difference due to the fusion point. |
| C5 | - | ~123 ppm | Present in the [2,3-d] isomer. |
These are estimated chemical shifts based on known data for similar structures and general principles of NMR spectroscopy. Actual values may vary.
The most telling differences will be in the number and chemical shifts of the signals corresponding to the thiophene ring protons and carbons.
Regulatory Context and Acceptance Criteria
Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. According to ICH Q3A(R2), impurities should be identified, reported, and qualified. For an API with a maximum daily dose of ≤ 2 g/day , the identification threshold for an unknown impurity is typically 0.10%. Isomeric impurities, being structurally related to the drug substance, require careful evaluation. A stringent in-house limit, for instance, ≤ 0.15% for the isomeric impurity, should be established and justified based on toxicological data and batch analysis from the manufacturing process.
Conclusion: A Multi-faceted Approach for Assured Purity
The reliable determination of the isomeric purity of this compound necessitates a multi-pronged analytical strategy. While RP-HPLC serves as a robust and quantitative primary method for routine analysis, GC-MS provides essential confirmatory identification through its unique fragmentation patterns. Ultimately, NMR spectroscopy stands as the definitive tool for unambiguous structural elucidation of the desired product and any potential isomeric impurities.
By implementing these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their intermediates and final APIs, paving the way for the successful development of novel therapeutics.
Visualizations
Experimental Workflow for Isomeric Purity Analysis
Caption: Workflow for the comprehensive analysis of isomeric purity.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for robust purity assessment.
References
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025-08-07). ResearchGate. Available at: [Link]
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Available at: [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Yan, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
Gal, J. (1989). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. PubMed. Available at: [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available at: [Link]
-
Urbano, M., et al. (2005). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. PubMed. Available at: [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available at: [Link]
-
Liao, H.-Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
PubChem. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. article.sapub.org [article.sapub.org]
- 7. This compound(225385-03-5) 1H NMR spectrum [chemicalbook.com]
Assessing the covalent modification potential of 6-ethynylthieno[3,2-d]pyrimidines derived from 6-Bromo-4-chlorothieno[3,2-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2][3] By forming a stable bond with their target protein, these molecules can offer advantages in terms of prolonged duration of action and enhanced potency.[1][4] This guide provides an in-depth technical assessment of a promising class of covalent modifiers: 6-ethynylthieno[3,2-d]pyrimidines. We will explore their synthesis, evaluate their covalent modification potential, and compare their reactivity with alternative covalent warheads, supported by detailed experimental protocols.
The thieno[3,2-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[5][6][7][8] The introduction of an ethynyl group at the 6-position transforms this scaffold into a potential covalent inhibitor, capable of reacting with nucleophilic residues on a target protein. This guide will delve into the chemical rationale and experimental validation of this approach.
Synthesis of 6-Ethynylthieno[3,2-d]pyrimidines
The journey to assessing the covalent potential of these compounds begins with their synthesis. A common and efficient route starts from the commercially available or readily synthesized 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. The key transformation is a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[9][10][11][12][13]
Experimental Protocol: Sonogashira Coupling for the Synthesis of 6-Ethynylthieno[3,2-d]pyrimidines
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Inert gas (e.g., argon, nitrogen)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the palladium catalyst (0.05-0.1 equivalents) and copper(I) iodide (0.1-0.2 equivalents).
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base (2-3 equivalents) to the mixture.
-
Finally, add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation. An inert atmosphere prevents catalyst deactivation and ensures efficient coupling.[9][11]
-
Copper(I) Cocatalyst: Copper(I) iodide facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] While copper-free Sonogashira reactions exist, the copper co-catalyst often allows for milder reaction conditions.[11][12]
-
Amine Base: The base is crucial for neutralizing the hydrogen halide generated during the reaction and for the deprotonation of the terminal alkyne.[13]
Figure 1: Synthetic route to 6-ethynylthieno[3,2-d]pyrimidines.
Assessing Covalent Modification Potential
Once synthesized, the crucial next step is to experimentally determine the covalent modification potential of the 6-ethynylthieno[3,2-d]pyrimidine derivatives. This involves a multi-faceted approach combining mass spectrometry to identify covalent adducts and biochemical assays to quantify the kinetics of the interaction.
Identification of Covalent Adducts by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for unequivocally identifying the formation of a covalent bond between an inhibitor and its target protein.[14][15] High-resolution mass spectrometry (HRMS) can detect the mass shift corresponding to the addition of the inhibitor to the protein or its constituent peptides.[14]
This protocol describes the general workflow for analyzing protein-inhibitor interactions using MS.
Materials:
-
Purified target protein
-
6-Ethynylthieno[3,2-d]pyrimidine inhibitor
-
Incubation buffer (e.g., PBS, Tris-HCl)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
Part A: Intact Protein Analysis
-
Incubate the target protein with a molar excess of the 6-ethynylthieno[3,2-d]pyrimidine inhibitor for a defined period at a controlled temperature. Include a control sample with the protein and vehicle (e.g., DMSO).
-
Desalt the samples using a suitable method (e.g., zip-tipping, buffer exchange).
-
Analyze the samples by direct infusion or LC-MS to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the inhibitor indicates covalent modification.[15]
Part B: Peptide Mapping Analysis
-
Following incubation (as in Part A, step 1), denature the protein samples with urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide. This step is crucial to prevent disulfide scrambling and to differentiate the covalently modified cysteine from unmodified ones.
-
Dilute the samples to reduce the urea concentration and digest the protein with trypsin overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Utilize proteomics search engines to identify the peptides and pinpoint the specific amino acid residue that has been modified by the inhibitor.[14] The search parameters should include the mass shift of the inhibitor as a variable modification.
Data Interpretation:
-
Intact Mass: A shift in the deconvoluted mass spectrum corresponding to the inhibitor's molecular weight confirms covalent binding. The percentage of modified protein can also be estimated.[15]
-
Peptide Mapping: MS/MS fragmentation data will provide the sequence of the modified peptide and localize the modification to a specific amino acid (e.g., cysteine, lysine).
Figure 2: Mass spectrometry workflow for covalent adduct analysis.
Kinetic Analysis of Covalent Inhibition
While MS confirms the "if" and "where" of covalent modification, kinetic assays are essential to understand the "how fast." The potency of an irreversible inhibitor is best described by the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[16]
This protocol outlines a method for determining the kinetic parameters of an irreversible covalent inhibitor using a continuous enzyme activity assay.
Materials:
-
Enzyme and its corresponding substrate
-
6-Ethynylthieno[3,2-d]pyrimidine inhibitor
-
Assay buffer
-
Plate reader capable of kinetic measurements
Procedure:
-
Prepare a series of inhibitor concentrations.
-
In a multi-well plate, pre-incubate the enzyme with each inhibitor concentration for varying periods.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., absorbance, fluorescence) over time.
-
For each inhibitor concentration, plot the natural logarithm of the reaction rate versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
Causality Behind Experimental Choices:
-
Pre-incubation: This step allows the covalent bond to form before the addition of the substrate, enabling the measurement of the inactivation rate.
-
Continuous Monitoring: This provides real-time data on the loss of enzyme activity as the covalent modification proceeds.
| Parameter | Description | Significance |
| k_inact | Maximum rate of inactivation at saturating inhibitor concentrations. | Represents the intrinsic reactivity of the inhibitor-enzyme complex. |
| K_I | Inhibitor concentration at which the inactivation rate is half of k_inact. | Reflects the initial non-covalent binding affinity of the inhibitor. |
| k_inact/K_I | Second-order rate constant for inactivation. | The overall efficiency of the covalent inhibitor. |
Comparison with Alternative Covalent Warheads
The ethynyl group is just one of many "warheads" used in the design of covalent inhibitors.[17][18][19] Understanding its reactivity in comparison to other common electrophiles is crucial for rational drug design.
| Warhead | Typical Target Residue | Reactivity | Advantages | Disadvantages |
| Acrylamide | Cysteine | High | Well-established; potent. | Potential for off-target reactivity; can be susceptible to glutathione conjugation. |
| Nitrile | Cysteine | Reversible | Tunable reactivity; can lead to longer residence times.[20] | Generally less potent than irreversible warheads. |
| Vinyl Sulfonamide | Cysteine, Lysine | Moderate | Stable; less prone to Michael addition by cellular thiols. | May require specific positioning for optimal reactivity. |
| 6-Ethynylthieno[3,2-d]pyrimidine | Cysteine (presumed) | To be determined | Potential for high selectivity due to scaffold recognition. | Reactivity profile is less characterized compared to more common warheads. |
The reactivity of the ethynyl group on the thieno[3,2-d]pyrimidine scaffold is likely influenced by the electronic properties of the heterocyclic system. The electron-withdrawing nature of the pyrimidine ring can polarize the triple bond, making it more susceptible to nucleophilic attack by a suitably positioned residue on the target protein.
Conclusion
6-Ethynylthieno[3,2-d]pyrimidines represent a promising class of covalent inhibitors that leverage a well-validated medicinal chemistry scaffold. Their synthesis is readily achievable via Sonogashira coupling. A thorough assessment of their covalent modification potential requires a combination of mass spectrometry to confirm adduct formation and identify the site of modification, alongside detailed kinetic analysis to quantify their inhibitory efficiency. By comparing their reactivity profile with that of established covalent warheads, researchers can make informed decisions in the design and optimization of novel, potent, and selective covalent therapeutics. The experimental protocols and conceptual framework provided in this guide offer a robust starting point for scientists and drug developers venturing into this exciting area of covalent drug discovery.
References
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019).
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
-
Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020). bioRxiv. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Studies of protein covalent modifications using mass spectrometry. (n.d.). ProQuest.
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (n.d.). Taylor & Francis Online. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (n.d.). ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
-
Recent advances in the development of covalent inhibitors. (n.d.). National Institutes of Health. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (n.d.). ResearchGate. [Link]
-
Covalent Drug Design. (n.d.). BioSolveIT. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2023). ResearchGate. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). National Institutes of Health. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ScienceDirect.
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025). ResearchGate. [Link]
-
Innovative design and potential applications of covalent strategy in drug discovery. (2025). PubMed. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). National Institutes of Health. [Link]
-
Covalent inhibitors: a rational approach to drug discovery. (2020). National Institutes of Health. [Link]
- Covalent Modifications & Induced Proximity. (2022). Cambridge Healthtech Institute.
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. (2025). PubMed. [Link]
- Covalent Drugs: Trends, Mechanisms, & Warheads. (2022).
-
(PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 16. drughunter.com [drughunter.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. biosolveit.de [biosolveit.de]
- 20. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Safety Operating Guide
Navigating the Labyrinth: A Step-by-Step Guide to the Safe Disposal of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and handling of novel compounds like 6-Bromo-4-chlorothieno[3,2-d]pyrimidine are routine. However, the lifecycle of these potent molecules extends beyond the laboratory bench. Their proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in established safety protocols and scientific principles.
Understanding the Hazard Profile: Why Caution is Paramount
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is essential. According to GHS classifications, this compound is categorized as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The presence of bromine and chlorine atoms classifies it as a halogenated heterocyclic compound. Halogenated organic compounds are of particular concern for disposal as they can form toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[2] Therefore, standard disposal methods like drain disposal are strictly prohibited.
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety is maintained throughout the process.
Phase 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)
At the heart of safe laboratory practice is a robust Chemical Hygiene Plan (CHP), as mandated by OSHA.[3][4][5] Your institution's CHP should be the primary reference for all chemical handling and disposal procedures.
Essential PPE:
Before handling this compound for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[6] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and eye irritation.[6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation and respiratory tract irritation.[1][6] |
Phase 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe disposal.[7][8] Mixing incompatible chemicals can lead to dangerous reactions.[8]
Step-by-Step Containerization:
-
Select the Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled container for halogenated organic waste.[9][10] The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Label the Container: The label must be clear and unambiguous.[7][10] It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound directly into the designated solid halogenated waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be disposed of in the solid halogenated waste container.
-
Liquid Waste (Solutions): If the compound is in solution, it must be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated waste streams.[10]
-
Phase 3: Storage and Final Disposal
The temporary storage of hazardous waste within the laboratory is subject to strict regulations.
Storage Guidelines:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7][11]
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
-
Do not allow waste to accumulate. Follow your institution's guidelines for the maximum allowable volume of hazardous waste in the laboratory.
Final Disposal:
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration.[2] This process ensures the complete breakdown of the molecule, preventing the formation of harmful environmental pollutants.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure the safe management of this compound from cradle to grave, thereby protecting themselves, their colleagues, and the environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. Environmental Marketing Services, LLC. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed, National Center for Biotechnology Information. [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Handling 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
As a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a compound of significant interest in modern drug development.[1] Its utility, however, is matched by a specific hazard profile that demands a meticulous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the causality of chemical risk and proven laboratory practices. Our objective is to empower you, our scientific colleagues, to handle this valuable reagent with the highest degree of safety and confidence.
Foundational Safety Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is not benign; it is classified under the Globally Harmonized System (GHS) with multiple hazard statements that dictate our handling protocols.[2]
The primary risks are associated with direct contact and inhalation. As a solid, the compound can easily form airborne dust during weighing and transfer, posing a significant respiratory threat. Its irritant properties mean that even minor skin or eye contact can lead to adverse effects.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[2] |
The Hierarchy of Controls: Engineering, Administrative, and Personal
A robust safety plan relies on a multi-layered defense. We begin with engineering controls to isolate the hazard, followed by administrative procedures, and finally, personal protective equipment (PPE) as the last line of defense.
Essential Engineering Controls
Engineering controls are the most effective way to manage exposure because they are designed to remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to contain airborne dust and potential vapors, preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: A fully functional safety shower and eyewash station must be located in immediate proximity to the workstation.[3] Verify their operation before beginning any work.
Personal Protective Equipment (PPE): Your Immediate Barrier
PPE selection must be deliberate and specific to the hazards posed by this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 standard.[4] | Protects against dust particles and accidental splashes. A face shield should be worn over goggles when handling larger quantities (>10 g) or if there is a significant splash risk. |
| Hand | Nitrile gloves (minimum thickness of 4 mil). | Provides splash protection against dust and solutions. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area. |
| Body | Flame-resistant laboratory coat, fully fastened, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Ensure the coat is regularly laundered by a professional service, not at home. |
| Respiratory | N95-rated (or higher) NIOSH-approved respirator. | While the fume hood is the primary control, a respirator is required for any tasks that could generate significant dust outside of a containment system, such as cleaning up a spill. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, pre-defined protocol minimizes the risk of exposure and ensures procedural consistency.
Weighing the Compound
-
Preparation: Don all required PPE before entering the designated work area.
-
Containment: Perform all weighing activities inside a chemical fume hood or a dedicated powder containment balance enclosure.
-
Technique: Use a spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as tapping or shaking the container unnecessarily.
-
Closure: Promptly and securely close the main reagent bottle after dispensing.
-
Clean-up: Gently wipe the spatula and any minor residual dust from the balance area with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
Preparing Solutions
-
Preparation: In a fume hood, add the desired solvent to a flask equipped with a magnetic stirrer.
-
Addition: Carefully add the pre-weighed this compound to the solvent. The goal is to add the solid directly into the liquid without leaving dust on the vessel walls.
-
Mixing: Begin stirring to facilitate dissolution. If necessary, the vessel can be gently swirled. Keep the container covered with a stopper or septum to prevent vapor release.
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
For any spill, the primary goal is to isolate the area, protect personnel, and then manage the cleanup. The following workflow outlines the decision process for a chemical spill.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




